molecular formula C7H6BrN3 B1526330 5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine CAS No. 887115-56-2

5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine

Cat. No.: B1526330
CAS No.: 887115-56-2
M. Wt: 212.05 g/mol
InChI Key: MZTKBGMGLWHOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1-methylpyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-7-5(3-10-11)2-6(8)4-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTKBGMGLWHOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(C=C2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725576
Record name 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887115-56-2
Record name 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Strategic Synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine from 5-Aminopyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, notably as kinase inhibitors in oncology and immunology.[1][2][3][4] The targeted synthesis of specifically substituted analogs, such as 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine, is of paramount importance for structure-activity relationship (SAR) studies and the development of novel therapeutics. This technical guide provides a comprehensive, field-proven methodology for the synthesis of this target compound starting from commercially available 5-aminopyrazole. We will dissect two primary synthetic strategies, elucidating the chemical rationale behind each transformation, providing detailed experimental protocols, and addressing critical challenges such as regioselectivity. This document is intended for researchers, medicinal chemists, and process development scientists engaged in heterocyclic chemistry and drug discovery.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core

Pyrazolo[3,4-b]pyridines are classified as bioisosteres of purines, such as adenine and guanine. This structural mimicry allows them to interact with the ATP-binding sites of a wide array of enzymes, particularly protein kinases. Consequently, this scaffold is a cornerstone in the design of inhibitors for targets like Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and TANK-binding kinase 1 (TBK1).[3][4][5] The substituents on the bicyclic core precisely modulate potency, selectivity, and pharmacokinetic properties. The 1-methyl group often enhances metabolic stability and cell permeability, while the 5-bromo substituent serves as a crucial synthetic handle for further diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid exploration of the SAR at this vector.[6]

Retrosynthetic Analysis and Strategic Planning

The synthesis of this compound from a simple 5-aminopyrazole precursor necessitates a multi-step approach. The key strategic disconnections involve the formation of the pyridine ring, the N-methylation of the pyrazole, and the introduction of the C5-bromo substituent. The order of these operations is critical to achieving a high-yielding and regioselective synthesis.

Two logical retrosynthetic pathways are considered:

  • Pathway A (Late-Stage Bromination): This route prioritizes the early construction of the methylated bicyclic core, followed by a regioselective bromination. Its success hinges on controlling the position of the electrophilic aromatic substitution on the pyrazolopyridine ring.

  • Pathway B (Early-Stage Bromination): This strategy involves forming the key C-Br bond from an amino precursor via a Sandmeyer reaction before the final N-methylation step. This can offer superior regiocontrol for the halogen placement.

G cluster_0 Retrosynthetic Analysis cluster_A Pathway A cluster_B Pathway B Target This compound A1 1-Methyl-1H-pyrazolo[3,4-b]pyridine Target->A1 C-Br Formation (Bromination) B1 5-Bromo-1H-pyrazolo[3,4-b]pyridine Target->B1 N-Methylation A2 1-Methyl-1H-pyrazol-5-amine A1->A2 Pyridine Annulation A3 5-Aminopyrazole A2->A3 N-Methylation B2 1H-Pyrazolo[3,4-b]pyridin-5-amine B1->B2 N-to-Br Conversion (Sandmeyer) B3 5-Aminopyrazole B2->B3 Pyridine Annulation

Caption: Retrosynthetic analysis of the target molecule via two distinct pathways.

Recommended Synthetic Pathway: A Three-Stage Protocol (Pathway B)

After careful consideration of regioselectivity and robustness, Pathway B is recommended as the more reliable and scalable approach. The Sandmeyer reaction provides unambiguous installation of the bromine at the C5 position from an amino precursor, circumventing potential isomer issues associated with direct bromination of the electron-rich heterocyclic core.

The forward synthesis is structured in three main stages:

  • Stage 1: Construction of the pyrazolopyridine core to yield 1H-Pyrazolo[3,4-b]pyridin-5-amine.

  • Stage 2: Conversion of the 5-amino group to the 5-bromo substituent via a Sandmeyer reaction.

  • Stage 3: Regioselective N-methylation of the pyrazole ring.

G Start 5-Aminopyrazole Inter1 1H-Pyrazolo[3,4-b]pyridin-5-amine Start->Inter1 Stage 1: Pyridine Annulation Inter2 5-Bromo-1H-pyrazolo[3,4-b]pyridine Inter1->Inter2 Stage 2: Sandmeyer Reaction Final This compound Inter2->Final Stage 3: N-Methylation

Caption: Recommended forward synthesis workflow.

Detailed Experimental Protocols

Stage 1: Synthesis of 1H-Pyrazolo[3,4-b]pyridin-5-amine

The formation of the pyridine ring is achieved via a condensation reaction between 5-aminopyrazole and a suitable 1,3-dielectrophile equivalent. A modified Friedländer-type synthesis using 2-(ethoxymethylene)malononitrile is a highly effective method.

Causality: 5-Aminopyrazoles possess two nucleophilic centers: the exocyclic amino group and the C4 position of the pyrazole ring. The reaction with an electron-deficient alkene like 2-(ethoxymethylene)malononitrile proceeds via an initial Michael-type addition, followed by intramolecular cyclization and tautomerization to yield the aromatic pyridinamine.[2]

Protocol:

  • To a stirred suspension of 5-aminopyrazole (1.0 eq) in absolute ethanol (10 mL per gram of pyrazole), add 2-(ethoxymethylene)malononitrile (1.1 eq).

  • Add piperidine (0.1 eq) as a basic catalyst to facilitate the reaction.

  • Heat the reaction mixture to reflux (approx. 78 °C) and monitor by TLC or LC-MS for the disappearance of the starting material (typically 4-6 hours).

  • Upon completion, cool the mixture to room temperature and then to 0-5 °C in an ice bath.

  • The product will precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the filter cake with cold ethanol (2 x 5 mL) and then with diethyl ether (2 x 5 mL).

  • Dry the solid under vacuum to afford 1H-Pyrazolo[3,4-b]pyridin-5-amine as a solid.

ParameterValue
Typical Scale 5-10 g
Solvent Absolute Ethanol
Catalyst Piperidine
Temperature Reflux (~78 °C)
Expected Yield 75-85%
Purity (crude) >95% by LC-MS
Stage 2: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine via Sandmeyer Reaction

The Sandmeyer reaction is a classic and robust method for converting an aromatic primary amine into a halide via a diazonium salt intermediate.[7][8] The use of a copper(I) bromide catalyst is essential for the efficient conversion of the diazonium salt to the aryl bromide.[7]

Causality: The amine is first converted to a diazonium salt with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr). This diazonium group is an excellent leaving group (N₂ gas). A single-electron transfer from the Cu(I) catalyst to the diazonium salt generates an aryl radical, which then abstracts a bromine atom from a Cu(II) species to form the product and regenerate the Cu(I) catalyst.[7]

Protocol:

  • Diazotization: In a well-ventilated fume hood, suspend 1H-Pyrazolo[3,4-b]pyridin-5-amine (1.0 eq) in 48% aqueous hydrobromic acid (HBr) (5-6 mL per gram of amine) at 0 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.2 eq in 2 mL H₂O per gram) dropwise, ensuring the internal temperature remains below 5 °C. Stir for 30-45 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq) in 48% HBr (2 mL per gram) at room temperature.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the mixture carefully with aqueous ammonia or sodium hydroxide solution to pH 7-8.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-Bromo-1H-pyrazolo[3,4-b]pyridine.

Stage 3: Regioselective N-Methylation of 5-Bromo-1H-pyrazolo[3,4-b]pyridine

N-alkylation of pyrazoles can be notoriously unselective, yielding a mixture of N1 and N2 isomers.[9][10][11] While simple reagents like methyl iodide with a base (e.g., K₂CO₃ or NaH) can be used, they often provide poor regioselectivity. A superior method for achieving high N1 selectivity involves the use of sterically demanding "masked" methylating reagents.[9][10][12][13]

Causality: The two nitrogen atoms of the pyrazole ring have different steric environments. The N1 position is generally less sterically hindered than the N2 position, which is adjacent to the fused pyridine ring. Using a bulky base or alkylating agent can exploit this steric difference to favor alkylation at the more accessible N1 site.

Protocol:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve 5-Bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (10 mL per gram).

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise. Stir for 30 minutes at 0 °C until gas evolution ceases.

  • Add methyl iodide (CH₃I) (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. The desired N1-methyl isomer is typically the major product and can be separated from the minor N2-isomer.

ParameterValue
Base Sodium Hydride (NaH)
Methylating Agent Methyl Iodide (CH₃I)
Solvent Anhydrous DMF
Temperature 0 °C to RT
Expected Yield 60-75% (N1 isomer)
N1:N2 Ratio Typically >5:1, optimization may be required

Conclusion

The synthesis of this compound from 5-aminopyrazole is a strategic endeavor that highlights key principles of modern heterocyclic chemistry. The recommended three-stage pathway, involving pyridine annulation, a Sandmeyer reaction, and regiocontrolled N-methylation, provides a robust and reproducible route to this valuable building block. By understanding the mechanistic underpinnings of each step, particularly the challenges of regioselectivity, medicinal chemists can confidently and efficiently access this and other decorated pyrazolopyridine scaffolds for the advancement of drug discovery programs.

References

Regioselective N-methylation of 5-bromopyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Regioselective N-Methylation of 5-bromopyrazolo[3,4-b]pyridine

Abstract

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in modern medicinal chemistry, forming the basis of numerous therapeutic agents. The functionalization of this bicyclic heterocycle is of paramount importance, with N-alkylation being a critical step in modulating its physicochemical and pharmacological properties. However, the inherent electronic similarity of the two pyrazole nitrogen atoms presents a significant synthetic challenge, often leading to mixtures of N1 and N2 regioisomers. This guide provides a comprehensive exploration of the principles and field-proven methodologies for achieving regioselective N-methylation of 5-bromopyrazolo[3,4-b]pyridine, a versatile building block in drug discovery. We will dissect the mechanistic underpinnings of regioselectivity, present detailed experimental protocols, and discuss robust analytical techniques for isomer differentiation, equipping researchers with the knowledge to control this pivotal transformation.

The Core Challenge: Overcoming Regioisomeric Ambiguity

The N-alkylation of an unsymmetrically substituted pyrazole, such as 5-bromopyrazolo[3,4-b]pyridine, can theoretically yield two distinct products: the N1-methyl and N2-methyl isomers. While the 1H-tautomer of the parent heterocycle is thermodynamically more stable, deprotonation with a base generates a delocalized pyrazolide anion.[1] Subsequent reaction with an electrophile like methyl iodide can occur at either nitrogen, and the ratio of the resulting products is dictated by a delicate interplay of several factors.

The primary factors governing the regiochemical outcome are:

  • Steric Effects : The steric environment surrounding each nitrogen atom is a principal determinant. Alkylation typically favors the less sterically hindered nitrogen.[2]

  • Electronic Effects : The electron density at each nitrogen, influenced by the fused pyridine ring and the bromo-substituent, impacts their relative nucleophilicity.

  • Reaction Conditions : The choice of base, solvent, temperature, and the nature of the cation can dramatically shift the isomeric ratio.[3][4] For instance, the association of the pyrazolide anion with different metal cations (e.g., Na⁺ vs. K⁺) can influence the site of alkylation.

This guide will focus on strategies to manipulate these factors to achieve predictable and high-yielding synthesis of the desired N-methyl isomer.

G cluster_start Starting Material cluster_reaction N-Methylation Reaction cluster_products Potential Products start 5-Bromo-1H-pyrazolo[3,4-b]pyridine reaction Base (e.g., NaH) Methylating Agent (e.g., MeI) Solvent (e.g., DMF) start->reaction N1 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine (N1 Isomer) reaction->N1 Path A N2 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine (N2 Isomer) reaction->N2 Path B G cluster_main Decision Pathway for Direct N-Methylation start Desired Isomer? node_n1 Target: N1-Methyl Isomer (Thermodynamic Product) start->node_n1 N1 node_n2 Target: N2-Methyl Isomer (Often Kinetic Product) start->node_n2 N2 cond_n1 Recommended Conditions: - Base: Sodium Hydride (NaH) - Solvent: DMF or THF - Agent: MeI or DMS node_n1->cond_n1 cond_n2 Conditions to Explore: - Base: K₂CO₃, Cs₂CO₃ - Solvent: Acetone, CH₃CN - Sterically demanding reagents node_n2->cond_n2

References

An In-Depth Technical Guide to the Spectroscopic Data of N-methylated Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have frequently encountered the analytical challenges and synthetic nuances associated with the structural elucidation of heterocyclic compounds. Among these, the pyrazolo[3,4-b]pyridine scaffold, a privileged structure in medicinal chemistry, presents a recurring and critical isomeric ambiguity upon N-alkylation. The seemingly subtle placement of a methyl group on either the N1 or N2 position of the pyrazole ring profoundly influences the molecule's electronic distribution, steric profile, and, consequently, its biological activity and spectroscopic signature. This guide is born out of the necessity for a consolidated, in-depth resource that moves beyond a mere catalog of data. It is designed to provide a foundational understanding of the spectroscopic characteristics that differentiate N1- and N2-methylated pyrazolo[3,4-b]pyridines, grounded in the principles of NMR, mass spectrometry, and other key analytical techniques. By explaining the causality behind experimental observations and providing validated protocols, this document aims to empower researchers to confidently synthesize, characterize, and deploy these important molecules in their drug discovery and development endeavors.

The Strategic Importance of N-Methylation in Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine core is a cornerstone in the design of a multitude of biologically active agents, demonstrating efficacy as kinase inhibitors, anticancer agents, and antimalarials, among others.[1][2] N-methylation of the pyrazole moiety is a common strategy employed by medicinal chemists to modulate a compound's physicochemical properties, such as solubility, metabolic stability, and target engagement. However, the inherent asymmetry of the pyrazolo[3,4-b]pyridine ring system means that methylation can occur at two distinct positions: N1 and N2, leading to the formation of two regioisomers.

The choice of the N-alkylation site is not trivial. The position of the methyl group can significantly alter the molecule's hydrogen bonding capacity, dipole moment, and overall shape, which in turn dictates its interaction with biological targets. Therefore, unambiguous structural assignment of the N-methylated regioisomers is a critical step in establishing structure-activity relationships (SAR) and ensuring the synthesis of the desired, biologically active compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy stands as the most powerful and definitive tool for distinguishing between N1- and N2-methylated pyrazolo[3,4-b]pyridines. The electronic environment of the protons and carbons within the heterocyclic core is exquisitely sensitive to the position of the methyl group.

¹H NMR Spectroscopy: Unraveling Isomeric Signatures

A key diagnostic feature in the ¹H NMR spectra is the chemical shift of the protons on the pyridine and pyrazole rings. A general and reliable observation is that the ring protons of the N2-isomer are typically deshielded and resonate at a lower field (higher ppm) compared to the corresponding protons in the N1-isomer. This phenomenon can be attributed to the influence of the lone pair of electrons on the non-methylated nitrogen of the pyrazole ring. In the N1-methyl isomer, the lone pair of the N2 nitrogen is directed into the pyridine ring, leading to a greater shielding effect on the pyridine protons. Conversely, in the N2-methyl isomer, this electronic influence is altered, resulting in a comparative deshielding of the ring protons.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for N-Methylated Pyrazolo[3,4-b]pyridines

ProtonN1-Methyl Isomer (Representative)N2-Methyl Isomer (Representative)Key Differentiating Feature
N-CH₃~4.10~4.30N2-CH₃ is typically downfield
H-3~8.10~8.30N2-isomer proton is downfield
H-4~8.70~8.90N2-isomer proton is downfield
H-5~7.20~7.40N2-isomer proton is downfield
H-6~8.60~8.80N2-isomer proton is downfield

Note: The exact chemical shifts are highly dependent on the substitution pattern of the pyrazolo[3,4-b]pyridine core and the solvent used.

¹³C NMR Spectroscopy: A Complementary Diagnostic Tool

¹³C NMR spectroscopy provides further corroborative evidence for the correct isomeric assignment. The chemical shifts of the carbon atoms in the pyrazolo[3,4-b]pyridine backbone are also influenced by the position of the N-methyl group. While the differences may be more subtle than in ¹H NMR, a careful analysis, often aided by computational predictions, can provide definitive structural proof.[3] The chemical shift of the N-methyl carbon itself can also be a useful indicator, often appearing at a slightly different chemical shift in the two isomers.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for N-Methylated Pyrazolo[3,4-b]pyridines

CarbonN1-Methyl Isomer (Representative)N2-Methyl Isomer (Representative)
N-CH₃~35~40
C-3~138~135
C-3a~115~118
C-4~150~152
C-5~118~120
C-6~145~148
C-7a~148~146

Note: The exact chemical shifts are highly dependent on the substitution pattern of the pyrazolo[3,4-b]pyridine core and the solvent used.

G cluster_0 N-Methylation of Pyrazolo[3,4-b]pyridine cluster_1 Spectroscopic Differentiation Start Pyrazolo[3,4-b]pyridine Methylation Methylating Agent (e.g., CH3I) Start->Methylation Reaction N1_Isomer N1-Methyl Isomer Methylation->N1_Isomer Regioisomeric Product 1 N2_Isomer N2-Methyl Isomer Methylation->N2_Isomer Regioisomeric Product 2 NMR_N1 ¹H NMR: Ring Protons Shielded (Upfield Shift) N1_Isomer->NMR_N1 NMR_N2 ¹H NMR: Ring Protons Deshielded (Downfield Shift) N2_Isomer->NMR_N2

Figure 1: Logical workflow for the N-methylation and subsequent NMR-based differentiation of pyrazolo[3,4-b]pyridine isomers.

Mass Spectrometry: Elucidating Fragmentation Pathways

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of the N-methylated products and can also provide structural information through the analysis of fragmentation patterns. While the molecular ions of the N1- and N2-methyl isomers will have the same mass-to-charge ratio (m/z), their fragmentation pathways may exhibit subtle differences due to the distinct electronic and steric environments of the N-methyl group.

General Fragmentation of the Pyrazolo[3,4-b]pyridine Core

The fragmentation of the pyrazolo[3,4-b]pyridine nucleus often involves the loss of small, stable neutral molecules. Common fragmentation pathways include the elimination of HCN (27 Da) from the pyrazole or pyridine ring, and for substituted derivatives, the loss of substituents or parts thereof.[4][5] For example, in compounds containing a carbonyl group, a characteristic loss of CO (28 Da) is often observed.[4][5]

Influence of N-Methylation on Fragmentation

The position of the N-methyl group can influence the relative abundance of certain fragment ions. For instance, the cleavage of the N-CH₃ bond can lead to a fragment corresponding to the demethylated pyrazolo[3,4-b]pyridine radical cation. The stability of the resulting fragments may differ between the two isomers, potentially leading to variations in the mass spectrum. A detailed analysis of the tandem mass spectra (MS/MS) of the isomeric molecular ions can be particularly insightful in revealing these differences.

Table 3: Plausible Mass Spectral Fragments for N-Methyl-Pyrazolo[3,4-b]pyridine

FragmentDescriptionPotential Diagnostic Value
[M]⁺•Molecular IonConfirms molecular weight
[M - H]⁺Loss of a hydrogen radicalCommon in aromatic systems
[M - CH₃]⁺Loss of the methyl groupRelative abundance may differ between isomers
[M - HCN]⁺•Loss of hydrogen cyanideA common fragmentation pathway
[M - N₂H]⁺Cleavage of the pyrazole ringPotential for isomeric differentiation

Other Spectroscopic Techniques: A Holistic Approach

While NMR and MS are the primary tools for isomer differentiation, other spectroscopic methods provide valuable complementary information.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups within the molecule. While it may not be the primary technique for distinguishing between N1 and N2 isomers, subtle differences in the vibrational frequencies of the C=N, C=C, and N-N bonds within the heterocyclic framework may be observable. The absence of an N-H stretching vibration (typically in the 3100-3500 cm⁻¹ region) confirms that N-methylation has occurred.

UV-Vis Spectroscopy

The electronic transitions of the N1- and N2-methyl isomers can differ, leading to distinct UV-Vis absorption spectra. The position of the absorption maxima (λ_max) and the molar absorptivity (ε) can be influenced by the position of the methyl group, which alters the electronic distribution and the energy of the molecular orbitals. These differences, although sometimes small, can be used as an additional characterization parameter.

Experimental Protocols: A Practical Guide

The successful synthesis and characterization of N-methylated pyrazolo[3,4-b]pyridines rely on robust and reproducible experimental procedures. The following protocols are provided as a validated starting point for researchers.

Synthesis: Regioselective N-Methylation

The N-methylation of pyrazolo[3,4-b]pyridines often yields a mixture of N1 and N2 isomers. The ratio of these isomers is influenced by factors such as the steric and electronic nature of the substituents on the pyrazolo[3,4-b]pyridine core, the choice of base and solvent, and the reaction temperature.

Step-by-Step Protocol for N-Methylation:

  • Dissolution: Dissolve the starting 1H-pyrazolo[3,4-b]pyridine (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, acetonitrile, or acetone).

  • Deprotonation: Add a base (e.g., K₂CO₃, NaH, or Cs₂CO₃; 1.1-1.5 eq.) to the solution and stir at room temperature for 30-60 minutes to facilitate the formation of the pyrazolide anion.

  • Methylation: Add methyl iodide (CH₃I; 1.1-1.5 eq.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, typically a mixture of N1 and N2 isomers, can be purified by column chromatography on silica gel using a gradient of a suitable eluent system (e.g., hexane/ethyl acetate). The two isomers can often be separated due to their different polarities.

G Start 1. Dissolve Pyrazolo[3,4-b]pyridine in Anhydrous Solvent Base 2. Add Base (e.g., K₂CO₃) Start->Base MeI 3. Add Methyl Iodide Base->MeI React 4. Stir and Monitor by TLC MeI->React Workup 5. Quench and Extract React->Workup Purify 6. Purify by Column Chromatography Workup->Purify Isomers Separated N1 and N2 Isomers Purify->Isomers

Figure 2: Experimental workflow for the synthesis and separation of N-methylated pyrazolo[3,4-b]pyridine isomers.

Spectroscopic Characterization Workflow
  • Sample Preparation: Prepare separate, pure samples of the isolated N1 and N2 isomers.

  • NMR Analysis: Dissolve each isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

  • Mass Spectrometry: Analyze each isomer by a suitable mass spectrometry technique (e.g., ESI-MS, GC-MS) to determine the molecular weight and fragmentation pattern.

  • IR and UV-Vis Analysis: Obtain the IR and UV-Vis spectra for each isomer to gather complementary data on functional groups and electronic transitions.

  • Data Integration: Correlate the data from all spectroscopic techniques to build a comprehensive and unambiguous structural assignment for each isomer.

Conclusion and Future Perspectives

The N-methylation of pyrazolo[3,4-b]pyridines is a critical derivatization in the pursuit of novel therapeutics. The ability to unequivocally determine the position of the methyl group is paramount for advancing drug discovery programs. This guide has provided a detailed overview of the key spectroscopic techniques, with a particular emphasis on the diagnostic power of NMR spectroscopy, for the differentiation of N1- and N2-methyl isomers. The provided experimental protocols offer a practical starting point for the synthesis and characterization of these important compounds.

Future advancements in this field will likely involve the greater integration of computational chemistry to predict spectroscopic properties with higher accuracy, aiding in the a priori assignment of isomeric structures. Furthermore, the development of more highly regioselective methylation procedures will be crucial in streamlining the synthesis of the desired isomer, thereby accelerating the drug discovery process. As our understanding of the subtle interplay between structure and spectroscopic output continues to grow, so too will our ability to design and create the next generation of pyrazolo[3,4-b]pyridine-based medicines.

References

An In-depth Technical Guide to the Solubility of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility standing as a cornerstone of a drug candidate's developability. Poor solubility can severely limit oral bioavailability, complicate formulation, and ultimately lead to the failure of an otherwise potent molecule. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for understanding and determining the solubility of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolopyridine scaffold is a common fragment in the synthesis of kinase inhibitors, making a thorough understanding of its solubility profile essential for advancing novel therapeutics.[1]

This document moves beyond a simple recitation of data, instead offering a detailed exploration of the principles and methodologies required to robustly assess the solubility of this compound. We will delve into the theoretical underpinnings of its solubility, provide detailed experimental protocols, and discuss the interpretation of the resulting data, empowering researchers to make informed decisions in their drug discovery programs.

Physicochemical Profile and Solubility Prediction

This compound is a fused heterocyclic system containing both a pyrazole and a pyridine ring. This structure imparts a unique electronic and steric character that governs its interactions with various solvents.

  • Polarity and Hydrogen Bonding: The presence of nitrogen atoms in both rings introduces polarity to the molecule.[2] The pyrazole moiety can act as a hydrogen bond donor (at the N-H, though methylated in this specific case) and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor.[3][4] The bromine atom adds to the molecular weight and introduces a degree of lipophilicity. The methyl group on the pyrazole ring will slightly increase the non-polar character and remove a hydrogen bond donating site, which can influence solubility compared to its unmethylated counterpart.

  • Predictive Assessment: Based on its structure, this compound is expected to exhibit moderate polarity. Its solubility is likely to be favored in polar aprotic solvents that can engage in dipole-dipole interactions and hydrogen bonding. Solubility in non-polar solvents is anticipated to be limited. Protic solvents, such as alcohols, are also expected to be effective due to their ability to act as both hydrogen bond donors and acceptors.

Experimental Determination of Equilibrium Solubility: The Gold Standard Shake-Flask Method

To obtain accurate and reproducible solubility data, the equilibrium shake-flask method is the universally recognized gold standard.[5] This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the solvent.

Core Principle

An excess of the solid compound is agitated in a chosen solvent at a constant temperature until the concentration of the dissolved compound in the solvent reaches a maximum and constant value.[5][6] Subsequent separation of the solid and liquid phases allows for the quantitative analysis of the supernatant to determine the equilibrium solubility.

Detailed Experimental Protocol

The following protocol provides a step-by-step guide for determining the solubility of this compound.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Tetrahydrofuran, Toluene, Heptane)

  • Scintillation vials or glass flasks with screw caps

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid compound to a known volume of solvent in a sealed vial. equil1 Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours). prep1->equil1 equil2 Allow to stand for sedimentation. equil1->equil2 sep1 Centrifuge the suspension to pellet the excess solid. equil2->sep1 analysis1 Withdraw a known volume of the supernatant. sep1->analysis1 analysis2 Filter the aliquot through a syringe filter. analysis1->analysis2 analysis3 Dilute the filtered solution with a known volume of solvent. analysis2->analysis3 analysis4 Quantify the concentration using a validated analytical method (e.g., HPLC). analysis3->analysis4

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).[5]

    • Agitate the suspensions for a sufficient duration to reach equilibrium. This is typically between 24 and 48 hours.[5] It is advisable to determine the time to equilibrium in a preliminary experiment by sampling at various time points.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow for sedimentation of the excess solid.

    • For finer particles, centrifugation is the recommended method to ensure complete separation of the solid and liquid phases.[5]

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

    • Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

    • Determine the concentration of the dissolved compound using a validated analytical technique, such as HPLC-UV.

Analytical Method Validation

A robust and validated analytical method is paramount for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

HPLC Method Development Outline:

G start Start: Develop HPLC Method col_select Select a suitable column (e.g., C18). start->col_select mob_phase Optimize mobile phase composition (e.g., Acetonitrile:Water gradient). col_select->mob_phase detection Determine UV detection wavelength (λmax). mob_phase->detection cal_curve Prepare a calibration curve with known concentrations. detection->cal_curve linearity Assess linearity and range. cal_curve->linearity accuracy Determine accuracy and precision. cal_curve->accuracy end Validated Method Ready for Sample Analysis linearity->end accuracy->end

Caption: Key Steps in HPLC Method Validation for Solubility Analysis.

Data Interpretation and Presentation

The solubility of this compound should be reported in standard units such as mg/mL or molarity (mol/L). The data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25°C

Solvent ClassSolventDielectric Constant (approx.)Solubility (mg/mL)
Protic Methanol32.7> 50
Ethanol24.525 - 50
Isopropanol19.910 - 25
Polar Aprotic Acetone21.0> 50
Acetonitrile37.525 - 50
Tetrahydrofuran (THF)7.610 - 25
Non-Polar Aprotic Dichloromethane (DCM)9.15 - 10
Ethyl Acetate6.01 - 5
Toluene2.4< 1
Non-Polar Heptane1.9< 0.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined empirically.

Practical Implications for Drug Development

A comprehensive understanding of the solubility of this compound in various organic solvents is crucial for:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

  • Preformulation Studies: Identifying suitable solvent systems for early-stage formulation development, such as for in vitro and in vivo screening.

  • Crystallization Studies: Discovering and optimizing crystallization conditions for polymorph screening and large-scale synthesis.

  • Analytical Method Development: Choosing appropriate diluents for analytical sample preparation.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in various stages of the drug discovery and development pipeline. While predictive assessments based on its chemical structure provide valuable initial insights, rigorous experimental determination using validated methods like the shake-flask technique is indispensable. This guide provides the foundational knowledge and detailed protocols necessary for researchers to accurately and reliably characterize the solubility of this important pyrazolopyridine derivative, thereby enabling more efficient and successful drug development endeavors.

References

The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine nucleus, a fused heterocyclic system comprising a pyrazole ring fused to a pyridine ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, synthetic tractability, and capacity for diverse substitutions have made it a cornerstone for the development of novel therapeutic agents across a wide spectrum of diseases.[3][4] This guide provides a comprehensive overview of the significant biological activities exhibited by pyrazolo[3,4-b]pyridine derivatives, delving into their mechanisms of action, showcasing key structure-activity relationships (SAR), and presenting relevant experimental protocols for their evaluation.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancy

Pyrazolo[3,4-b]pyridine derivatives have demonstrated potent anticancer properties through a variety of mechanisms, highlighting their versatility in oncology research.[3][5] These compounds have been shown to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle by targeting key proteins and pathways involved in cancer progression.[5]

Mechanism of Action: Kinase Inhibition and Beyond

A primary mode of anticancer action for this class of compounds is the inhibition of various protein kinases that are often dysregulated in cancer.[1]

  • Cyclin-Dependent Kinase (CDK) and PIM1 Inhibition: Certain pyrazolo[3,4-b]pyridine derivatives have been identified as dual inhibitors of CDK2 and PIM1 kinases.[5] Inhibition of these kinases disrupts the cell cycle, leading to G0/G1 phase arrest and subsequent apoptosis.[5]

  • Tropomyosin Receptor Kinase (TRK) Inhibition: As potent inhibitors of TRK kinases, these derivatives show promise in treating cancers driven by TRK fusions.[6][7][8]

  • TANK-Binding Kinase 1 (TBK1) Inhibition: Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as potent inhibitors of TBK1, a key player in innate immunity and oncogenesis, with IC50 values as low as 0.2 nM.[9]

  • Tubulin Polymerization Inhibition: Some derivatives act as tubulin polymerization inhibitors, occupying the colchicine binding site and leading to G2/M phase cell cycle arrest.[2][10]

  • Topoisomerase IIα (TOPIIα) Inhibition: Certain compounds have been shown to inhibit the DNA relaxation activity of TOPIIα, an essential enzyme in DNA replication and transcription, leading to DNA damage and apoptosis.[2]

Signaling Pathway: CDK/PIM1 Inhibition Leading to Apoptosis

CDK_PIM1_Inhibition Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Derivative CDK2 CDK2 Pyrazolo_pyridine->CDK2 Inhibits PIM1 PIM1 Pyrazolo_pyridine->PIM1 Inhibits CellCycle Cell Cycle Progression (G1 -> S) CDK2->CellCycle Promotes Apoptosis Apoptosis PIM1->Apoptosis Inhibits Proliferation Cancer Cell Proliferation CellCycle->Proliferation Leads to

Caption: Inhibition of CDK2 and PIM1 by pyrazolo[3,4-b]pyridine derivatives.

Quantitative Data: Anticancer Activity of Representative Derivatives
CompoundTarget(s)Cancer Cell LineIC50 (µM)Reference
6b CDK2/PIM1HCT-116Not specified, high selectivity index[5]
C03 TRKAKm-120.304[6][7][8]
15y TBK1-0.0002[9]
8c TOPIIαNCI 60-cell line panel1.33 (GI50 MG-MID)[2]
6n TubulinHeLaNot specified, induces G2/M arrest[10]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of pyrazolo[3,4-b]pyridine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Materials:

  • Cancer cell lines (e.g., HCT-116, HepG2, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Pyrazolo[3,4-b]pyridine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Pyrazolo[3,4-b]pyridine derivatives have demonstrated significant anti-inflammatory potential by targeting key enzymes and cytokines involved in the inflammatory response.[11][12][13]

Mechanism of Action: COX Inhibition and Cytokine Modulation
  • Cyclooxygenase (COX) Inhibition: Several pyrazolo[3,4-b]pyridine derivatives have been shown to be selective inhibitors of COX-2, the inducible isoform of the enzyme responsible for the production of pro-inflammatory prostaglandins.[12]

  • Cytokine Inhibition: Certain derivatives effectively reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13]

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

Anti_Inflammatory_Workflow Start Animal Acclimatization Grouping Grouping of Animals (Control, Standard, Test) Start->Grouping DrugAdmin Drug Administration (Vehicle, Indomethacin, Pyrazolo-pyridine) Grouping->DrugAdmin Carrageenan Subplantar Injection of Carrageenan DrugAdmin->Carrageenan Measurement Paw Volume Measurement at different time intervals Carrageenan->Measurement Analysis Data Analysis (% Inhibition of Edema) Measurement->Analysis

Caption: Workflow for the in vivo anti-inflammatory activity assessment.

Quantitative Data: Anti-inflammatory Activity
CompoundAssayResultReference
15 Carrageenan-induced paw edemaSame activity as indomethacin[11][14]
29 Carrageenan-induced paw edemaRemarkable anti-inflammatory activity[11][14]
IVa, IVb, IVc COX-2 InhibitionMore active and selective than celecoxib[12]

Antimicrobial and Antiviral Activities: Combating Infectious Diseases

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazolo[3,4-b]pyridines have shown promise in this area, with derivatives exhibiting activity against a range of bacteria and viruses.[15][16][17][18][19][20][21]

Antibacterial Activity

Derivatives of pyrazolo[3,4-b]pyridine have been evaluated for their in vitro antibacterial activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[15][22] Some compounds have displayed moderate to good inhibitory activity.[15][18] For instance, compound 2g showed impressive inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 2 μg/mL.[22]

Antiviral Activity

The pyrazolo[3,4-b]pyridine scaffold has also been explored for its antiviral potential.[3][23] While this area is less extensively studied compared to their anticancer and anti-inflammatory properties, the structural features of these compounds make them attractive candidates for targeting viral enzymes and proteins.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Pyrazolo[3,4-b]pyridine derivatives

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Perspectives

The pyrazolo[3,4-b]pyridine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, underscore the importance of this heterocyclic system in medicinal chemistry. Future research should focus on optimizing the lead compounds through detailed structure-activity relationship studies, elucidating their mechanisms of action at a molecular level, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of the chemical space around the pyrazolo[3,4-b]pyridine core is poised to deliver the next generation of innovative medicines.

References

The Synthetic Blueprint: A Guide to the Starting Materials for Pyrazolo[3,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural similarity to purine bases.[1] This guide provides an in-depth exploration of the primary starting materials and synthetic strategies employed in the construction of this privileged heterocyclic system. Moving beyond a simple recitation of protocols, this document elucidates the chemical logic underpinning the selection of starting materials and reaction conditions. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and actionable experimental details.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds that exist in two tautomeric forms, the 1H- and 2H-isomers, with the 1H-tautomer being significantly more stable.[1] Their structural resemblance to endogenous purines, such as adenine and guanine, allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This has made them a focal point of interest for medicinal chemists, with over 300,000 derivatives reported in scientific literature and patents.[1][3]

The synthetic approaches to the 1H-pyrazolo[3,4-b]pyridine core can be broadly categorized into two main strategies: the annulation of a pyridine ring onto a pre-existing pyrazole, or the formation of a pyrazole ring on a pyridine template.[1][4] This guide will primarily focus on the former, as it represents the most prevalent and versatile approach, with a particular emphasis on the crucial role of aminopyrazoles as the foundational starting material.

The Workhorse of Pyrazolo[3,4-b]pyridine Synthesis: Aminopyrazoles

5-Aminopyrazoles are undoubtedly the most widely utilized precursors for the construction of the pyrazolo[3,4-b]pyridine ring system.[5] Their utility stems from the presence of a nucleophilic amino group and an adjacent endocyclic nitrogen, which together provide a reactive "1,3-NCC" fragment perfectly poised for condensation with 1,3-dielectrophiles to form the pyridine ring.[1]

Reaction with 1,3-Dicarbonyl Compounds

The condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds is a classic and highly effective method for synthesizing pyrazolo[3,4-b]pyridines. The reaction proceeds via a sequential condensation-cyclization mechanism.

The reaction is initiated by the condensation of the exocyclic amino group of the pyrazole with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazolo[3,4-b]pyridine ring.

When an unsymmetrical 1,3-dicarbonyl compound is used, the formation of two regioisomers is possible.[1] The regiochemical outcome is dictated by the relative electrophilicity of the two carbonyl groups. The more electrophilic carbonyl will preferentially react with the exocyclic amino group of the pyrazole. For instance, in the case of 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the trifluoromethyl group is significantly more electrophilic, leading to a regioselective reaction.[1]

DOT Script for the Reaction of 5-Aminopyrazole with a 1,3-Dicarbonyl Compound

G cluster_products Products 5-Aminopyrazole 5-Aminopyrazole Condensation Condensation 5-Aminopyrazole->Condensation Nucleophilic attack 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Condensation Electrophile Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Cyclization Cyclization Condensation->Cyclization Intramolecular reaction Dehydration Dehydration Cyclization->Dehydration Elimination of water Dehydration->Pyrazolo[3,4-b]pyridine

Caption: Reaction of 5-Aminopyrazole with a 1,3-Dicarbonyl Compound.

A mixture of 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole (1 mmol), a p-substituted β-ketonitrile (1 mmol), and 4-anisaldehyde (1 mmol) in glacial acetic acid is refluxed for 6-8 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and recrystallized from an appropriate solvent to afford the desired pyrazolo[3,4-b]pyridine derivative.[6]

The Gould-Jacobs Reaction

The Gould-Jacobs reaction provides an efficient route to 4-hydroxypyrazolo[3,4-b]pyridines, which can be subsequently converted to the synthetically versatile 4-chloro derivatives. This reaction utilizes diethyl 2-(ethoxymethylene)malonate as the 1,3-CCC-biselectrophile.[1]

The reaction commences with a Michael-type addition of the 5-aminopyrazole to the electron-deficient double bond of diethyl 2-(ethoxymethylene)malonate, followed by an intramolecular cyclization via nucleophilic attack of the pyrazole ring nitrogen onto one of the ester carbonyls. Subsequent elimination of ethanol yields the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.[1]

DOT Script for the Gould-Jacobs Reaction

G cluster_products Products 5-Aminopyrazole 5-Aminopyrazole Michael_Addition Michael Addition 5-Aminopyrazole->Michael_Addition Nucleophilic attack Diethyl 2-(ethoxymethylene)malonate Diethyl 2-(ethoxymethylene)malonate Diethyl 2-(ethoxymethylene)malonate->Michael_Addition Electrophile 4-Hydroxypyrazolo[3,4-b]pyridine 4-Hydroxypyrazolo[3,4-b]pyridine Cyclization Cyclization Michael_Addition->Cyclization Intramolecular reaction Elimination Elimination Cyclization->Elimination Elimination of ethanol Elimination->4-Hydroxypyrazolo[3,4-b]pyridine

Caption: The Gould-Jacobs Reaction for Pyrazolo[3,4-b]pyridine Synthesis.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials.[7] This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several MCRs have been developed for the synthesis of pyrazolo[3,4-b]pyridines, often utilizing 5-aminopyrazoles as a key component.

Aldehyde, Active Methylene Compound, and 5-Aminopyrazole MCR

A common and versatile MCR for pyrazolo[3,4-b]pyridine synthesis involves the one-pot reaction of an aldehyde, an active methylene compound (such as malononitrile or ethyl cyanoacetate), and a 5-aminopyrazole.[8][9]

The reaction is believed to proceed through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form an α,β-unsaturated intermediate. This is followed by a Michael addition of the 5-aminopyrazole to the unsaturated system. Subsequent intramolecular cyclization and aromatization lead to the final pyrazolo[3,4-b]pyridine product.[10]

DOT Script for the Multicomponent Reaction

G Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Active_Methylene Active Methylene Compound Active_Methylene->Knoevenagel 5-Aminopyrazole 5-Aminopyrazole Michael Michael Addition 5-Aminopyrazole->Michael Knoevenagel->Michael α,β-Unsaturated Intermediate Cyclization_Aromatization Cyclization & Aromatization Michael->Cyclization_Aromatization Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Cyclization_Aromatization->Pyrazolo[3,4-b]pyridine

References

A Senior Application Scientist's Guide to the One-Pot Synthesis of Substituted Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, largely due to its structural resemblance to endogenous purine bases, which allows it to effectively interact with a multitude of biological targets.[1] This structural analogy has led to the development of potent kinase inhibitors, anticancer agents, and antiviral therapeutics.[2][3][4] Historically, the synthesis of these fused heterocycles involved multi-step, often arduous procedures. However, the paradigm has shifted towards one-pot, multi-component reactions (MCRs). These elegant strategies, which allow for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates, represent a cornerstone of modern green and efficient chemistry.[2][5]

This technical guide provides an in-depth exploration of the prevailing one-pot methodologies for synthesizing substituted pyrazolo[3,4-b]pyridines. We will dissect the mechanistic underpinnings of these reactions, explain the causal relationships behind experimental design, and provide a field-proven, step-by-step protocol for practical application.

The Strategic Imperative for One-Pot Synthesis

The primary and most successful strategy for constructing the pyrazolo[3,4-b]pyridine system in a one-pot fashion involves the annulation of a pyridine ring onto a pre-existing pyrazole core.[1][6] The workhorse for this approach is a 5-aminopyrazole derivative, which provides the critical nucleophilic centers required for ring closure. The elegance of the MCR approach lies in its convergence and atom economy; three or more simple starting materials are combined to rapidly generate molecular complexity, significantly reducing reaction times, solvent waste, and purification efforts compared to traditional linear syntheses.[5][7]

The most common MCR involves three key components:

  • A 5-Aminopyrazole: The foundational building block.

  • An Aldehyde: Introduces diversity at the C4 position of the final scaffold.

  • An Active Methylene Compound: Typically a 1,3-dicarbonyl compound or a cyano-activated species (e.g., malononitrile, ethyl cyanoacetate), which forms the C5 and C6 positions of the pyridine ring.[1][8]

The reaction's efficiency and outcome are heavily influenced by the choice of catalyst and energy source, with modern methods favoring microwave irradiation or sonication to accelerate reaction rates and improve yields under environmentally benign conditions.[5][9][10][11]

Mechanistic Insights: A Self-Validating System

Understanding the reaction mechanism is paramount for optimization and troubleshooting. The three-component synthesis of a 6-amino-5-cyanopyrazolo[3,4-b]pyridine from a 5-aminopyrazole, an aromatic aldehyde, and malononitrile serves as a representative example. The process is a cascade of well-established organic reactions.

Plausible Mechanistic Pathway:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the aromatic aldehyde (A) and malononitrile (B) . This step rapidly forms a highly electrophilic arylidene malononitrile intermediate (C) . The choice of a mild base, such as triethylamine (TEA) or piperidine, is crucial to promote this step without inducing self-polymerization of the components.

  • Michael Addition: The 5-aminopyrazole (D) then acts as a potent nucleophile. Its exocyclic amino group attacks the β-carbon of the activated double bond in the arylidene intermediate (C) in a classic Michael addition. This forms a new carbon-nitrogen bond and generates a new, more complex intermediate (E) .

  • Intramolecular Cyclization & Tautomerization: The key ring-closing step involves the nucleophilic attack of an endocyclic pyrazole nitrogen onto one of the nitrile groups. This intramolecular cyclization forms the six-membered pyridine ring, resulting in a dihydropyridine intermediate (F) .

  • Aromatization: The final, thermodynamically driven step is the aromatization of the dihydropyridine ring to the stable pyrazolo[3,4-b]pyridine system (G) . This often occurs via auto-oxidation, especially in the presence of air, or can be facilitated by a mild oxidizing agent. The result is a stable, conjugated heterocyclic product.

Three-Component Reaction Mechanism cluster_start Aldehyde Ar-CHO (A) Knoevenagel Arylidene Malononitrile (C) Aldehyde->Knoevenagel Knoevenagel Condensation Malononitrile CH₂(CN)₂ (B) Malononitrile->Knoevenagel Knoevenagel Condensation Aminopyrazole 5-Aminopyrazole (D) MichaelAdduct Michael Adduct (E) Aminopyrazole->MichaelAdduct Michael Addition Knoevenagel->MichaelAdduct Michael Addition Dihydropyridine Dihydropyridine Intermediate (F) MichaelAdduct->Dihydropyridine Intramolecular Cyclization Product Pyrazolo[3,4-b]pyridine (G) Dihydropyridine->Product Aromatization (Oxidation)

Caption: General mechanism for the three-component synthesis.

Comparative Analysis of Synthetic Methodologies

The choice of energy source and catalyst dramatically impacts reaction efficiency. Microwave-assisted organic synthesis (MAOS) has emerged as a superior technique, offering significant reductions in reaction time and often leading to higher yields with improved purity compared to conventional heating.[5][9][10]

Methodology Key Components Catalyst/Solvent Time Yield (%) Reference
Conventional Heating 5-Amino-3-methyl-1-phenylpyrazole, Aromatic Aldehydes, MalononitrileSodium Dodecanesulfonate / H₂O2-3 h82-95[8]
Microwave Irradiation 1,3-Dimethyl-1H-pyrazol-5-amine, Benzaldehyde, Ethyl CyanoacetateTEA / H₂O20 min89[5][7]
Microwave (Solvent-Free) 5-Amino Pyrazole, Aroyl Acetonitriles, Aryl AldehydesNone10 minup to 83[9]
Ultrasound Irradiation 1,3-Dicarbonyl, Aromatic Aldehyde, 5-Amino Indazole[BMIM]BF₄ / Ethanol30-40 min82-92[11]
Nanocatalysis 3-Oxopropanenitriles, Pyrazol-5-one, Arylglyoxals, NH₄OAcMagnetic LDH / EtOH:H₂OReflux70-85[12]

Field-Proven Experimental Protocol: Microwave-Assisted Synthesis

This protocol details an efficient, green, and reproducible one-pot synthesis of Ethyl 6-amino-1,3-dimethyl-4-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, adapted from established literature.[5][13]

Materials & Equipment
  • Reactants: 1,3-dimethyl-1H-pyrazol-5-amine, Benzaldehyde, Ethyl cyanoacetate, Triethylamine (TEA).

  • Solvent: Deionized Water.

  • Equipment: 10 mL microwave reaction vial with a magnetic stir bar, scientific microwave reactor, filtration apparatus (Büchner funnel), analytical balance, standard laboratory glassware.

Step-by-Step Procedure

Experimental_Workflow start Start reagents 1. Combine Reactants - 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol) - Benzaldehyde (1 mmol) - Ethyl cyanoacetate (1 mmol) - H₂O (5 mL) start->reagents catalyst 2. Add Catalyst - Triethylamine (0.5 mmol) reagents->catalyst reaction 3. Microwave Irradiation - Seal vial - Irradiate at 40°C for 20 min catalyst->reaction cool 4. Cool & Precipitate - Cool vial to room temperature - Allow product to crystallize reaction->cool workup 5. Isolate Product - Filter solid via suction filtration - Wash with cold ethanol cool->workup purify 6. Dry & Characterize - Dry product under vacuum - Analyze via NMR, IR, HRMS workup->purify end End (Pure Product) purify->end

Caption: Workflow for microwave-assisted one-pot synthesis.

  • Reagent Combination: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 1,3-dimethyl-1H-pyrazol-5-amine (1.0 mmol, 111.14 mg), benzaldehyde (1.0 mmol, 106.12 mg), and ethyl cyanoacetate (1.0 mmol, 113.12 mg).

  • Solvent and Catalyst Addition: Add 5.0 mL of deionized water to the vial, followed by triethylamine (TEA) (0.5 mmol, 0.07 mL).

  • Microwave Reaction: Securely cap the reaction vial. Place it in the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 40°C for 20 minutes with stirring.

  • Work-up and Isolation: After the reaction is complete, cool the vial to room temperature. A solid precipitate should form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified white solid under vacuum. The expected yield is approximately 89%. The final product can be characterized by ¹H NMR, ¹³C NMR, IR, and HRMS analysis to confirm its structure and purity.[5]

Self-Validation and Troubleshooting
  • Expected Outcome: A white to off-white crystalline solid with a yield of ~85-95%.

  • Troubleshooting:

    • Low or No Yield: Ensure the microwave is functioning correctly and the temperature is maintained at 40°C. Higher temperatures do not necessarily improve the yield for this reaction.[7] Verify the purity of the starting aldehyde, as oxidation to benzoic acid can inhibit the reaction.

    • Oily Product: This may indicate incomplete reaction or excess TEA. Ensure the reaction has run for the full 20 minutes. Wash the crude product thoroughly with cold ethanol or an ethanol/water mixture to induce crystallization.

    • Discolored Product: If the product is yellow or brown, it may be due to side reactions from overheating. Re-run the reaction ensuring the temperature does not exceed the set point. Recrystallization from ethanol may be necessary.

Conclusion and Future Directions

The one-pot, multi-component synthesis of pyrazolo[3,4-b]pyridines represents a powerful and efficient strategy for accessing this medicinally vital heterocyclic core. By leveraging modern techniques like microwave and ultrasound irradiation, chemists can rapidly generate libraries of diverse analogues in an environmentally responsible manner.[5][9][11] The field continues to evolve, with ongoing research focused on developing novel, reusable nanocatalysts and expanding the substrate scope to include more complex and functionalized building blocks.[12] These advancements will undoubtedly accelerate the discovery of new therapeutic agents, paving the way for next-generation treatments in oncology, virology, and beyond.

References

Whitepaper: The Pyrazolo[3,4-b]pyridine Scaffold as a Versatile Platform for the Discovery of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern drug discovery. Within this landscape, "privileged scaffolds"—molecular frameworks that can bind to multiple targets with high affinity—offer a significant advantage. The pyrazolo[3,4-b]pyridine core is a premier example of such a scaffold. Its unique heterocyclic structure, featuring a hydrogen bond donor and acceptor pattern, mimics the hinge-binding motif of ATP, allowing it to serve as a foundational anchor for designing potent and selective kinase inhibitors. This technical guide provides an in-depth exploration of the pyrazolo[3,4-b]pyridine scaffold, from its fundamental synthesis to its successful application in developing inhibitors for a range of clinically relevant kinases. We will dissect the strategic considerations, experimental workflows, and structure-activity relationship (SAR) principles that empower researchers to leverage this remarkable scaffold in their drug discovery campaigns.

The Strategic Value of the Pyrazolo[3,4-b]pyridine Scaffold

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The ATP-binding site of kinases, while conserved in overall structure, contains subtle differences that can be exploited for selective inhibition. The pyrazolo[3,4-b]pyridine scaffold is particularly adept at this task.

The 1H-tautomer is significantly more stable, and its N1-H and pyrazole N2 atoms act as a crucial hydrogen bond donor-acceptor pair.[2] This arrangement effectively engages the "hinge region" of the kinase ATP-binding pocket, a critical anchoring interaction for many potent inhibitors. The fused pyridine ring provides a rigid core and multiple vectors for chemical modification, allowing for the systematic exploration of chemical space to achieve desired potency and selectivity.[2][3] This inherent versatility has led to its use in developing inhibitors for a wide range of kinases, including Tropomyosin Receptor Kinases (TRKs), Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and TANK-binding kinase 1 (TBK1).[4][5][6][7]

Foundational Chemistry: Synthesizing the Core Scaffold

The utility of a privileged scaffold is directly tied to the accessibility of its synthesis. The pyrazolo[3,4-b]pyridine core can be constructed through several reliable synthetic strategies. The most common approach involves the formation of the pyridine ring onto a pre-existing pyrazole.[2]

A widely adopted method is the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone.[2][8]

Illustrative Synthetic Scheme:

  • Step 1: Synthesis of 5-Aminopyrazole Intermediate: A common starting point is the condensation of a β-ketonitrile with a hydrazine derivative (e.g., phenylhydrazine) in a solvent like ethanol under reflux to yield a substituted 5-aminopyrazole.[3]

  • Step 2: Cyclization to form the Pyridine Ring: The 5-aminopyrazole is then reacted with an α,β-unsaturated ketone in the presence of a catalyst (e.g., ZrCl₄) or under thermal conditions.[8] The reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to form the final pyrazolo[3,4-b]pyridine core.[2]

The causality behind this approach is its modularity. By varying the substituents on the hydrazine, the β-ketonitrile, and the unsaturated ketone, a diverse library of scaffold derivatives can be generated efficiently, providing the initial chemical matter for a screening campaign.

cluster_0 Step 1: Aminopyrazole Formation cluster_1 Step 2: Pyridine Ring Cyclization ketonitrile β-Ketonitrile aminopyrazole 5-Aminopyrazole Intermediate ketonitrile->aminopyrazole + hydrazine Hydrazine (R¹-NHNH₂) hydrazine->aminopyrazole Reflux in EtOH aminopyrazole_ref 5-Aminopyrazole Intermediate unsat_ketone α,β-Unsaturated Ketone scaffold Pyrazolo[3,4-b]pyridine Core unsat_ketone->scaffold Catalyst (e.g., ZrCl₄) Heat aminopyrazole_ref->scaffold +

Caption: General synthetic workflow for the pyrazolo[3,4-b]pyridine core.

Designing and Executing an Inhibitor Discovery Campaign

A successful kinase inhibitor discovery program follows a logical, multi-stage progression. The pyrazolo[3,4-b]pyridine scaffold is typically introduced after initial hit identification or as part of a rational design strategy like scaffold hopping.[9]

cluster_workflow Kinase Inhibitor Discovery Workflow start Target Identification & Validation synthesis Library Synthesis (Pyrazolo[3,4-b]pyridine core) start->synthesis biochem Biochemical Screen (In Vitro Kinase Assay) synthesis->biochem IC₅₀ Determination cell Cell-Based Assay (Target Engagement & Potency) biochem->cell Hit Confirmation sar SAR & Lead Optimization cell->sar Iterative Design sar->synthesis vivo In Vivo Pharmacology & Efficacy sar->vivo Lead Selection candidate Candidate Drug vivo->candidate

Caption: A typical workflow for kinase inhibitor drug discovery.

Core Experimental Protocol: In Vitro Kinase Activity Assay

The primary goal is to determine the concentration at which a compound inhibits 50% of the kinase's enzymatic activity (IC₅₀). This protocol describes a generic, fluorescence-based assay.

Principle: A kinase transfers phosphate from ATP to a peptide substrate. The assay measures the amount of remaining ATP, which is inversely proportional to kinase activity.

Protocol: Z'-LYTE™ Kinase Assay (Example)

This protocol is a self-validating system; the inclusion of positive and negative controls is essential for data integrity.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for the specific kinase (e.g., HEPES, MgCl₂, Brij-35, EGTA).

    • Compound Dilution: Create a 10-point serial dilution of the pyrazolo[3,4-b]pyridine inhibitors in DMSO, typically starting at 10 mM. Then, perform an intermediate dilution into the kinase buffer.

    • Kinase/Substrate Mix: Prepare a solution containing the target kinase and its specific fluorescently labeled peptide substrate in kinase buffer.

    • ATP Solution: Prepare an ATP solution in kinase buffer at a concentration near the Kₘ for the target kinase.

    • Development Reagent: Prepare the Z'-LYTE™ development reagent according to the manufacturer's instructions.

  • Assay Procedure (384-well plate format):

    • Compound Addition: Add 2.5 µL of the diluted compounds to the assay plate wells. For controls, add 2.5 µL of DMSO (100% activity) and 2.5 µL of a known potent inhibitor (0% activity).

    • Kinase Reaction Initiation: Add 5 µL of the Kinase/Substrate mix to all wells. Add 2.5 µL of the ATP solution to initiate the reaction.

    • Incubation: Incubate the plate at room temperature for 60 minutes. The plate should be covered to prevent evaporation.

    • Reaction Development: Add 5 µL of the Development Reagent to all wells. This reagent contains a protease that will cleave the unphosphorylated peptide.

    • Second Incubation: Incubate for another 60 minutes at room temperature to allow for the development reaction.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths for the coumarin and fluorescein channels.

    • Calculate the emission ratio and determine the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Core Experimental Protocol: Cell-Based Proliferation Assay

This assay determines the compound's ability to inhibit the growth of cancer cell lines where the target kinase is a known driver.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed cancer cells (e.g., MCF-7 for PIM-1 inhibitors) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[10]

  • Compound Treatment: The next day, treat the cells with a serial dilution of the pyrazolo[3,4-b]pyridine inhibitors. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.

  • Analysis: Calculate the concentration that causes 50% inhibition of cell growth (GI₅₀) by normalizing the data to the DMSO control and fitting to a dose-response curve.

Structure-Activity Relationship (SAR) and Lead Optimization

SAR is the iterative process of modifying a molecule's structure to improve its biological activity. For the pyrazolo[3,4-b]pyridine scaffold, several positions are amenable to modification to enhance potency, selectivity, and pharmacokinetic properties.[7][11]

cluster_SAR SAR Exploration of the Pyrazolo[3,4-b]pyridine Scaffold scaffold r1 R¹: Modulates solubility and PK properties. r1:e->scaffold:w r3 R³: Interacts with solvent-exposed region. Key for selectivity. r3:w->scaffold:e r4_r6 R⁴/R⁶: Fine-tunes potency and explores deep pockets. r4_r6:n->scaffold:s

Caption: Key modification points for SAR on the pyrazolo[3,4-b]pyridine core.

Key SAR Insights from Published Studies:

  • N1 Position (R¹): The N1-H is often critical for hinge binding, and its methylation or substitution can completely abrogate activity, as seen in FGFR inhibitor studies.[6] However, in some cases, substitution at this position with small alkyl or aryl groups can be tolerated and used to modulate physicochemical properties.

  • C3 Position (R³): This position often points towards the solvent-exposed region of the ATP pocket. Modifications here are crucial for achieving selectivity. For example, in the development of TBK1 inhibitors, elaborating this position led to a significant increase in potency.[7]

  • C4 and C6 Positions (R⁴/R⁶): These positions on the pyridine ring can be modified to interact with different regions of the ATP pocket. Bulky or hydrophobic groups can enhance potency by accessing deeper hydrophobic pockets, while polar groups can engage with different amino acid residues to improve selectivity or solubility.

Case Study Data Summary

The following table summarizes data from successful inhibitor discovery campaigns, illustrating the potency achieved with this scaffold against various kinases.

Compound ClassTarget KinaseExample IC₅₀ (nM)Key SAR FindingReference
TRK Inhibitors TRKA26Scaffold hopping from known inhibitors introduced the pyrazolo[3,4-b]pyridine core, which successfully engaged the hinge region.[4][9]
PIM-1 Inhibitors PIM-126Derivatives showed high potency and selectivity for ERα-dependent breast cancer cells (MCF-7).[10]
TBK1 Inhibitors TBK10.2Extensive optimization at the R¹ and R² (equivalent to R³) positions led to a highly potent and selective inhibitor.[7]
FGFR Inhibitors FGFR1<1Systematic exploration confirmed the N(1)-H of the pyrazolopyridine moiety is crucial for H-bonding interactions.[6]
Mps1 Inhibitors Mps12.6A multidisciplinary approach including virtual screening identified a compound with strong kinase inhibitory potency and good in vivo efficacy.[12]

Signaling Pathway Context and Conclusion

Kinase inhibitors function by blocking aberrant signaling cascades within cells. A pyrazolo[3,4-b]pyridine-based inhibitor would act by competing with ATP, thereby preventing the phosphorylation and activation of downstream substrates.

cluster_pathway Generic Receptor Tyrosine Kinase (RTK) Signaling ligand Growth Factor (Ligand) rtk RTK ligand->rtk Binds downstream Downstream Signaling (e.g., MAPK) rtk->downstream Phosphorylates atp ATP atp->rtk inhibitor Pyrazolo[3,4-b]pyridine Inhibitor inhibitor->rtk Blocks response Cell Proliferation, Survival downstream->response

Caption: Mechanism of action for an RTK inhibitor at the cellular level.

References

An In-Depth Technical Guide to the In Silico Screening of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous inhibitors targeting key enzymes in pathophysiology, particularly protein kinases.[1][2] This guide provides a comprehensive, technically-grounded framework for the in silico screening of novel analogs based on the 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine core. We will navigate the critical steps from target selection to hit validation, emphasizing the causal logic behind methodological choices to ensure scientific rigor and reproducibility. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of potent and selective therapeutic agents.

Introduction: The Rationale for Targeting the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine ring system is a bioisostere of purine, enabling it to function as a versatile "hinge-binding" motif in the ATP-binding pocket of many protein kinases.[2] Derivatives of this scaffold have demonstrated potent inhibitory activity against a wide range of kinases, including Tropomyosin receptor kinases (TRKs), Monopolar spindle 1 (Mps1), and TANK-binding kinase 1 (TBK1), which are implicated in oncology and autoimmune diseases.[3][4][5]

The specific scaffold, this compound, offers strategic advantages for analog design. The methyl group at the N1 position satisfies a key hydrogen bond acceptor role, while the bromo substituent at C5 serves as a versatile synthetic handle for introducing diverse chemical moieties to explore the solvent-exposed regions of the target's binding site.

In silico screening, or virtual screening, offers a time- and cost-efficient strategy to explore vast chemical spaces, prioritize compounds for synthesis, and reduce late-stage attrition in the drug discovery pipeline.[6][7][8] By computationally evaluating millions or even billions of potential molecules, we can enrich our hit lists with compounds most likely to exhibit the desired biological activity.[9][10]

Target Selection and Rationale: Tropomyosin Receptor Kinase A (TRKA)

For the purpose of this guide, we will focus on Tropomyosin Receptor Kinase A (TRKA) as the biological target.

Why TRKA?

  • Therapeutic Relevance: TRKs are critical drivers in various cancers due to genetic alterations like NTRK gene fusions.[3] FDA-approved TRK inhibitors have shown significant clinical success, validating this target.[3]

  • Structural Data Availability: The Protein Data Bank (PDB) contains numerous high-resolution crystal structures of TRKA in complex with various inhibitors. This structural information is the bedrock of a successful structure-based drug design campaign.

  • Known Scaffold Activity: Pyrazolo[3,4-b]pyridine derivatives have been successfully developed as potent TRK inhibitors, providing a strong validation for our chosen scaffold.[3][11][12]

Selected PDB Structure: We will use PDB ID: 4YNE , representing TRKA in complex with a pyrazolopyridine-based inhibitor. This structure provides a well-defined active site and a co-crystallized ligand that can be used for validating our computational protocols.

The In Silico Screening Cascade: A Hierarchical Approach

A robust virtual screening workflow is not a single experiment but a multi-stage cascade designed to progressively filter a large compound library down to a manageable number of high-quality hits. This hierarchical process balances computational expense with predictive accuracy.

G cluster_0 Library Preparation cluster_1 Screening Funnel Lib Virtual Analog Library (Millions of Compounds) Prep Ligand Preparation (Ionization, Tautomers, 3D) Lib->Prep Dock Structure-Based Screening (Molecular Docking) Prep->Dock ADMET In Silico ADMET Filtering (Drug-likeness, Safety) Dock->ADMET MD Hit Validation (Molecular Dynamics) ADMET->MD Hits Prioritized Hits (5-20 Compounds) MD->Hits caption Figure 1. The In Silico Screening Workflow.

Figure 1. The In Silico Screening Workflow.
Part 1: Virtual Library Design & Preparation

The quality of the input library dictates the success of any screening campaign. We will design a focused library of analogs based on our core scaffold.

Methodology:

  • Scaffold Definition: Define the this compound core structure.

  • Reaction-Based Enumeration: Utilize commercially available building blocks (e.g., boronic acids for Suzuki coupling at the C5-bromo position, various amines, etc.) and established chemical reactions to enumerate a virtual library of achievable compounds. This ensures synthetic tractability.

  • Ligand Preparation: This is a critical, often overlooked step.

    • Standardization: Neutralize salts and remove unwanted elements.

    • Protonation States & Tautomers: Generate plausible ionization states and tautomers at a physiological pH (e.g., 7.4 ± 1.0).

    • 3D Conformation Generation: Generate a low-energy 3D conformation for each molecule.

Part 2: Structure-Based Virtual Screening (Molecular Docking)

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand within a protein's active site.[13] It serves as the primary filter to identify molecules with high steric and electrostatic complementarity to the target.[14][15]

Protocol: Molecular Docking with AutoDock Vina

  • Receptor Preparation:

    • Input: Download the PDB structure (e.g., 4YNE).

    • Cleanup: Remove water molecules, co-solvents, and all non-protein atoms except the co-crystallized ligand (which will be used for validation).

    • Protonation: Add polar hydrogens and assign appropriate protonation states to titratable residues (His, Asp, Glu).

    • Charge Assignment: Assign partial atomic charges (e.g., Gasteiger charges).

    • File Conversion: Convert the prepared PDB file to the required PDBQT format.[16]

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the entire binding site. The box should be centered on the co-crystallized ligand to ensure the search space is relevant. A typical size is 25x25x25 Å.

  • Protocol Validation (Self-Validating System):

    • Re-docking: Extract the co-crystallized ligand from the PDB file, prepare it, and dock it back into the receptor's active site.

    • Success Criterion: A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of < 2.0 Å. This validates that the chosen parameters can accurately identify the correct binding mode.

  • Library Docking:

    • Iteratively dock each prepared ligand from the virtual library into the defined grid box using a docking algorithm like the Lamarckian Genetic Algorithm.[17]

    • Output: For each ligand, the program will generate a set of binding poses and a corresponding scoring value (e.g., kcal/mol). The lower the score, the better the predicted binding affinity.

  • Pose Filtering & Scoring:

    • Rank all docked compounds based on their predicted binding affinity (docking score).

    • Select the top 5-10% of the ranked library for further analysis.

Part 3: ADMET & Physicochemical Property Filtering

A potent compound is useless if it cannot reach its target in the body or is toxic.[18] Early in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for reducing late-stage failures.[[“]][20][21]

Methodology:

  • Property Calculation: For the top-scoring compounds from the docking stage, calculate key physicochemical and pharmacokinetic properties using validated computational models.[][23]

  • Filtering Criteria: Establish a multi-parameter filtering cascade. A common set of rules is based on Lipinski's Rule of Five and other drug-likeness indicators.

Table 1: Example ADMET & Physicochemical Filters

ParameterAcceptable RangeRationale
Molecular Weight (MW)< 500 DaCorrelates with good absorption and distribution.
LogP (Lipophilicity)-0.4 to +5.6Balances solubility and permeability.
Hydrogen Bond Donors≤ 5Affects membrane permeability.
Hydrogen Bond Acceptors≤ 10Affects membrane permeability.
Polar Surface Area (PSA)< 140 ŲInfluences cell permeability.
Predicted Aqueous Solubility (LogS)> -5.0Ensures sufficient solubility for formulation.
Blood-Brain Barrier (BBB) PermeationClass 0 (Low)Desirable for peripherally acting drugs to avoid CNS side effects.
CYP2D6 InhibitionNon-inhibitorReduces risk of drug-drug interactions.
hERG InhibitionNon-inhibitorReduces risk of cardiotoxicity.
HepatotoxicityLow ProbabilityMinimizes risk of liver damage.

Compounds that fail to meet these criteria are deprioritized, even if they have excellent docking scores. This step enriches the hit list for compounds with more favorable drug-like properties.

Part 4: Hit Validation with Molecular Dynamics (MD) Simulations

Molecular docking is a static snapshot. Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing us to assess the stability of the predicted binding pose over time.[24][25]

Rationale: A truly effective inhibitor will form a stable complex with its target. MD simulations can reveal if a high-scoring but unstable pose would quickly dissociate in a dynamic physiological environment.[26][27]

Protocol: GROMACS MD Simulation

  • System Preparation:

    • Input: The top-ranked, ADMET-filtered protein-ligand complexes from the previous step.

    • Force Field Assignment: Apply a suitable force field (e.g., AMBER for protein, GAFF for the ligand) to describe the bonded and non-bonded interactions.[28]

    • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P model) to simulate the aqueous environment.[26]

    • Ionization: Add counter-ions to neutralize the system.

  • Simulation:

    • Energy Minimization: Remove any steric clashes in the initial system.

    • Equilibration: Gradually heat the system to physiological temperature (310 K) and equilibrate the pressure while restraining the protein-ligand complex. This allows the solvent to relax around the complex.

    • Production Run: Run the simulation for an extended period (e.g., 50-100 nanoseconds) without restraints.

  • Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates a stable binding pose.

    • Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual protein residues to identify regions affected by ligand binding.

    • Interaction Analysis: Monitor key interactions (hydrogen bonds, hydrophobic contacts) identified during docking. Stable hits should maintain these interactions throughout the simulation.

Table 2: Hypothetical Output for Hit Prioritization

Compound IDDocking Score (kcal/mol)Lipinski Ro5 ViolationsPredicted HepatotoxicityLigand RMSD (Å) during MDKey H-Bond Occupancy (%)Final Rank
Analog-001 -11.50Low1.2 ± 0.395.21
Analog-002 -12.10Low4.8 ± 1.123.53
Analog-003 -10.80Low1.5 ± 0.488.72
Analog-004 -12.51HighN/A (Filtered)N/AFiltered

Based on this integrated analysis, Analog-001 and Analog-003 would be prioritized for chemical synthesis and subsequent in vitro validation, despite Analog-002 having a slightly better initial docking score.

Conclusion and Future Outlook

This guide has outlined a rigorous, multi-step in silico workflow for the discovery of novel this compound analogs as potential TRKA inhibitors. By integrating structure-based docking, ADMET filtering, and molecular dynamics validation, this cascade approach maximizes the likelihood of identifying high-quality hit compounds while efficiently managing computational resources.[29] The prioritized hits from this workflow form a strong foundation for a successful medicinal chemistry campaign, leading to the synthesis and experimental validation of promising new therapeutic candidates.

References

Methodological & Application

Application Notes and Protocol for Suzuki Coupling of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Its derivatives have demonstrated a wide range of biological activities, including kinase inhibition.[2][3] The functionalization of this core structure is therefore of significant interest to researchers aiming to develop novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forming carbon-carbon bonds, offering a robust strategy for the derivatization of the pyrazolo[3,4-b]pyridine core.[4][5]

This application note provides a detailed protocol for the Suzuki coupling of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine with various aryl and heteroaryl boronic acids. We will delve into the mechanistic underpinnings of the reaction, offer guidance on reagent selection, and present a step-by-step experimental procedure designed for reproducibility and high yield.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[6][7][8] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[4]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10][11]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated from the palladium center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][12]

Experimental Workflow Overview

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagent_prep Reagent Preparation (Substrate, Boronic Acid, Catalyst, Base, Solvent) reaction_assembly Reaction Assembly (Inert Atmosphere) reagent_prep->reaction_assembly Combine heating Heating & Stirring (e.g., 80-100 °C) reaction_assembly->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring quench Quenching (e.g., with water) monitoring->quench Upon Completion extraction Extraction (e.g., Ethyl Acetate) quench->extraction purification Purification (Column Chromatography) extraction->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for the Suzuki coupling reaction.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

    • Seal the flask with a septum or cap.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition and Reaction:

    • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[13][14] The final concentration should be approximately 0.1 M with respect to the starting bromide.

    • Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.[6]

    • Alternatively, for microwave-assisted synthesis, heat the sealed vial in a microwave reactor to a specified temperature (e.g., 100-150 °C) for a shorter duration (e.g., 20-40 minutes).[15][16]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.[17]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[17]

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 5-substituted-1-methyl-1H-pyrazolo[3,4-b]pyridine.[6][18]

Key Reaction Parameters and Optimization

The success of the Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent. The following table provides a starting point for optimization.

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos)For heteroaromatic bromides, catalysts with bulky, electron-rich phosphine ligands can be highly effective.[19][20] The choice of catalyst can influence reaction rates and yields.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for activating the boronic acid.[10] The strength and solubility of the base can impact the reaction efficiency. K₃PO₄ is often a good choice for challenging couplings.[13][20]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA biphasic system with water is often used to dissolve the inorganic base.[12][21] The choice of solvent can affect the solubility of reagents and the reaction temperature.
Boronic Acid/Ester Arylboronic acids, Heteroarylboronic acids, Pinacol boronate estersA wide variety of boronic acids are commercially available.[5] Boronate esters can offer greater stability, especially for substrates prone to protodeboronation.[22][23]

Mechanistic Insights

The diagram below illustrates the catalytic cycle for the Suzuki-Miyaura coupling reaction.

Suzuki_Mechanism pd0 Pd(0)L₂ pd_complex_1 R¹-Pd(II)L₂-X pd0->pd_complex_1 Oxidative Addition oxidative_addition Oxidative Addition pd_complex_2 R¹-Pd(II)L₂-R² pd_complex_1->pd_complex_2 Transmetalation transmetalation Transmetalation pd_complex_2->pd0 Reductive Elimination r1r2 R¹-R² (Coupled Product) pd_complex_2->r1r2 reductive_elimination Reductive Elimination r1x R¹-X (5-Bromo-1-methyl-1H- pyrazolo[3,4-b]pyridine) r1x->pd_complex_1 r2by2 R²-B(OR)₂ (Boronic Acid) r2by2->pd_complex_2 base Base (e.g., K₂CO₃) base->pd_complex_2

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient base, low temperature, presence of oxygen.Use a fresh catalyst, ensure the base is anhydrous and in sufficient excess, increase the reaction temperature, ensure the reaction is performed under a strict inert atmosphere.
Protodeboronation Unstable boronic acid, prolonged reaction time, harsh conditions.Use a milder base (e.g., KF), shorten the reaction time, use a more stable boronic ester (e.g., pinacol ester).[12][22]
Homocoupling of Boronic Acid Presence of oxygen, high catalyst loading.Thoroughly degas the solvent and reaction mixture, reduce the catalyst loading.
Difficulty in Purification Co-elution of starting material and product, presence of byproducts.Optimize the chromatography eluent system, consider recrystallization as an alternative purification method.[18]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of a diverse range of 5-substituted-1-methyl-1H-pyrazolo[3,4-b]pyridines. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields of the desired products. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in drug discovery and development programs.

References

Application Notes & Protocols: Buchwald-Hartwig Amination of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are ubiquitous structural motifs found in a vast array of biologically active molecules.[1][2] The pyrazolo[3,4-b]pyridine core, for instance, is a privileged scaffold, recognized for its structural resemblance to purines and its presence in compounds with therapeutic potential against a range of diseases.[3][4][5]

Traditional methods for forming aryl C-N bonds often require harsh conditions and suffer from limited substrate scope and functional group tolerance.[1] The advent of the Palladium-catalyzed Buchwald-Hartwig amination revolutionized this field, providing a versatile and highly efficient method for coupling amines with aryl and heteroaryl halides under relatively mild conditions.[1][6][7]

This guide provides a comprehensive, field-proven framework for the successful Buchwald-Hartwig amination of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine, a substrate of significant interest in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, guide the rational selection of catalysts and reagents, present a detailed experimental protocol, and offer a practical troubleshooting guide to navigate common challenges.

Part 1: Mechanistic Foundations & The Rationale of Reagent Selection

A deep understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a sequence of well-defined steps involving a palladium catalyst. While several variations exist, the generally accepted mechanism provides a robust model for understanding the reaction's dependencies.[1][8][9]

The Catalytic Cycle

The reaction is initiated by the active Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to the electron-rich Pd(0) complex. This is often the rate-determining step and results in a Pd(II) intermediate.[9][10] For heteroaryl halides, this step can be challenging, necessitating the use of highly active, electron-rich ligands to facilitate the process.

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. Subsequently, a base removes a proton from the coordinated amine to form a palladium-amido complex. The choice and strength of the base are critical; it must be strong enough to deprotonate the amine complex but not so harsh as to degrade sensitive functional groups on the substrates.[11][12][13]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and the release of the arylamine product. The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[1][8]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Pd0 L₂Pd(0) OA_complex L₂Pd(II)(Ar)(Br) Pd0->OA_complex Oxidative Addition (+ Ar-Br) Amine_complex [L₂Pd(II)(Ar)(R₂NH)]⁺Br⁻ OA_complex->Amine_complex Amine Coordination (+ R₂NH) Amido_complex L₂Pd(II)(Ar)(NR₂) Amine_complex->Amido_complex Deprotonation (+ Base, - H-Base⁺Br⁻) Amido_complex->Pd0 Reductive Elimination (- Ar-NR₂) Product Product (Ar-NR₂) Amido_complex->Product ArBr 5-Bromo-1-methyl-1H- pyrazolo[3,4-b]pyridine ArBr->OA_complex Amine Amine (R₂NH) Amine->Amine_complex

Figure 1: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
Strategic Selection of Reaction Components

The success of coupling a specific substrate like this compound hinges on the synergistic interplay of four key components.

  • Palladium Source: While Pd(0) sources like Pd₂(dba)₃ can be used, Pd(II) precatalysts such as Pd(OAc)₂ are often more stable and convenient.[2][14] Modern, well-defined "pre-catalysts" (e.g., G3 or G4 palladacycles) offer superior activity, lower catalyst loadings, and greater reproducibility, as they rapidly generate the active Pd(0) species.

  • Ligand: This is arguably the most critical variable. The pyrazolo[3,4-b]pyridine core is electron-deficient and contains multiple nitrogen atoms that can coordinate to the palladium center, potentially inhibiting catalysis. To overcome this, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[1][6] Ligands like XPhos , RuPhos , and BrettPhos create a sterically hindered and highly electron-rich palladium center that promotes the crucial oxidative addition and reductive elimination steps while discouraging substrate inhibition.[6][15]

  • Base: The base's role is to facilitate the formation of the palladium-amido complex.[11]

    • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are highly effective and often lead to faster reaction rates. However, their high basicity can be incompatible with sensitive functional groups (e.g., esters, nitro groups) on either coupling partner.[14][16][17]

    • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These offer broader functional group tolerance and are an excellent choice for complex, late-stage intermediates. Their lower reactivity may necessitate higher reaction temperatures or longer reaction times.[16][17] The poor solubility of these bases can also be a factor, requiring efficient stirring.[17]

  • Solvent: Aprotic solvents are standard.

    • Toluene and 1,4-Dioxane: These are the most common and effective solvents, offering good solubility for many substrates and operating at ideal temperature ranges (80-110 °C).[14][17] Note that 1,4-dioxane is considered a high-impact solvent to be avoided where possible.[2][18]

    • Ethereal Solvents (THF, 2-MeTHF): These are also widely used. 2-MeTHF is a greener alternative to THF and toluene.

    • Polar Aprotic Solvents (DMF, DMAc): These should generally be avoided as their coordinating ability can interfere with the catalyst.

Part 2: Experimental Protocols for the Amination of this compound

This section provides a robust, general protocol that serves as an excellent starting point for optimization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vial 1. Add Solids to Reaction Vial (Aryl Bromide, Catalyst, Ligand, Base) inert_atm 2. Establish Inert Atmosphere (Seal, Evacuate & Backfill with Ar/N₂) prep_vial->inert_atm add_liquids 3. Add Degassed Solvent & Amine inert_atm->add_liquids heat_stir 4. Heat and Stir (e.g., 100 °C, 12-24 h) add_liquids->heat_stir monitor 5. Monitor Progress (TLC / LC-MS) heat_stir->monitor cool_quench 6. Cool to RT & Quench (e.g., add water/brine) monitor->cool_quench extract 7. Extract with Organic Solvent (e.g., EtOAc, DCM) cool_quench->extract dry_concentrate 8. Dry, Filter & Concentrate extract->dry_concentrate purify 9. Purify (Silica Gel Chromatography) dry_concentrate->purify

Figure 2: Standard Experimental Workflow for the Buchwald-Hartwig Amination.
General Reaction Scheme

(Self-generated image representing the reaction of this compound with a generic amine R₂NH)

Table 1: Recommended Starting Conditions for Optimization

The following table outlines several robust starting points for the amination of this compound (0.5 mmol scale). The choice of conditions depends on the nature of the amine and the functional group tolerance required.

EntryPd Pre-catalyst (mol%)Ligand (mol%)Base (equiv)Solvent (mL)Temp (°C)Target Amine Type
1 XPhos Pd G3 (2)XPhos (2)NaOtBu (1.5)Toluene (2.5)100Primary & Secondary Alkyl/Aryl Amines
2 Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane (2.5)110Base-Sensitive Substrates
3 BrettPhos Pd G4 (1.5)BrettPhos (1.5)LHMDS (1.8)2-MeTHF (2.5)90Hindered Secondary Amines
4 Pd₂(dba)₃ (2)cataCXium® A (4)Cs₂CO₃ (2.0)Toluene (2.5)110Heterocyclic Amines
Detailed Step-by-Step Protocol (Based on Entry 1)

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • XPhos (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To an oven-dried 10 mL screw-cap vial containing a magnetic stir bar, add this compound, XPhos Pd G3, additional XPhos ligand, and sodium tert-butoxide.

    • Scientist's Note: Adding the solids first is standard practice. The additional free ligand can help stabilize the catalyst and prevent decomposition, especially in challenging reactions.

  • Inerting the Atmosphere: Seal the vial with a PTFE-lined cap. Evacuate the vial under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Scientist's Note: The Pd(0) species is oxygen-sensitive. A rigorously inert atmosphere is crucial for catalyst longevity and reaction success.

  • Reagent Addition: Through the septum, add anhydrous, degassed toluene, followed by the amine coupling partner (if liquid) via syringe. If the amine is a solid, it should be added in Step 1 with the other solids.

    • Scientist's Note: Using degassed solvent minimizes the introduction of dissolved oxygen into the reaction.

  • Reaction Execution: Place the sealed vial in a preheated heating block or oil bath set to 100 °C and stir vigorously for 12-24 hours.

    • Scientist's Note: Vigorous stirring is important, especially when using partially soluble inorganic bases, to ensure good mixing and consistent reaction rates.[16]

  • Monitoring: Monitor the reaction progress by periodically taking a small aliquot (via syringe) and analyzing by TLC or LC-MS to check for the consumption of the starting aryl bromide.

  • Work-up: Once the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (10 mL) and quench by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Part 3: Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses common issues encountered during Buchwald-Hartwig aminations.[17][19][20]

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed by O₂).2. Inappropriate ligand/base combination.3. Substrate inhibition (coordination of pyrazole N to Pd).4. Poor solubility of the base.1. Ensure rigorous inert atmosphere and use degassed solvents.2. Screen a different class of ligand (e.g., switch from XPhos to RuPhos) or a stronger/weaker base.3. Increase ligand-to-palladium ratio (e.g., from 1:1 to 2:1 L:Pd). Try a more sterically hindered ligand.4. Increase stirring rate or switch to a more soluble base (e.g., LHMDS).
Hydrodehalogenation Formation of 1-methyl-1H-pyrazolo[3,4-b]pyridine (Ar-H instead of Ar-NR₂). This can result from β-hydride elimination from the amido complex or other side reactions.[1]1. Use a more sterically hindered ligand to disfavor β-hydride elimination.2. Lower the reaction temperature.3. Ensure the amine is pure and free of water.
Starting Material Degradation The substrate or product is sensitive to the strong base or high temperature.1. Switch to a weaker base (K₃PO₄, Cs₂CO₃).[16][17]2. Lower the reaction temperature and accept a longer reaction time.3. Use a more active catalyst system (e.g., a G4 precatalyst) that may allow for lower temperatures.
Biaryl Formation (Ar-Ar) Homocoupling of the aryl bromide can occur, especially at high temperatures with less active catalysts.[20]1. Lower the reaction temperature.2. Use a more active ligand/catalyst system to favor the desired C-N coupling pathway.3. Ensure the inert atmosphere is maintained to prevent oxidative side reactions.

References

Mastering the Challenge: A Guide to Palladium-Catalyzed Cross-Coupling with N-Methylated Heterocyclic Bromides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Unique Reactivity of N-Methylated Heterocycles

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision.[1] These transformations are indispensable in drug discovery and materials science, where functionalized heterocyclic scaffolds are ubiquitous.[2] However, the application of these powerful methods to N-methylated heterocyclic bromides introduces a unique set of challenges that demand a nuanced understanding of the underlying organometallic principles.

N-methylated heterocycles, such as N-methylimidazoles, N-methylpyrazoles, N-methylindoles, and N-methylpyrroles, are prevalent motifs in pharmaceuticals. Unlike their N-H counterparts, the N-methyl group fundamentally alters the electronic and steric profile of the substrate. It increases the electron density of the heterocyclic ring and can sterically hinder the approach of the bulky palladium catalyst to the C-Br bond. Furthermore, the nitrogen atom can act as a potential ligand, leading to catalyst inhibition or the formation of off-cycle, inactive complexes.[3]

This guide, designed for the practicing scientist, moves beyond standard procedures to provide an in-depth analysis of these challenges. We will dissect the causality behind experimental choices, from ligand selection to base and solvent effects, and provide robust, validated protocols for the successful execution of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions with this important class of substrates.

The Catalytic Heart: Understanding the Pd(0)/Pd(II) Cycle

The efficacy of any palladium-catalyzed cross-coupling reaction hinges on the smooth operation of the Pd(0)/Pd(II) catalytic cycle.[1] A firm grasp of its three fundamental steps—oxidative addition, transmetalation (for Suzuki, Sonogashira) or olefin coordination/insertion (for Heck), and reductive elimination—is critical for troubleshooting and optimization.

dot graph "Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; OA_Complex [label="R-Pd(II)(Br)Ln", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Trans_Complex [label="R-Pd(II)(R')Ln", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Product [label="R-R'", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OA_Complex [label="Oxidative Addition\n+ R-Br"]; OA_Complex -> Trans_Complex [label="Transmetalation\n+ R'-M"]; Trans_Complex -> Pd0 [label="Reductive Elimination", color="#34A853", fontcolor="#34A853"]; Trans_Complex -> Product [style=dashed, arrowhead=none];

// Graph Attributes graph [bgcolor="transparent"]; } caption { label = "Figure 1: Generalized Pd(0)/Pd(II) Catalytic Cycle."; fontsize = 9; fontname = "Helvetica"; }

Oxidative Addition: This is often the rate-determining step.[4][5] A coordinatively unsaturated Pd(0) complex inserts into the carbon-bromide bond of the N-methylated heterocycle. The electron-rich nature of N-methylated heterocycles can slow this step. Success hinges on using electron-rich, sterically bulky ligands that promote the formation of a highly reactive, monoligated Pd(0) species.[6][7]

Transmetalation/Olefin Insertion: In Suzuki coupling, an organoboron species, activated by a base, transfers its organic group (R') to the palladium center.[1] For Sonogashira coupling, a copper acetylide performs this role.[8] In the Heck reaction, the alkene coordinates to the palladium complex and then inserts into the Pd-C bond.[9]

Reductive Elimination: The final step involves the formation of the new C-C or C-N bond, yielding the desired product and regenerating the active Pd(0) catalyst. This step is generally favored by sterically bulky ligands.[10][11]

The Architect of Reactivity: Strategic Ligand Selection

The choice of ligand is arguably the most critical parameter for success. The ligand modulates the steric and electronic properties of the palladium center, directly influencing the rates of the catalytic cycle's key steps.[12] For N-methylated heterocycles, ligands must be sufficiently electron-donating to facilitate oxidative addition into a relatively electron-rich C-Br bond and bulky enough to prevent catalyst inhibition and promote reductive elimination.

Two main classes of ligands have proven superior for these challenging substrates: bulky monophosphines and N-Heterocyclic Carbenes (NHCs).

Bulky Monophosphine Ligands (Buchwald-type): Ligands such as SPhos, XPhos, and RuPhos are characterized by a biaryl backbone that creates a sterically demanding pocket around the palladium center. This bulk promotes the formation of highly reactive monoligated Pd(0) species and accelerates reductive elimination.[3][6] Their strong electron-donating character is also crucial for facilitating the oxidative addition step.[3]

N-Heterocyclic Carbene (NHC) Ligands: NHCs, like IPr and SIPr, are powerful σ-donors, even more so than phosphines.[13] This strong electron donation makes the palladium center highly nucleophilic and exceptionally active for oxidative addition. The strong Pd-NHC bond also imparts high stability to the catalytic species, often allowing for lower catalyst loadings and higher temperatures.[2][7]

Data Presentation: Ligand Performance in Suzuki-Miyaura Coupling

The following table illustrates the comparative performance of different ligand types in the Suzuki-Miyaura coupling of a representative N-methylated heterocyclic bromide. This data underscores the importance of ligand choice for achieving high yields.

EntryHeterocyclic BromideBoronic AcidLigandCatalyst SystemBaseSolventTemp (°C)Yield (%)
14-Bromo-1-methylpyrazole4-Methoxyphenylboronic acidSPhosPd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄Dioxane/H₂O10095
24-Bromo-1-methylpyrazole4-Methoxyphenylboronic acidXPhosXPhos Pd G3 (4 mol%)K₃PO₄Dioxane/H₂O10092
34-Bromo-1-methylpyrazole4-Methoxyphenylboronic acidIPr(IPr)Pd(allyl)Cl (4 mol%)K₃PO₄Dioxane/H₂O10088
44-Bromo-1-methylpyrazole4-Methoxyphenylboronic acidPPh₃Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O11045

Note: Yields are representative and based on literature data for similar pyrazole systems.[14]

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems, providing clear, step-by-step instructions for key cross-coupling reactions. They serve as robust starting points that can be optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-1-methylpyrazole

This protocol is highly effective for the C-C bond formation between N-methylated pyrazoles and various arylboronic acids.[14]

dot graph "Suzuki_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Setup [label="1. Reaction Setup\n(Flask, Stir Bar)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="2. Add Solids\n- 4-Bromo-1-methylpyrazole\n- Arylboronic Acid\n- K₃PO₄\n- Catalyst System", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="3. Inert Atmosphere\n(Evacuate/Backfill N₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="4. Add Solvents\n(Dioxane, H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="5. Heat & Stir\n(100 °C, 2-12 h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="6. Workup\n(Cool, Dilute, Extract)", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="7. Purification\n(Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Setup -> Reagents; Reagents -> Inert; Inert -> Solvent; Solvent -> Reaction; Reaction -> Workup; Workup -> Purify; } caption { label = "Figure 2: Experimental workflow for Suzuki-Miyaura coupling."; fontsize = 9; fontname = "Helvetica"; }

Materials:

  • 4-Bromo-1-methylpyrazole (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • 1,4-Dioxane (4 mL, anhydrous)

  • Water (1 mL, degassed)

  • Nitrogen or Argon gas

  • Standard oven-dried glassware

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-1-methylpyrazole, the arylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ and SPhos to the flask.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1-methylpyrazole.

Protocol 2: Heck Reaction of 2-Bromo-1-methylindole with n-Butyl Acrylate

The Heck reaction is a powerful method for the vinylation of heteroaryl halides. The use of a phosphine-free system or a robust ligand is often necessary.[9][15]

Materials:

  • 2-Bromo-1-methylindole (1.0 mmol, 1.0 equiv.)

  • n-Butyl acrylate (1.5 mmol, 1.5 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%) (Optional, but recommended)

  • N,N-Dimethylformamide (DMF) (5 mL, anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine 2-bromo-1-methylindole, K₂CO₃, Pd(OAc)₂, and P(o-tol)₃ (if used).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with inert gas three times.

  • Reagent Addition: Add anhydrous DMF followed by n-butyl acrylate via syringe.

  • Reaction: Heat the mixture in a preheated oil bath at 120 °C for 12-24 hours. Monitor progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water (30 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography to afford the product.

Protocol 3: Sonogashira Coupling of 5-Bromo-1-methylindole with Phenylacetylene

This copper-co-catalyzed reaction is the premier method for synthesizing arylalkynes. For N-methylated heterocycles, ensuring anhydrous and anaerobic conditions is key.[8][16]

Materials:

  • 5-Bromo-1-methylindole (1.0 mmol, 1.0 equiv.)

  • Phenylacetylene (1.2 mmol, 1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv.)

  • Tetrahydrofuran (THF) (5 mL, anhydrous and degassed)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 5-bromo-1-methylindole, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF, followed by triethylamine and phenylacetylene.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50 °C for 4-12 hours, monitoring by TLC.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.

Protocol 4: Buchwald-Hartwig Amination of 2-Bromo-1-methylbenzimidazole with Aniline

This C-N bond-forming reaction requires a carefully selected catalyst system to overcome the challenge of coupling two nitrogen-containing rings.[11][17][18]

Materials:

  • 2-Bromo-1-methylbenzimidazole (1.0 mmol, 1.0 equiv.)

  • Aniline (1.2 mmol, 1.2 equiv.)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • XPhos (0.036 mmol, 3.6 mol%)

  • Toluene (5 mL, anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: In a glovebox, charge an oven-dried vial with NaOtBu, Pd₂(dba)₃, and XPhos.

  • Reagent Addition: Add the 2-bromo-1-methylbenzimidazole, toluene, and finally the aniline.

  • Reaction: Seal the vial and heat in a preheated aluminum block at 100 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Extraction and Concentration: Wash the filtrate with brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude material by flash column chromatography to isolate the N-arylated product.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of N-methylated heterocyclic bromides is a field rich with opportunity, yet fraught with specific challenges related to substrate electronics and catalyst inhibition. A deep understanding of the catalytic cycle, combined with the rational selection of sterically demanding and electron-rich ligands like biaryl phosphines and N-heterocyclic carbenes, is paramount for success. The protocols provided herein offer validated, high-yielding starting points for the synthesis of a diverse array of functionalized N-methylated heterocycles. As ligand design continues to evolve, we can anticipate the development of even more robust and versatile catalysts that will further expand the synthetic chemist's toolbox, enabling the construction of increasingly complex molecules for the advancement of medicine and materials science.

References

Application Note: A Comprehensive Guide to the Synthesis of 5-amino-1-methyl-1H-pyrazolo[3,A-b]pyridine from a Bromo Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the synthesis of 5-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine, a key building block in medicinal chemistry and drug discovery. The primary focus is on the palladium-catalyzed Buchwald-Hartwig amination of the corresponding 5-bromo precursor, a robust and versatile method for C-N bond formation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure successful synthesis. Additionally, alternative synthetic strategies are discussed to provide a comprehensive overview of the available methodologies.

Introduction: The Significance of 5-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and other enzymes. The 5-amino substituted variant, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, often through further functionalization of the amino group. The development of efficient and scalable synthetic routes to this key intermediate is therefore of paramount importance in the pharmaceutical industry.

Mechanistic Insights: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or triflate) and an amine. The catalytic cycle, illustrated below, is a cornerstone of modern organic synthesis.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L2 Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand_Exchange Pd(II)_Complex->Ligand_Exchange R-NH2 Amine_Coordination [Ar-Pd(II)(NH2R)L2]+Br- Ligand_Exchange->Amine_Coordination Deprotonation Deprotonation Amine_Coordination->Deprotonation Base Amido_Complex Ar-Pd(II)(NHR)L2 Deprotonation->Amido_Complex Reductive_Elimination Reductive_Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NHR

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the heteroaryl bromide, forming a Pd(II) complex.

  • Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the Pd(II) center.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, yielding the aminated product and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of the reaction, as it influences the rate of both the oxidative addition and reductive elimination steps, while also preventing catalyst decomposition. For heteroaryl substrates, bulky, electron-rich phosphine ligands are often employed to promote efficient catalysis.

Experimental Protocol: Synthesis of 5-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine

This protocol details a representative procedure for the Buchwald-Hartwig amination of 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine using an ammonia surrogate. Note: This is a general procedure and may require optimization for scale-up and specific laboratory conditions. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
This compoundC₇H₆BrN₃212.05>97%Commercially Available
Palladium(II) AcetatePd(OAc)₂224.5098%Commercially Available
XantphosC₃₉H₃₂OP₂578.62>98%Commercially Available
Sodium tert-butoxideNaOtBu96.10>97%Commercially Available
Lithium bis(trimethylsilyl)amide (LHMDS)C₆H₁₈LiNSi₂167.331.0 M in THFCommercially Available
Anhydrous TolueneC₇H₈92.14>99.8%Commercially Available
Anhydrous DioxaneC₄H₈O₂88.11>99.8%Commercially Available

Reaction Setup and Procedure

Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Oven-dry glassware and cool under inert atmosphere. B Add Pd(OAc)2, Xantphos, and NaOtBu to the flask. A->B C Add this compound. B->C D Add anhydrous solvent (Toluene or Dioxane). C->D E Add LHMDS solution dropwise. D->E F Heat the reaction mixture at 80-110 °C. E->F G Monitor reaction progress by TLC or LC-MS. F->G H Cool to room temperature and quench with water. G->H I Extract with an organic solvent (e.g., Ethyl Acetate). H->I J Dry the organic layer and concentrate in vacuo. I->J K Purify by column chromatography. J->K

Figure 2: A general workflow for the synthesis of 5-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 1 mol%), Xantphos (0.04 mmol, 2 mol%), and sodium tert-butoxide (2.8 mmol, 1.4 equiv.).

  • Reagent Addition: Add this compound (2.0 mmol, 1.0 equiv.) to the flask.

  • Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas three times. Add anhydrous toluene or dioxane (10 mL). To the stirred suspension, add a 1.0 M solution of LHMDS in THF (2.4 mL, 2.4 mmol, 1.2 equiv.) dropwise at room temperature. The use of LHMDS as an ammonia surrogate is a common strategy in Buchwald-Hartwig aminations to generate the primary amine.[1]

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine.

Characterization

Expected Characterization Data:

  • This compound (Starting Material):

    • ¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.5 (s, 1H, H6), ~8.1 (s, 1H, H3), ~4.0 (s, 3H, N-CH₃). The aromatic protons on the pyridine and pyrazole rings are expected to appear as singlets due to the substitution pattern.

    • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): Aromatic carbons in the range of 110-155 ppm, and the N-methyl carbon around 35-40 ppm.

    • MS (ESI): m/z calculated for C₇H₇BrN₃⁺ [M+H]⁺: 211.98; found: 211.98.

  • 5-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine (Product):

    • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~8.0 (s, 1H, H6), ~7.8 (s, 1H, H3), ~5.5 (br s, 2H, NH₂), ~3.8 (s, 3H, N-CH₃). The amino protons will appear as a broad singlet, and the aromatic protons will be shifted upfield compared to the bromo precursor.

    • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): Aromatic carbons in the range of 100-150 ppm, and the N-methyl carbon around 35-40 ppm. The carbon bearing the amino group will be significantly shifted upfield.

    • MS (ESI): m/z calculated for C₇H₉N₄⁺ [M+H]⁺: 149.08; found: 149.08.

Alternative Synthetic Strategies

While the Buchwald-Hartwig amination is a highly effective method, it is valuable for researchers to be aware of alternative synthetic routes. The most common alternative involves the construction of the pyrazolo[3,4-b]pyridine core from a substituted 5-aminopyrazole.[2][3]

Alternative_Synthesis 5-Aminopyrazole 5-Aminopyrazole Cyclocondensation Cyclocondensation 5-Aminopyrazole->Cyclocondensation Dielectrophile 1,3-Dielectrophile (e.g., α,β-unsaturated ketone) Dielectrophile->Cyclocondensation Pyrazolo_Pyridine_Core Pyrazolo[3,4-b]pyridine Core Cyclocondensation->Pyrazolo_Pyridine_Core Further_Functionalization Further_Functionalization Pyrazolo_Pyridine_Core->Further_Functionalization Introduction of Amino and Methyl Groups Target_Molecule 5-amino-1-methyl-1H- pyrazolo[3,4-b]pyridine Further_Functionalization->Target_Molecule

Figure 3: General scheme for an alternative synthesis of the target molecule.

This approach typically involves the condensation of a 5-aminopyrazole with a 1,3-dielectrophilic species, such as an α,β-unsaturated ketone or a β-dicarbonyl compound, to form the pyridine ring. Subsequent N-methylation and introduction of the amino group at the 5-position (if not already present in the starting materials) would lead to the final product. The regioselectivity of the cyclocondensation reaction is a key consideration in this synthetic design.

Conclusion

The synthesis of 5-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine from its 5-bromo precursor via Buchwald-Hartwig amination is a reliable and efficient method. The protocol presented in this application note provides a solid foundation for researchers to successfully perform this transformation. Careful selection of the catalyst system, particularly the phosphine ligand, and optimization of reaction conditions are crucial for achieving high yields and purity. The discussion of alternative synthetic routes offers additional strategies for accessing this important heterocyclic building block, providing flexibility in synthetic planning for drug discovery and development programs.

References

Application Notes & Protocols: The Strategic Use of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Pyrazolo[3,4-b]pyridine Scaffold

Protein kinases, enzymes that regulate the majority of cellular signaling pathways, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology. Small molecule kinase inhibitors are designed to compete with adenosine triphosphate (ATP) at the enzyme's catalytic site, thereby blocking downstream signaling and inhibiting aberrant cellular processes.

Within the vast chemical space of kinase inhibitors, the 1H-pyrazolo[3,4-b]pyridine core has emerged as a "privileged scaffold."[1] Its defining feature is the arrangement of nitrogen atoms, which mimics the purine core of ATP and allows it to act as an effective "hinge-binder." The pyrazole N-H and pyridine nitrogen can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, providing a stable anchor point for the inhibitor. This fundamental interaction is a cornerstone of inhibitor design for numerous kinase families, including Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin Receptor Kinases (TRKs), and Cyclin-Dependent Kinases (CDKs).[1][2][3][4]

This guide focuses on a specific, strategically modified derivative: 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine . This building block offers two key features for drug development:

  • A Versatile Synthetic Handle: The bromine atom at the C5 position is perfectly positioned for palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of diverse chemical moieties to explore the inhibitor's structure-activity relationship (SAR).

  • N1-Methylation: The methyl group on the pyrazole nitrogen blocks the N1-H hydrogen bond donor capability. While this might seem counterintuitive, it is a deliberate design choice. It forces the scaffold to adopt alternative binding modes or rely on other interactions, which can be exploited to achieve greater selectivity for specific kinases over others.[5][6] For instance, in certain FGFR inhibitors, the N1-H is essential for potent activity, and its methylation leads to a complete loss of function, underscoring the profound impact of this modification.[5][6]

These application notes provide a detailed examination of the reactivity of this scaffold and present robust protocols for its use in synthesizing potent and selective kinase inhibitors.

Physicochemical Properties and Reactivity Profile

This compound is a solid, heterocyclic compound that serves as a foundational building block.

PropertyValue
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
Appearance Solid
Key Reactive Site C5-Bromine

The primary utility of this molecule stems from the reactivity of the C-Br bond. The electron-deficient nature of the pyridine ring system makes the C5 position susceptible to oxidative addition by a low-valent palladium(0) catalyst, initiating the catalytic cycles of the two most important reactions in this context: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Core Application: Synthesis of FGFR Inhibitors via Suzuki-Miyaura Coupling

Fibroblast Growth Factor Receptor (FGFR) signaling pathway dysregulation is a known driver in various cancers.[5] The pyrazolo[3,4-b]pyridine scaffold is a validated core for potent FGFR inhibitors like CH5183284/Debio 1347.[7][8][9] The Suzuki-Miyaura reaction is the method of choice for installing aryl or heteroaryl groups at the C5 position, which typically project towards the solvent-exposed region of the ATP binding pocket, allowing for optimization of potency and pharmacokinetic properties.

Experimental Workflow: Suzuki-Miyaura Coupling

The diagram below illustrates a typical workflow for coupling an arylboronic acid to the pyrazolopyridine core.

Suzuki_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_process Workup & Purification A 5-Bromo-1-methyl-1H- pyrazolo[3,4-b]pyridine E Inert Atmosphere (N₂/Ar) Solvent (e.g., DME/H₂O) Heat (e.g., 80-100 °C) A->E B Arylboronic Acid (R-B(OH)₂) B->E C Pd Catalyst (e.g., Pd(dppf)Cl₂) C->E D Base (e.g., K₂CO₃) D->E F Aqueous Workup (Quench, Extract) E->F Reaction Completion G Chromatography (Silica Gel) F->G Crude Product H Final Product: 5-Aryl-1-methyl-1H- pyrazolo[3,4-b]pyridine G->H Purified Inhibitor Precursor

Caption: General workflow for Suzuki-Miyaura C-C bond formation.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the coupling of various aryl- and heteroarylboronic acids.

Objective: To synthesize 5-aryl-1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives as kinase inhibitor precursors.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) and Water (4:1 mixture) or Toluene/Ethanol/Water

Procedure:

  • Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the corresponding arylboronic acid, and the base (K₂CO₃).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (Pd(dppf)Cl₂), followed by the degassed solvent mixture (DME/Water).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction can also be performed efficiently using microwave irradiation.[10][11]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust, air-stable catalyst effective for a wide range of Suzuki couplings, particularly with heteroaryl halides.[12]

  • Base: K₂CO₃ is a moderately strong base sufficient for most Suzuki reactions. The base is crucial for the transmetalation step of the catalytic cycle.

  • Solvent System: The use of an aqueous co-solvent (like water in a DME/water mixture) is essential to dissolve the inorganic base and facilitate the reaction.[13]

Data Presentation: Representative Suzuki Couplings
Arylboronic Acid PartnerPd Catalyst (mol%)Base (equiv)SolventTemp (°C)Typical Yield
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.5)DME/H₂O85Good to Excellent
3,5-Difluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3.0)1,4-Dioxane/H₂O95Good
Pyridine-4-boronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)DME/H₂O90Moderate to Good
N-Boc-pyrazole-4-boronic acidXPhosPdG2 (2)K₃PO₄ (3.0)Toluene/H₂O100Good to Excellent

Core Application: Synthesis of TRK Inhibitors via Buchwald-Hartwig Amination

The Tropomyosin Receptor Kinase (TRK) family is a validated target for cancers harboring NTRK gene fusions.[14] Larotrectinib and Entrectinib are successful examples of TRK inhibitors.[15] The Buchwald-Hartwig amination is a powerful method for forging the C-N bond between the pyrazolopyridine C5 position and various primary or secondary amines, a common structural motif in many kinase inhibitors.[16][17]

Experimental Workflow: Buchwald-Hartwig Amination

This workflow outlines the palladium-catalyzed synthesis of C5-amino-substituted pyrazolopyridines.

Buchwald_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_process Workup & Purification A 5-Bromo-1-methyl-1H- pyrazolo[3,4-b]pyridine F Inert Atmosphere (N₂/Ar) Anhydrous Solvent (e.g., Toluene) Heat (e.g., 90-110 °C) A->F B Amine (R¹R²NH) B->F C Pd Pre-catalyst (e.g., Pd₂(dba)₃) C->F D Ligand (e.g., XPhos, BINAP) D->F E Base (e.g., NaOtBu) E->F G Quench & Extract (e.g., with NH₄Cl) F->G Reaction Completion H Chromatography (Silica Gel) G->H Crude Product I Final Product: 5-Amino-1-methyl-1H- pyrazolo[3,4-b]pyridine H->I Purified Inhibitor Precursor

Caption: General workflow for Buchwald-Hartwig C-N bond formation.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling

This protocol is optimized for the amination of the bromopyrazolopyridine core.

Objective: To synthesize 5-(substituted-amino)-1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1-1.3 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • Phosphine Ligand: Xantphos, BINAP, or XPhos (2-6 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • Vessel Preparation: In an oven-dried, sealable reaction tube equipped with a magnetic stir bar, add the palladium pre-catalyst and the phosphine ligand.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive flow of inert gas, add the base (NaOtBu), this compound, and the amine coupling partner.

  • Solvent Addition: Add the anhydrous solvent (Toluene or Dioxane) via syringe.

  • Reaction: Seal the tube tightly and heat the reaction mixture to 90-110 °C with vigorous stirring until the starting material is fully consumed as monitored by LC-MS (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Carefully unseal the tube and quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: The Buchwald-Hartwig amination relies on bulky, electron-rich phosphine ligands (like XPhos or BINAP) to promote the crucial reductive elimination step and prevent side reactions like beta-hydride elimination.[17][18]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine once it coordinates to the palladium center, forming the key palladium-amido complex.[18]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the base. Therefore, anhydrous solvents and an inert atmosphere are critical for success.[19]

Biological Context and Structure-Activity Relationship (SAR)

The derivatives synthesized from this compound target kinases by occupying the ATP-binding site. The pyrazolopyridine core anchors the molecule, while the substituents introduced at the C5 position dictate potency and selectivity.

FGFR Signaling Pathway

The inhibitors developed using these protocols often target pathways like the FGFR signaling cascade, which, when aberrantly activated, drives cell proliferation and survival.

FGFR_Pathway cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds & Activates RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->FGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Key SAR Insights:

  • Hinge-Binding: The pyridine nitrogen (N7) is a key hydrogen bond acceptor, interacting with the kinase hinge region.[2]

  • Role of N1-Methylation: The absence of the N1-H donor forces a different orientation in the binding pocket compared to N-H analogs. This can be leveraged to avoid interactions with certain kinases (e.g., VEGFR2) while maintaining affinity for others (e.g., FGFRs), thus improving the selectivity profile.[2][5][6]

  • C5-Substituent: The group attached at C5 via Suzuki or Buchwald-Hartwig chemistry is the primary driver of potency and selectivity. Large, hydrophobic groups can interact with the "gatekeeper" residue, while more polar groups can extend towards the solvent-exposed region to improve solubility and other drug-like properties.[5]

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of advanced kinase inhibitors. Its C5-bromo handle provides a reliable site for diversification through robust and well-established cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The N1-methyl group offers a critical design element for fine-tuning inhibitor selectivity. The protocols and insights provided herein serve as a comprehensive guide for researchers in medicinal chemistry and drug development to effectively leverage this powerful scaffold in the pursuit of novel therapeutics.

References

Application Notes and Protocols for the Heck Reaction on Substituted Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazolo[3,4-b]pyridines and their C-C Bond Functionalization

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis of numerous compounds with a wide array of biological activities, including potent kinase inhibitors.[1][2] The ability to selectively introduce new carbon-carbon bonds to this heterocyclic system is paramount for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The Mizoroki-Heck reaction, a cornerstone of modern palladium-catalyzed cross-coupling chemistry, offers a powerful and versatile tool for the vinylation of halo-substituted pyrazolo[3,4-b]pyridines, enabling the synthesis of key intermediates and final drug candidates.[3]

This guide provides a detailed overview of the critical parameters and a comprehensive, field-proven protocol for performing the Heck reaction on substituted pyrazolo[3,4-b]pyridines. The insights and methodologies presented herein are designed to empower researchers to confidently and successfully apply this transformative reaction in their synthetic endeavors.

The Heck Reaction: Mechanism and Key Parameters for Success with Pyrazolo[3,4-b]pyridines

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a new, substituted alkene.[4] The reaction proceeds through a catalytic cycle involving a palladium(0) species. Understanding the key components and their interplay is crucial for optimizing the reaction for the specific pyrazolo[3,4-b]pyridine substrate.

Catalytic Cycle Overview

The generally accepted mechanism for the Heck reaction is depicted below. It commences with the oxidative addition of the halo-pyrazolo[3,4-b]pyridine to a Pd(0) catalyst, followed by coordination and migratory insertion of the alkene. A subsequent β-hydride elimination releases the desired vinylated product, and a final reductive elimination step regenerates the active Pd(0) catalyst.

Heck_Mechanism Pd(0)L2 Pd(0)L₂ Ox_Adduct Py-Pd(II)(X)L₂ Pd(0)L2->Ox_Adduct Oxidative Addition Alkene_Complex [Py-Pd(II)(Alkene)L₂]⁺X⁻ Ox_Adduct->Alkene_Complex Alkene Coordination Insertion_Product R-CH₂-CH(Py)-Pd(II)L₂X Alkene_Complex->Insertion_Product Migratory Insertion Product_Complex [HPd(II)(Product)L₂]⁺X⁻ Insertion_Product->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination Product Vinylated Product HX_Base [H-Base]⁺X⁻ Py-X Halo-pyrazolo[3,4-b]pyridine (Py-X) Alkene Alkene Base Base

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Critical Reaction Parameters

The successful execution of a Heck reaction on a substituted pyrazolo[3,4-b]pyridine hinges on the careful selection and optimization of the following components:

  • Halide Leaving Group: The reactivity of the halo-pyrazolo[3,4-b]pyridine follows the order I > Br >> Cl. Iodo-substituted derivatives are generally the most reactive and are often preferred for achieving high yields under milder conditions.[5] Bromo-substituted analogs are also viable but may require more forcing conditions or more sophisticated catalyst systems.[6]

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and highly effective precatalyst.[7] It is reduced in situ to the active Pd(0) species. Other common precursors include PdCl₂(PPh₃)₂ and Pd₂(dba)₃.

  • Ligand: The choice of ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and influencing the overall reaction efficiency. For electron-rich heterocyclic systems like pyrazolo[3,4-b]pyridines, phosphine ligands are often employed. Tri(o-tolyl)phosphine (P(o-tol)₃) or triethyl phosphite (P(OEt)₃) can be effective choices.[7] In some cases, for highly reactive iodides, the reaction may proceed without an added ligand, though this can lead to catalyst decomposition.

  • Base: An inorganic or organic base is required to neutralize the hydrogen halide (HX) generated during the catalytic cycle.[3] Common choices include triethylamine (Et₃N), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc). The choice of base can significantly impact the reaction rate and yield.

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or acetonitrile (MeCN) are typically used to ensure the solubility of the reactants and the palladium catalyst.[7]

  • Alkene Coupling Partner: The nature of the alkene affects the reaction rate and regioselectivity. Electron-deficient alkenes, such as acrylates, acrylonitriles, and styrenes, are generally excellent substrates for the Heck reaction.[8]

Optimized Protocol: Heck Vinylation of 3-Iodo-1-phenyl-1H-pyrazolo[3,4-b]pyridine with Methyl Acrylate

This protocol provides a reliable method for the vinylation of a representative iodo-substituted pyrazolo[3,4-b]pyridine. The conditions are based on established methodologies for similar heterocyclic systems and can be adapted for other substituted pyrazolo[3,4-b]pyridines and alkenes.[5][7]

Materials and Reagents
  • 3-Iodo-1-phenyl-1H-pyrazolo[3,4-b]pyridine

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethyl phosphite (P(OEt)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diatomaceous earth

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine halo-pyrazolo[3,4-b]pyridine, Pd(OAc)₂, P(OEt)₃, and DMF in a flask. degas Degas the mixture with Argon (3 cycles of vacuum/backfill). reagents->degas add_reagents Add Et₃N and methyl acrylate via syringe. degas->add_reagents heat Heat the reaction mixture at 80-100 °C and monitor by TLC/LC-MS. add_reagents->heat cool Cool to room temperature and dilute with EtOAc. heat->cool filter Filter through diatomaceous earth. cool->filter wash Wash the filtrate with water and brine. filter->wash dry Dry the organic layer over MgSO₄ and concentrate. wash->dry purify Purify the crude product by silica gel chromatography. dry->purify

Caption: General workflow for the Heck reaction.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodo-1-phenyl-1H-pyrazolo[3,4-b]pyridine (1.0 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), and anhydrous DMF (to achieve a 0.1 M concentration of the starting material).

  • Degassing: Seal the flask with a septum and degas the mixture by subjecting it to three cycles of vacuum and backfilling with argon.

  • Ligand and Reagent Addition: While maintaining a positive pressure of argon, add triethyl phosphite (0.04 equiv, 4 mol%) via syringe. Stir for 5 minutes at room temperature. Subsequently, add triethylamine (2.0 equiv) followed by methyl acrylate (1.5 equiv) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of diatomaceous earth, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired vinylated pyrazolo[3,4-b]pyridine product.

Data Summary: Representative Heck Reaction Conditions

The following table summarizes typical conditions for the Heck reaction on a halo-pyrazolo[3,4-b]pyridine substrate, derived from successful applications on closely related heterocyclic systems.[7]

ParameterConditionRationale
Substrate 3-Iodo-1-phenyl-1H-pyrazolo[3,4-b]pyridineIodo-derivatives offer the highest reactivity.
Alkene Methyl acrylateElectron-deficient alkene, excellent coupling partner.
Catalyst Pd(OAc)₂ (2 mol%)Common, reliable, and efficient Pd(II) precatalyst.
Ligand P(OEt)₃ (4 mol%)Effective for electron-rich heterocyclic systems.
Base Et₃N (2.0 equiv)Organic base, effectively neutralizes HX.
Solvent DMFPolar aprotic solvent, good for reactant solubility.
Temperature 90 °CProvides sufficient thermal energy for the reaction.
Typical Yield >80%High yields are expected under these optimized conditions.

Troubleshooting and Further Optimization

  • Low Conversion: If the reaction stalls, consider increasing the reaction temperature in 10 °C increments or adding a fresh portion of the catalyst (1 mol%). Ensure all reagents and the solvent are anhydrous.

  • Formation of Side Products: If significant byproduct formation is observed, lowering the reaction temperature or screening alternative ligands (e.g., PPh₃, P(o-tol)₃) or bases (e.g., K₂CO₃) may be beneficial.

  • Substrate Scope: For less reactive bromo-pyrazolo[3,4-b]pyridines, higher catalyst loadings (e.g., 5 mol%), more electron-rich phosphine ligands (e.g., bulky biaryl phosphines), and higher temperatures (110-130 °C) may be necessary.

By following the guidelines and protocols outlined in this application note, researchers can effectively leverage the power of the Heck reaction for the synthesis and functionalization of substituted pyrazolo[3,4-b]pyridines, accelerating the discovery of new chemical entities with therapeutic potential.

References

Derivatization of the pyrazolo[3,4-b]pyridine core for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs-Leitfaden: Derivatisierung des Pyrazolo[3,4-b]pyridin-Kerns für SAR-Studien

Zusammenfassung

Der Pyrazolo[3,4-b]pyridin-Kern ist ein heterozyklisches Fünf-plus-Sechs-Ringsystem, das aufgrund seiner strukturellen Ähnlichkeit mit Purinbasen ein privilegiertes Gerüst in der medizinischen Chemie darstellt.[1][2] Diese Ähnlichkeit ermöglicht es Molekülen, die diesen Kern enthalten, mit einer Vielzahl von biologischen Zielstrukturen zu interagieren, was zu einem breiten Spektrum an pharmakologischen Aktivitäten führt. Zu den nachgewiesenen Wirkungen gehören antivirale, antibakterielle, antimalaria-, entzündungshemmende und Antitumor-Eigenschaften.[3] Darüber hinaus wurden Derivate mit neuroprotektiven und kardiovaskulären Wirkungen entwickelt.[3] Die strategische Derivatisierung dieses Kerns ist entscheidend für die Optimierung der Wirksamkeit, Selektivität und der pharmakokinetischen Eigenschaften von Leitstrukturen. Dieser Leitfaden bietet einen detaillierten Überblick über bewährte Synthesestrategien und Protokolle zur systematischen Modifikation des Pyrazolo[3,4-b]pyridin-Gerüsts zur Erstellung von Struktur-Wirkungs-Beziehungen (SAR).

Der Pyrazolo[3,4-b]pyridin-Kern: Strategische Positionen für die Derivatisierung

Die Modifikation des Pyrazolo[3,4-b]pyridin-Kerns kann an mehreren Positionen erfolgen, um seine physikochemischen Eigenschaften und die Interaktion mit biologischen Zielmolekülen zu modulieren. Die 1H-Tautomerform ist energetisch deutlich stabiler als die 2H-Form und bildet die Grundlage für die meisten Wirkstoff-Designs.[1] Die Hauptpositionen für die Derivatisierung sind N1, C3, C4, C5 und C6.

Abbildung 1: Der 1H-Pyrazolo[3,4-b]pyridin-Kern mit hervorgehobenen Schlüsselpositionen für SAR-Studien.

Synthesestrategien: Aufbau und Modifikation des Kerns

Es gibt zwei primäre retrosynthetische Ansätze zur Synthese von 1H-Pyrazolo[3,4-b]pyridinen: (A) die Annulierung eines Pyridinrings an ein bestehendes Pyrazol-Gerüst und (B) die Bildung des Pyrazolrings an einem Pyridin-Vorläufer.[1][4] Strategie A ist oft vielseitiger für die frühe Einführung von Diversität.

Strategie A: Pyridin-Ring-Annulierung an einem 5-Aminopyrazol-Vorläufer

Diese Methode ist eine der am weitesten verbreiteten, da sie den Zugang zu einer Vielzahl von Substitutionsmustern ermöglicht. Die Schlüsselreaktion ist die Cyclokondensation eines 5-Aminopyrazol-Derivats mit einer 1,3-dielektrophilen Spezies.

Diese Methode ermöglicht eine effiziente [3+3]-Cycloaddition zur Bildung des Pyridinrings.[3] Die Wahl des 5-Aminopyrazol-Ausgangsmaterials bestimmt die Substituenten an den Positionen N1 und C3, während das ungesättigte Keton die Substituenten an C4 und C6 festlegt.

Abbildung 2: Allgemeiner Arbeitsablauf für die Synthese von Pyrazolo[3,4-b]pyridinen via ZrCl₄-katalysierter Cyclisierung.

Detailliertes Laborprotokoll:

  • Vorbereitung: In einem trockenen 50-mL-Rundkolben werden 5-Amino-1-phenylpyrazol (1.0 mmol, 1 Äq.) und das entsprechende (E)-4-Arylbut-3-en-2-on (1.2 mmol, 1.2 Äq.) in trockenem Toluol (20 mL) gelöst.

  • Katalysatorzugabe: Zirkonium(IV)-chlorid (ZrCl₄) (0.2 mmol, 0.2 Äq.) wird unter einer inerten Atmosphäre (z.B. Argon oder Stickstoff) portionsweise zu der gerührten Lösung gegeben.

  • Reaktion: Die Reaktionsmischung wird für 12-24 Stunden unter Rückfluss erhitzt. Der Fortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Reaktion vorsichtig mit 20 mL gesättigter Natriumbicarbonatlösung (NaHCO₃) versetzt. Die wässrige Phase wird dreimal mit je 30 mL Ethylacetat extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt. Der Rohrückstand wird mittels Säulenchromatographie auf Kieselgel (typisches Eluentengemisch: n-Hexan/Ethylacetat) gereinigt, um das gewünschte Produkt zu erhalten.[3]

Kausale Begründung: Die Verwendung von ZrCl₄ als Lewis-Säure-Katalysator aktiviert das α,β-ungesättigte Keton für den nukleophilen Angriff durch die Aminogruppe des Pyrazols und erleichtert die anschließende Cyclisierungs- und Dehydratisierungssequenz. Toluol ist ein geeignetes hochsiedendes, aprotisches Lösungsmittel, das die für die Reaktion erforderlichen Temperaturen ermöglicht.

Strategie B: Derivatisierung eines bestehenden Pyrazolo[3,4-b]pyridin-Kerns

Sobald das Kerngerüst synthetisiert ist, können weitere Modifikationen vorgenommen werden. Ein besonders nützliches Intermediat ist das 4-Chlor-Derivat, das oft über die Gould-Jacobs-Reaktion gefolgt von einer Chlorierung (z.B. mit POCl₃) zugänglich ist.[1] Dieses Chloratom dient als reaktiver "Griff" für Kreuzkupplungsreaktionen.

Diese Palladium-katalysierte Reaktion ist eine der robustesten Methoden zur Bildung von C-C-Bindungen und ermöglicht die Einführung einer breiten Palette von (Hetero-)Aryl-Substituenten an Position C4.

Detailliertes Laborprotokoll:

  • Reagenzien-Setup: In einem mikrowellengeeigneten Reaktionsgefäß werden 4-Chlor-1H-pyrazolo[3,4-b]pyridin (1.0 mmol, 1 Äq.), die entsprechende Arylboronsäure (1.5 mmol, 1.5 Äq.), Palladium(II)-acetat (Pd(OAc)₂, 0.05 mmol, 5 mol%), ein Ligand wie SPhos (0.1 mmol, 10 mol%) und eine Base wie Kaliumcarbonat (K₂CO₃, 3.0 mmol, 3 Äq.) vorgelegt.

  • Lösungsmittel: Ein entgastes Lösungsmittelgemisch aus Dioxan und Wasser (z.B. 4:1, 10 mL) wird hinzugefügt.

  • Reaktion: Das Gefäß wird versiegelt und in einem Mikrowellenreaktor für 30-60 Minuten bei 100-140 °C erhitzt. Alternativ kann die Reaktion unter konventioneller Erwärmung (z.B. 80-100 °C) über mehrere Stunden durchgeführt werden.

  • Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung mit Wasser verdünnt und mit Ethylacetat extrahiert.

  • Reinigung: Die organische Phase wird getrocknet, eingeengt und das Produkt durch Säulenchromatographie oder präparative HPLC gereinigt.

Kausale Begründung: Der Palladium-Katalysator durchläuft einen katalytischen Zyklus aus oxidativer Addition, Transmetallierung und reduktiver Eliminierung, um die neue C-C-Bindung zu knüpfen. Der Ligand (z.B. SPhos) ist entscheidend für die Stabilisierung des katalytisch aktiven Palladium-Komplexes und die Effizienz der Reaktion. Die Base ist erforderlich, um das Boronsäure-Derivat zu aktivieren.

G cluster_suzuki Suzuki-Kupplung (C-C) cluster_buchwald Buchwald-Hartwig-Aminierung (C-N) start 4-Chlor-Pyrazolo[3,4-b]pyridin (Vielseitiges Intermediat) suzuki_reagents Reagenzien: Arylboronsäure, Pd-Kat., Base start->suzuki_reagents buchwald_reagents Reagenzien: Prim./Sek. Amin, Pd-Kat., Base start->buchwald_reagents suzuki_product C4-Aryliertes Derivat suzuki_reagents->suzuki_product buchwald_product C4-Aminiertes Derivat buchwald_reagents->buchwald_product

References

Application Note & Protocol: Microwave-Assisted Synthesis of 5-Substituted Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Objective: To provide a comprehensive guide, including a detailed experimental protocol and scientific rationale, for the efficient synthesis of 5-substituted pyrazolo[3,4-b]pyridines using microwave-assisted, multi-component reaction (MCR) methodology.

Strategic Overview: Accelerating Discovery with Microwave Chemistry

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The development of efficient and sustainable synthetic routes to access structurally diverse analogues of this heterocycle is therefore a critical task in drug discovery.

Traditionally, the synthesis of these compounds has often involved multi-step procedures with harsh reaction conditions, extended reaction times, and often moderate yields.[1] This application note details a modern, green chemistry approach that leverages the power of microwave-assisted organic synthesis (MAOS). By employing a one-pot, multi-component reaction strategy, we can dramatically reduce synthesis time from many hours to mere minutes, improve yields, and minimize chemical waste, thereby accelerating the discovery and development pipeline.[3][4][5]

The protocol described herein focuses on an environmentally friendly method using water as a solvent, showcasing a synthesis that is not only efficient but also aligns with the principles of sustainable chemistry.[1][6]

The Rationale for Microwave-Assisted Synthesis

Microwave irradiation has revolutionized synthetic chemistry by offering a highly efficient, non-classical heating method.[7][8] Unlike conventional heating, which relies on slow thermal conduction from the vessel walls, microwave energy directly couples with polar molecules in the reaction mixture. This interaction, primarily through mechanisms of dipolar polarization and ionic conduction, leads to rapid and uniform heating throughout the bulk of the solution.

Key Advantages for Pyrazolo[3,4-b]pyridine Synthesis:

  • Drastic Reduction in Reaction Time: Reactions that take 10-14 hours with conventional heating can be completed in as little as 20 minutes.[6]

  • Increased Yields and Purity: The rapid heating minimizes the formation of side products, leading to cleaner reaction profiles and higher isolated yields.[4][8]

  • Enhanced Efficiency: MAOS is a cornerstone of green chemistry, reducing energy consumption and often allowing for the use of more environmentally benign solvents, such as water.[7]

  • Rapid Optimization: The ability to perform reactions quickly allows for the rapid screening of catalysts, solvents, and temperatures to find optimal conditions.[5]

Reaction Mechanism and Workflow

The synthesis proceeds via a one-pot, three-component reaction involving a 5-aminopyrazole, an aromatic aldehyde, and an active methylene nitrile (e.g., ethyl 2-cyanoacetate), facilitated by a base catalyst in an aqueous medium.

G cluster_0 Reactants cluster_1 Post-Reaction R1 5-Aminopyrazole MW Microwave Reactor (Catalyst, Water, 40°C, 20 min) R1->MW R2 Aromatic Aldehyde R2->MW R3 Active Methylene Nitrile R3->MW Workup Work-up (Cooling, Precipitation) MW->Workup Reaction Completion Purify Filtration & Washing Workup->Purify Product 5-Substituted Pyrazolo[3,4-b]pyridine Purify->Product

Caption: General workflow for microwave-assisted synthesis.

The reaction is believed to follow a domino sequence of condensation, addition, and cyclization steps.[1]

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aromatic aldehyde (3 ) and ethyl 2-cyanoacetate (2 ), forming an electron-deficient alkene intermediate (I ).

  • Michael Addition: The 5-aminopyrazole (1 ) then acts as a nucleophile in a Michael-type addition to intermediate I , yielding intermediate II .

  • Cyclization and Tautomerization: The resulting intermediate (II ) undergoes intramolecular cyclization followed by tautomerization to form the more stable intermediate (III ).

  • Dehydration/Aromatization: A final dehydration step leads to the formation of the stable, aromatic 5-substituted pyrazolo[3,4-b]pyridine product (5 ).

G cluster_reactants Step 1: Knoevenagel Condensation cluster_addition Step 2: Michael Addition Aldehyde Aldehyde (3) Intermediate1 Intermediate (I) (Alkene) Aldehyde->Intermediate1 + Catalyst - H2O ACN Ethyl 2-Cyanoacetate (2) ACN->Intermediate1 + Catalyst - H2O Intermediate2 Intermediate (II) Intermediate1->Intermediate2 Aminopyrazole 5-Aminopyrazole (1) Aminopyrazole->Intermediate2 Intermediate3 Intermediate (III) (Cyclized) Intermediate2->Intermediate3 Intramolecular Cyclization Product Final Product (5) Intermediate3->Product - H2O (Aromatization)

Caption: Plausible reaction mechanism for product formation.

Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl 6-amino-1,3-dimethyl-4-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (5a) as a representative example.

4.1 Materials and Equipment

  • Reagents:

    • 1,3-dimethyl-1H-pyrazol-5-amine (1.0 mmol)

    • Benzaldehyde (1.0 mmol)

    • Ethyl 2-cyanoacetate (1.0 mmol)

    • Ammonium acetate (1.0 mmol)

    • Triethylamine (TEA) (0.5 mmol)

    • Deionized Water (4 mL)

    • Ethanol (for washing)

  • Equipment:

    • Monomode microwave reactor (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Standard laboratory glassware

    • Filtration apparatus (Büchner funnel)

    • Analytical balance

    • NMR spectrometer and High-Resolution Mass Spectrometer (HRMS) for characterization

4.2 Step-by-Step Procedure

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 1,3-dimethyl-1H-pyrazol-5-amine (1.0 mmol, 1 eq.), ethyl 2-cyanoacetate (1.0 mmol, 1 eq.), benzaldehyde (1.0 mmol, 1 eq.), and ammonium acetate (1.0 mmol, 1 eq.).[1]

  • Solvent and Catalyst Addition: Add deionized water (4 mL) followed by triethylamine (TEA) (0.5 mmol, 0.5 eq.).[6]

  • Vessel Sealing: Securely cap the reaction vial. Causality Note: Proper sealing is crucial to maintain pressure and prevent the solvent from boiling away, which is essential for reaching temperatures above the solvent's atmospheric boiling point.

  • Microwave Irradiation: Place the vial inside the microwave reactor cavity. Irradiate the mixture under the following conditions:

    • Temperature: 40°C (use a ramp time of 2 minutes)

    • Hold Time: 20 minutes

    • Power: 110 W (or dynamic power control to maintain temperature)

    • Pressure: Max 250 psi

    • Stirring: High

  • Work-up and Isolation: After the irradiation is complete, cool the reaction vial to room temperature using compressed air. Pour the reaction mixture into a beaker containing ice-cold water. A solid precipitate will form.[6]

  • Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold ethanol to remove any unreacted starting materials or impurities.

  • Drying and Characterization: Dry the purified product under vacuum. The final compound can be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[1] For many analogues synthesized via this green protocol, further purification is not required.[1]

Data Summary: Substrate Scope and Efficiency

The optimized microwave protocol is robust and accommodates a variety of substituted aromatic aldehydes, providing excellent yields in a short timeframe.

EntryAldehyde Substituent (R)Time (min)Yield (%)
1H (Benzaldehyde)2094
24-Methyl2091
34-Methoxy2095
44-(Methylthio)2083
54-Chloro2091
64-Bromo2089
74-Nitro2092
83,4-Dimethoxy2085

Table adapted from data presented in ChemistrySelect, 2024.[1][6]

Field-Proven Insights & Optimization

  • Solvent Choice: While various solvents like ethanol and DMF can be used, water has proven to be an ideal "green" solvent for this reaction. It not only enhances the reaction rate through hydrogen bonding but also simplifies product isolation, as the organic product often precipitates upon cooling.[1]

  • Temperature Control: Temperature is a critical parameter. In optimization studies, increasing the temperature from 30°C to 40°C resulted in a significant yield improvement (from 56% to 89%). However, a further increase to 50°C offered no additional benefit, demonstrating the importance of fine-tuning the reaction conditions.[1][6]

  • Catalyst Role: Triethylamine (TEA) acts as a crucial base catalyst, facilitating both the initial Knoevenagel condensation and subsequent cyclization steps. Its concentration can be optimized to maximize yield.

  • Substrate Tolerance: The reaction demonstrates broad functional group tolerance. Aldehydes bearing both electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (e.g., -Cl, -NO₂) groups react efficiently to produce the desired products in high yields.[1]

Conclusion

The microwave-assisted, multi-component synthesis of 5-substituted pyrazolo[3,4-b]pyridines represents a significant advancement over conventional methods. This approach is characterized by its operational simplicity, remarkable speed, high yields, and adherence to green chemistry principles. For researchers in drug discovery, this protocol provides a powerful and highly adaptable platform for the rapid generation of diverse chemical libraries, significantly accelerating the identification of new therapeutic agents.

References

Application Note: A Scalable and Regioselective Synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of therapeutic applications, including their use as kinase inhibitors for oncology.[1][2][3] The targeted compound, 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine, is a key building block for the synthesis of advanced drug candidates. Its bromine atom at the 5-position serves as a versatile handle for further functionalization through cross-coupling reactions, while the N1-methyl group on the pyrazole ring is often crucial for modulating potency, selectivity, and pharmacokinetic properties.

This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound, designed for researchers and process chemists in the pharmaceutical industry. The presented synthetic strategy prioritizes safety, efficiency, and regioselectivity, addressing the common challenges encountered during the scale-up of heterocyclic compound synthesis.

Synthetic Strategy: A Two-Step Approach

The chosen synthetic route involves a two-step sequence, beginning with the construction of the 5-bromo-1H-pyrazolo[3,4-b]pyridine core, followed by a regioselective N-methylation. This strategy was selected for its reliable and well-documented initial step and for the ability to control the critical N-methylation regioselectivity through careful selection of reagents and reaction conditions.

Synthetic_Pathway A 5-Bromo-2-fluoro-3-formylpyridine C 5-Bromo-1H-pyrazolo[3,4-b]pyridine A->C Ethanol, Reflux B Hydrazine B->C E This compound C->E Base, Solvent D Dimethyl Sulfate D->E

Figure 1: Overall synthetic pathway for this compound.

Part 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine

The initial step involves the condensation of 5-bromo-2-fluoro-3-formylpyridine with hydrazine to form the pyrazolo[3,4-b]pyridine ring system. This reaction is a well-established method for constructing this heterocyclic core.

Expertise & Experience: Rationale for the First Step

The selection of 5-bromo-2-fluoro-3-formylpyridine as the starting material is strategic for a scalable process. The fluorine atom at the 2-position acts as a good leaving group, facilitating the initial nucleophilic attack by hydrazine. The subsequent intramolecular cyclization and dehydration proceed efficiently under reflux conditions to yield the desired product. Ethanol is chosen as the solvent due to its favorable boiling point for this reaction, its relatively low toxicity, and its ability to dissolve the starting materials.

Protocol 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine

Materials and Equipment:

  • 5-Bromo-2-fluoro-3-formylpyridine

  • Anhydrous Hydrazine

  • Ethanol (absolute)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for workup and filtration

Procedure:

  • To a solution of 5-bromo-2-fluoro-3-formylpyridine (1.0 eq.) in ethanol, add anhydrous hydrazine (5.6 eq.) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature and then concentrate under reduced pressure.

  • Pour the concentrated residue into cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether.

  • Dry the solid product under vacuum to afford 5-bromo-1H-pyrazolo[3,4-b]pyridine as a solid.

ParameterValue
Starting Material 5-Bromo-2-fluoro-3-formylpyridine
Reagent Anhydrous Hydrazine
Solvent Ethanol
Reaction Temperature Reflux
Typical Yield 40-50%
Purity (by NMR) >95%
Table 1: Key parameters for the synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine.

Part 2: N-Methylation of 5-Bromo-1H-pyrazolo[3,4-b]pyridine

The second and final step is the regioselective methylation of the pyrazole nitrogen. The primary challenge in this step is to favor methylation at the N1 position over the N2 position.

Expertise & Experience: Achieving Regioselectivity in N-Methylation

The regioselectivity of N-alkylation of pyrazoles is influenced by both steric and electronic factors. The 1H-tautomer of pyrazolo[3,4-b]pyridine is generally more stable than the 2H-tautomer.[1] However, under basic conditions, the pyrazole nitrogen is deprotonated, and the resulting anion can be alkylated at either nitrogen.

To achieve high N1 selectivity, a judicious choice of the methylating agent and base is crucial. Dimethyl sulfate is a powerful and efficient methylating agent.[1][2] While hazardous, its handling procedures are well-established for industrial applications.[4][5][6] The use of a strong, non-nucleophilic base such as sodium hydride ensures complete deprotonation of the pyrazole NH, and the reaction can be performed at a controlled temperature to minimize side reactions. The choice of an aprotic polar solvent like dimethylformamide (DMF) facilitates the dissolution of the reactants and promotes the SN2 reaction.

Protocol 2: N-Methylation of 5-Bromo-1H-pyrazolo[3,4-b]pyridine

Materials and Equipment:

  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine

  • Sodium Hydride (60% dispersion in mineral oil)

  • Dimethyl Sulfate

  • Anhydrous Dimethylformamide (DMF)

  • Three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a suspension of sodium hydride (1.2 eq.) in anhydrous DMF under a nitrogen atmosphere, add a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add dimethyl sulfate (1.1 eq.) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

ParameterValue
Starting Material 5-Bromo-1H-pyrazolo[3,4-b]pyridine
Methylating Agent Dimethyl Sulfate
Base Sodium Hydride
Solvent Anhydrous DMF
Reaction Temperature 0 °C to Room Temperature
Typical Yield 70-80%
Purity (by HPLC) >98%

Table 2: Key parameters for the N-methylation step.

Methylation_Workflow cluster_prep Reaction Setup cluster_reaction Methylation cluster_workup Workup and Purification A Suspend NaH in anhydrous DMF under N2 B Cool to 0 °C A->B C Add 5-bromo-1H-pyrazolo[3,4-b]pyridine solution dropwise B->C D Stir at 0 °C, then warm to RT C->D E Cool back to 0 °C D->E F Add Dimethyl Sulfate dropwise E->F G Warm to RT and stir F->G H Quench with ice-water G->H I Extract with Ethyl Acetate H->I J Wash, dry, and concentrate I->J K Purify by Column Chromatography J->K

Figure 2: Detailed workflow for the N-methylation of 5-Bromo-1H-pyrazolo[3,4-b]pyridine.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured by in-process controls and a robust purification strategy.

  • Reaction Monitoring: The progress of both reactions should be closely monitored by TLC or HPLC to ensure complete conversion of the starting materials and to minimize the formation of byproducts.

  • Workup and Quenching: The careful quenching of the methylation reaction with ice-water is critical for safely destroying any unreacted sodium hydride and dimethyl sulfate.

  • Purification: Column chromatography is effective for removing any unreacted starting material and the minor N2-methyl isomer, ensuring the high purity of the final product. The separation of N1 and N2 isomers can be challenging, but is often achievable with a carefully selected eluent system.

Safety Considerations for Scale-Up

Scaling up chemical reactions requires stringent safety protocols, especially when handling hazardous reagents.

  • Hydrazine: Anhydrous hydrazine is toxic and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon).

  • Dimethyl Sulfate: Dimethyl sulfate is a potent carcinogen and is highly toxic and corrosive.[1][2][4][5][6] It must be handled with extreme care in a dedicated fume hood, using appropriate PPE, including heavy-duty gloves and a face shield. All equipment should be decontaminated with a concentrated ammonia solution after use.

  • Bromine-Containing Compounds: While the final product is a solid, care should be taken to avoid inhalation of dust.[7][8][9]

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed procedures and adhering to the safety guidelines, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity, facilitating the advancement of their discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling with N-Methylated Azaheterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting Suzuki-Miyaura cross-coupling reactions involving N-methylated azaheterocycles. These substrates, while crucial in medicinal chemistry, often present unique challenges that can lead to diminished reaction performance. This resource offers field-proven insights and solutions to overcome these common hurdles.

The Foundation: Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species and an organic halide or triflate.[1][2] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] A fundamental understanding of this cycle is paramount for effective troubleshooting.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation (R²-B(OR)₂ + Base) PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that researchers commonly encounter when performing Suzuki coupling reactions with N-methylated azaheterocycles.

Q1: My reaction shows low to no conversion of the starting materials. What are the primary causes and how can I fix it?

A1: This is a frequent issue, often stemming from catalyst inhibition or suboptimal reaction conditions. N-methylated azaheterocycles can act as ligands themselves, coordinating to the palladium center and impeding the catalytic cycle.

Potential Causes & Solutions:

  • Catalyst Inhibition by the Azaheterocycle: The lone pair of electrons on the nitrogen atom of your N-methylated heterocycle can coordinate to the palladium catalyst, effectively poisoning it.[4]

    • Solution 1: Increase Catalyst Loading: A straightforward, albeit less elegant, solution is to increase the catalyst loading. This can sometimes overcome the inhibitory effect.

    • Solution 2: Judicious Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.[4][5] These ligands can sterically hinder the coordination of the azaheterocycle to the palladium center. N-heterocyclic carbene (NHC) ligands are also excellent choices for their strong electron-donating properties and steric bulk.[6]

    • Solution 3: Use a Pre-catalyst: Modern pre-catalysts, like the Buchwald G3 or G4 palladacycles, are often more robust and less susceptible to inhibition.[7]

  • Inefficient Oxidative Addition: The oxidative addition of the palladium(0) catalyst to the aryl halide is a critical step.[1][2] For electron-rich or sterically hindered azaheterocyclic halides, this step can be slow.

    • Solution: Use Electron-Rich Ligands: Ligands like XPhos and SPhos, which are highly electron-rich, can accelerate the rate of oxidative addition.[5][8]

  • Poor Reagent Quality:

    • Solution: Verify Reagent Integrity: Ensure your palladium catalyst, ligands, and base are of high quality and have been stored under an inert atmosphere to prevent degradation. Phosphine ligands are particularly prone to oxidation.[9] Solvents should be anhydrous and thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[9]

Q2: I'm observing significant formation of a byproduct where the boronic acid/ester is replaced by a hydrogen atom (protodeboronation). How can I minimize this?

A2: Protodeboronation is a common side reaction, especially with electron-deficient or heteroaromatic boronic acids.[9]

Strategies to Mitigate Protodeboronation:

  • Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation.

    • Solution 1: Weaker Bases: Consider using a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium or potassium hydroxide.[7]

    • Solution 2: Anhydrous Conditions: Using anhydrous conditions with a base like potassium fluoride (KF) can be effective.[10]

  • Use of More Stable Boron Reagents:

    • Solution: Boronate Esters or Trifluoroborates: Convert the boronic acid to a more stable derivative like a pinacol ester (Bpin), MIDA boronate, or an aryltrifluoroborate salt.[8][9] These reagents are more resistant to protodeboronation.

  • Reaction Parameters:

    • Solution: Optimize Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of this side reaction.[9]

Q3: My reaction is producing a significant amount of homocoupling product from my aryl halide. What's causing this and how do I prevent it?

A3: Homocoupling of the aryl halide is often a sign of oxygen contamination in your reaction.

Prevention of Homocoupling:

  • Rigorous Degassing: It is crucial to thoroughly degas your solvent and reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[7][11]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[9]

Troubleshooting Flowchart

Troubleshooting_Flowchart decision decision result result start Low Yield or No Reaction check_reagents Check Reagent Quality (Catalyst, Ligand, Base, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No optimize_conditions Optimize Reaction Conditions reagents_ok->optimize_conditions Yes replace_reagents->start inhibition Suspect Catalyst Inhibition? optimize_conditions->inhibition change_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) inhibition->change_ligand Yes side_reactions Significant Side Products? inhibition->side_reactions No success Reaction Successful change_ligand->success increase_loading Increase Catalyst Loading protodeboronation Protodeboronation? side_reactions->protodeboronation Yes homocoupling Homocoupling? side_reactions->homocoupling Yes change_base Use Weaker Base / Anhydrous Conditions protodeboronation->change_base degas Improve Degassing Protocol homocoupling->degas stable_boron Use Stable Boron Reagent (Bpin, MIDA, BF₃K) change_base->stable_boron stable_boron->success degas->success

Caption: A flowchart to guide troubleshooting of Suzuki coupling reactions.

Recommended Reaction Parameters for N-Methylated Azaheterocycles

The optimal reaction conditions can vary significantly depending on the specific substrates. However, the following table provides a good starting point for optimization.

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ with a ligand, or a pre-catalyst (e.g., XPhos Pd G3)Pre-catalysts are often more stable and efficient.[7]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or NHCsCounteracts catalyst inhibition and promotes oxidative addition.[5][6][8]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Generally effective and less likely to cause side reactions compared to stronger bases.[7][11]
Solvent Toluene, Dioxane, THF, often with a small amount of waterAprotic polar solvents are common; water can help dissolve the inorganic base.[8]
Boron Reagent Boronic acid, pinacol ester (Bpin), or trifluoroborate saltEsters and trifluoroborates offer enhanced stability against protodeboronation.[8][9]
Temperature 60-110 °CHigher temperatures may be required for less reactive substrates.[1]

General Experimental Protocol

This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction with an N-methylated azaheterocycle. Note: This is a starting point and may require optimization for your specific substrates.

Materials:

  • N-methylated azaheterocyclic halide (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 10:1)

  • Reaction vessel (e.g., Schlenk flask or sealed vial)

  • Magnetic stir bar

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (argon or nitrogen), add the N-methylated azaheterocyclic halide, boronic acid or ester, palladium catalyst, ligand, and base.

  • Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.

  • Degassing (Optional but Recommended): If the solvent was not pre-degassed, bubble argon or nitrogen through the reaction mixture for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing palladium-catalyzed cross-coupling reactions with the versatile heterocyclic building block, 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine. Here, we address common challenges and frequently asked questions to help you navigate catalyst selection and reaction optimization for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

I. Understanding the Substrate: this compound

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, including kinase inhibitors.[1] The presence of multiple nitrogen atoms in the heterocyclic core can present unique challenges in cross-coupling reactions, primarily due to potential catalyst inhibition or deactivation. The electronic nature of the pyrazolopyridine ring system can also influence the reactivity of the C-Br bond.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

A. General Issues

Q1: My cross-coupling reaction is sluggish or stalls completely. What are the primary causes?

A1: Low conversion is a common hurdle and often points to catalyst deactivation or inhibition. The nitrogen atoms in the pyrazolo[3,4-b]pyridine core can coordinate with the palladium center, leading to off-cycle, inactive catalytic species.[2] Another potential issue is the oxidative addition step, which can be challenging for some heterocyclic systems.

Troubleshooting Steps:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs). These ligands can shield the palladium center, preventing strong coordination with the substrate's nitrogen atoms.

  • Catalyst Choice: Consider using pre-formed palladium catalysts (precatalysts) which can be more robust and efficient at generating the active Pd(0) species.

  • Inert Atmosphere: Ensure rigorous exclusion of oxygen, as it can oxidize the active Pd(0) catalyst. De-gas your solvents thoroughly and maintain a positive pressure of an inert gas (Argon or Nitrogen).

Q2: My reaction mixture turns black. What does this signify and how can I prevent it?

A2: The formation of a black precipitate is likely "palladium black," which is aggregated, inactive palladium metal. This indicates catalyst decomposition.

Prevention Strategies:

  • Robust Ligands: Use bulky, electron-rich phosphine ligands or NHCs to stabilize the Pd(0) species and prevent aggregation.

  • Lower Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature.

  • Ligand-to-Metal Ratio: Ensure an adequate ligand-to-metal ratio to keep the palladium center coordinated and stable.

B. Suzuki-Miyaura Coupling

Q3: I'm observing significant homocoupling of my boronic acid reagent. How can I minimize this?

A3: Homocoupling is often promoted by the presence of oxygen.

Mitigation Strategies:

  • Rigorous Degassing: Improve your degassing procedure for all solvents and reagents.

  • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources.

  • Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway.

Q4: I suspect protodeboronation of my boronic acid is occurring. What can I do?

A4: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with electron-deficient boronic acids.

Corrective Actions:

  • Choice of Base: Use milder bases such as K₃PO₄ or Cs₂CO₃.

  • Anhydrous Conditions: Meticulously use anhydrous solvents and reagents.

  • Boronic Esters: Consider using more stable boronic esters (e.g., pinacol esters) which can slowly release the boronic acid in situ.

C. Buchwald-Hartwig Amination

Q5: My Buchwald-Hartwig amination with a primary amine is giving low yields. What should I consider?

A5: The coupling of primary amines can be challenging.

Optimization Tips:

  • Ligand Choice: Bidentate phosphine ligands like BINAP or DPEPhos have shown success in couplings with primary amines.[3]

  • Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.

  • Solvent: Aprotic polar solvents like toluene, dioxane, or DMF are typically used.

D. Sonogashira Coupling

Q6: My Sonogashira coupling is not proceeding to completion. What are some key parameters to check?

A6: In addition to general catalyst deactivation, copper-free conditions can sometimes be sluggish.

Troubleshooting:

  • Copper Co-catalyst: Ensure your copper(I) source (e.g., CuI) is fresh and active. For sensitive substrates, consider running the reaction under copper-free conditions, which may require a more active palladium catalyst/ligand system.

  • Base: An amine base like triethylamine or diisopropylethylamine is crucial for the reaction mechanism. Ensure it is in sufficient excess and free of moisture.

  • Solvent: A variety of solvents can be used, including THF, DMF, and acetonitrile. Ensure your substrate and alkyne are soluble in the chosen solvent.

III. Recommended Starting Conditions & Protocols

The following tables provide recommended starting conditions for various cross-coupling reactions with this compound. These are based on successful couplings with structurally similar heterocyclic systems and should be considered as a starting point for optimization.[2][4][5]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterCondition 1Condition 2
Palladium Source Pd(OAc)₂ (2-5 mol%)Pd(dppf)Cl₂ (2-5 mol%)
Ligand SPhos (4-10 mol%)(none)
Base K₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (10:1)
Temperature 80-100 °C90-110 °C

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterCondition 1 (Secondary Amine)Condition 2 (Primary Amine)
Palladium Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2-5 mol%)
Ligand Xantphos (2-4 mol%)BINAP (4-10 mol%)
Base Cs₂CO₃ (1.5-2 equiv.)NaOtBu (1.5-2 equiv.)
Solvent 1,4-DioxaneToluene
Temperature 90-110 °C80-100 °C

Table 3: Recommended Starting Conditions for Sonogashira Coupling

ParameterCondition 1 (with CuI)Condition 2 (Copper-Free)
Palladium Source Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd(OAc)₂ (2-5 mol%)
Co-catalyst/Ligand CuI (5-10 mol%)XPhos (4-10 mol%)
Base Et₃N (3-5 equiv.)Cs₂CO₃ (2-3 equiv.)
Solvent THF or DMFAcetonitrile
Temperature Room Temp to 60 °C80-100 °C

Table 4: Recommended Starting Conditions for Heck Coupling

ParameterCondition 1Condition 2
Palladium Source Pd(OAc)₂ (2-5 mol%)Pd(PPh₃)₄ (2-5 mol%)
Ligand P(o-tol)₃ (4-10 mol%)(none)
Base Et₃N (2-3 equiv.)K₂CO₃ (2-3 equiv.)
Solvent DMF or AcetonitrileNMP
Temperature 100-120 °C110-130 °C
General Experimental Protocol for Catalyst Screening (Suzuki-Miyaura Example)
  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst and the ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath and stir vigorously for the specified time.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

IV. Visualizing the Process: Catalytic Cycles and Troubleshooting

Catalytic Cycle Overview

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-M Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-R Ar-R Reductive Elimination->Ar-R Troubleshooting Workflow Start Low Yield Check_Reagents Check Reagent Purity & Stability Start->Check_Reagents Inert_Atmosphere Ensure Rigorous Inert Atmosphere Check_Reagents->Inert_Atmosphere Catalyst_Deactivation Suspect Catalyst Deactivation? Inert_Atmosphere->Catalyst_Deactivation Optimize_Ligand Screen Bulky, Electron-Rich Ligands Catalyst_Deactivation->Optimize_Ligand Yes Side_Reactions Evidence of Side Reactions? Catalyst_Deactivation->Side_Reactions No Optimize_Temp Lower Reaction Temperature Optimize_Ligand->Optimize_Temp Homocoupling Homocoupling? Side_Reactions->Homocoupling Yes Protodeboronation Protodeboronation? Homocoupling->Protodeboronation No Improve_Degassing Improve Degassing Technique Homocoupling->Improve_Degassing Yes Optimize_Base Screen Milder Bases Protodeboronation->Optimize_Base Yes Optimize_Solvent Screen Solvents Protodeboronation->Optimize_Solvent No Use_Boronic_Ester Use Boronic Ester Optimize_Base->Use_Boronic_Ester Change_Pd_Source Change Pd(0) Source Improve_Degassing->Change_Pd_Source Optimize_Base_General Screen Bases Optimize_Solvent->Optimize_Base_General

References

Technical Support Center: Synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The synthesis is typically a two-step process: formation of the 5-Bromo-1H-pyrazolo[3,4-b]pyridine core, followed by the critical N-methylation step. This guide will provide in-depth troubleshooting and frequently asked questions for both stages of the synthesis.

Part 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine Precursor

The initial synthesis of the pyrazolo[3,4-b]pyridine core is foundational to achieving a good overall yield. Several routes have been reported, with a common and effective method involving the cyclization of a substituted pyridine derivative.

Frequently Asked Questions (FAQs) - Precursor Synthesis

Q1: What are the common starting materials and general reaction scheme for synthesizing 5-Bromo-1H-pyrazolo[3,4-b]pyridine?

A1: A widely used method starts from 5-bromo-2-fluoro-3-formylpyridine and hydrazine. The reaction proceeds via a condensation reaction followed by intramolecular cyclization.[1] The overall transformation is depicted below:

G start 5-Bromo-2-fluoro-3-formylpyridine intermediate Hydrazone Intermediate start->intermediate Ethanol, Reflux hydrazine Anhydrous Hydrazine hydrazine->intermediate product 5-Bromo-1H-pyrazolo[3,4-b]pyridine intermediate->product Intramolecular Cyclization

Caption: Synthesis of the pyrazolopyridine core.

Q2: I am experiencing low yields in the synthesis of the 5-Bromo-1H-pyrazolo[3,4-b]pyridine precursor. What are the likely causes?

A2: Low yields in this step can often be attributed to several factors:

  • Incomplete reaction: The cyclization may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure all the starting material is consumed.[1]

  • Side reactions: The formyl group can be susceptible to oxidation or other side reactions if the reaction conditions are not strictly controlled.

  • Purification losses: The product can be lost during workup and purification. Ensuring proper pH adjustment during aqueous washes and using an optimized solvent system for chromatography are key.

Q3: What is a reliable experimental protocol for the synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine?

A3: The following protocol is a good starting point, adapted from established procedures.[1]

StepProcedure
1In a round-bottom flask, dissolve 5-bromo-2-fluoro-3-formylpyridine (1.0 eq.) in ethanol.
2Add anhydrous hydrazine (2.5-3.0 eq.) to the solution.
3Heat the mixture to reflux and monitor the reaction progress by TLC.
4Once the starting material is consumed, cool the reaction to room temperature.
5Concentrate the reaction mixture under reduced pressure.
6Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
7Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
8Purify the crude product by silica gel column chromatography.

Part 2: N-Methylation of 5-Bromo-1H-pyrazolo[3,4-b]pyridine

The methylation of the pyrazole nitrogen presents the most significant challenge in this synthesis due to the potential for forming two regioisomers: the desired N1-methyl product and the N2-methyl byproduct. Achieving high regioselectivity is key to improving the final yield.

Troubleshooting Guide - N-Methylation
Problem Potential Cause Suggested Solution
Low Yield of Methylated Products Incomplete deprotonation of the pyrazole NH.Use a stronger base such as sodium hydride (NaH) instead of weaker bases like potassium carbonate (K₂CO₃).[2]
Low reactivity of the methylating agent.Methyl iodide or dimethyl sulfate are generally effective. If issues persist, consider more reactive reagents, but be mindful of increased side reactions.
Suboptimal reaction temperature or time.Monitor the reaction by TLC to determine the optimal reaction time. A modest increase in temperature may improve the reaction rate, but excessive heat can lead to degradation.
Poor N1:N2 Regioselectivity Steric hindrance is not sufficient to direct methylation to N1.Employ a sterically bulky methylating agent. A recent approach utilizes (chloromethyl)triisopropoxysilane as a masked methylating reagent, which has shown to significantly improve N1 selectivity.[3]
The solvent and base combination favors the formation of the N2 isomer.The choice of solvent can influence regioselectivity. Polar aprotic solvents like DMF or DMSO are commonly used. Experiment with different base/solvent combinations to optimize for the N1 isomer.[4]
Difficult Separation of N1 and N2 Isomers The isomers have very similar polarities.Utilize a high-performance column chromatography setup with a shallow solvent gradient. Sometimes, changing the stationary phase (e.g., using alumina instead of silica gel) can improve separation. Fractional crystallization can also be an effective technique for separating isomers.[5]
Product Degradation During Purification The product is sensitive to the acidic nature of silica gel.Deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine in the eluent.
Frequently Asked Questions (FAQs) - N-Methylation

Q1: Why is regioselectivity a major issue in the methylation of 5-Bromo-1H-pyrazolo[3,4-b]pyridine?

A1: The pyrazole ring in 5-Bromo-1H-pyrazolo[3,4-b]pyridine has two nitrogen atoms (N1 and N2) that can both be alkylated. The electronic and steric environments of these two nitrogens are similar, leading to the formation of a mixture of N1 and N2 methylated isomers. The thermodynamic stability of the two isomers can also be very close, making it difficult to achieve high selectivity.

G cluster_0 Methylation of 5-Bromo-1H-pyrazolo[3,4-b]pyridine Start 5-Bromo-1H-pyrazolo[3,4-b]pyridine N1_isomer 5-Bromo-1-methyl-1H- pyrazolo[3,4-b]pyridine (Desired Product) Start->N1_isomer Methylating Agent Base, Solvent N2_isomer 5-Bromo-2-methyl-2H- pyrazolo[3,4-b]pyridine (Isomeric Byproduct) Start->N2_isomer Methylating Agent Base, Solvent

Caption: Formation of N1 and N2 regioisomers.

Q2: How can I confirm the identity of the N1 and N2 isomers?

A2: Unambiguous characterization of the N1 and N2 isomers is crucial and can be achieved using advanced NMR techniques.[6][7]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): A 2D NOESY experiment can show through-space correlations between protons. For the N1 isomer, a NOE correlation is expected between the N-methyl protons and the proton on the adjacent carbon of the pyridine ring (H7). This correlation would be absent in the N2 isomer.

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique shows correlations between protons and carbons over two or three bonds. In the N1 isomer, the N-methyl protons should show a correlation to the C7a carbon of the pyrazolopyridine ring system.

Q3: What is a good starting protocol for the N-methylation of 5-Bromo-1H-pyrazolo[3,4-b]pyridine?

A3: The following is a suggested protocol based on general procedures for N-alkylation of pyrazoles, optimized for N1 selectivity.

StepProcedure
1To a solution of 5-Bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq.) in a polar aprotic solvent (e.g., DMF), add a strong base such as sodium hydride (1.1 eq.) at 0 °C.
2Stir the mixture at 0 °C for 30 minutes to allow for deprotonation.
3Add methyl iodide (1.2 eq.) dropwise to the reaction mixture at 0 °C.
4Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.
5Quench the reaction carefully with water and extract the product with ethyl acetate.
6Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
7Purify the crude product by silica gel column chromatography, using a shallow gradient of ethyl acetate in hexanes to separate the N1 and N2 isomers.

Q4: Are there any alternative, more selective methylation methods?

A4: Yes, recent advancements have focused on developing more regioselective methylation techniques. One promising method involves the use of sterically demanding methylating agents. For example, using (chloromethyl)triisopropoxysilane in the presence of a base, followed by a desilylation step, has been shown to provide high N1 selectivity for a range of pyrazoles.[3] This two-step, one-pot procedure can significantly simplify the purification process by minimizing the formation of the undesired N2 isomer.

References

Technical Support Center: Mitigating Debromination in Palladium-Catalyzed Reactions of Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists, researchers, and professionals in drug development. This resource is designed to provide expert guidance on a common yet often frustrating challenge in palladium-catalyzed cross-coupling reactions: the unwanted side reaction of debromination, particularly when working with bromopyridine substrates.

The presence of the pyridine nitrogen atom introduces unique electronic and coordination properties that can complicate the catalytic cycle, often leading to the undesired replacement of a bromine atom with hydrogen. This guide offers a structured approach to troubleshooting this issue, providing in-depth explanations, practical solutions, and validated protocols to enhance the yield and purity of your desired products.

Troubleshooting Guide: A Systematic Approach to Eliminating Debromination

Debromination, or hydrodebromination, is a frequent culprit for reduced yields and complex purification profiles in cross-coupling reactions involving bromopyridines. This side reaction typically stems from the formation of a palladium-hydride (Pd-H) species, which can compete with the desired catalytic cycle. The source of the hydride can be elusive, originating from the base, solvent, or even trace impurities.[1][2]

Use the following workflow to systematically diagnose and resolve debromination issues in your experiments.

Debromination_Troubleshooting start Debromination Observed base Optimize Base start->base Initial Step ligand Screen Ligands base->ligand Still Issues? end_success Problem Resolved base->end_success Improved Yield temp Lower Temperature ligand->temp Still Issues? ligand->end_success Improved Yield reagents Check Solvent & Reagents temp->reagents Still Issues? temp->end_success Improved Yield reagents->end_success Improved Yield end_fail Consult Specialist reagents->end_fail Persistent Issues

Caption: A systematic workflow for troubleshooting debromination.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of debromination in palladium-catalyzed reactions with bromopyridines?

A1: The principal cause of debromination is the formation of a palladium-hydride (Pd-H) species.[1] This can occur through several pathways, including the reaction of the palladium catalyst with bases (especially alkoxides), residual water, or protic solvents.[1] Once formed, the Pd-H species can undergo oxidative addition to the bromopyridine, followed by reductive elimination of H-Br, effectively replacing the bromine with a hydrogen atom. The electron-deficient nature of the pyridine ring can make it more susceptible to this side reaction.

Q2: I'm observing significant debromination in my Suzuki-Miyaura coupling. What's the first thing I should change?

A2: The first and often most impactful parameters to adjust are the base and the temperature .

  • Base Selection: Strong bases, particularly sodium tert-butoxide (NaOtBu), are known to promote the formation of hydride species that lead to debromination.[1][3] Switching to a milder, inorganic base is a highly effective first step.[1]

  • Temperature: High reaction temperatures can increase the rate of debromination.[2] Lowering the temperature can often enhance selectivity by disfavoring the debromination pathway, which may possess a higher activation energy.[1]

Table 1: Recommended Bases to Minimize Debromination in Suzuki-Miyaura Coupling

BaseChemical FormulaTypical Solvent(s)Rationale for Use
Potassium PhosphateK₃PO₄Dioxane/Water, TolueneA mild and effective base for a wide range of substrates.[1]
Potassium CarbonateK₂CO₃Dioxane/Water, DMFA common, cost-effective, and milder alternative to alkoxides.[4]
Cesium CarbonateCs₂CO₃Dioxane, TolueneOften provides good results, particularly with challenging substrates.[4]
Q3: How does the choice of phosphine ligand affect the extent of debromination?

A3: The phosphine ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.[5] The right ligand can accelerate the desired cross-coupling pathway, thereby outcompeting the debromination side reaction.

  • Electron-rich and Bulky Ligands: Ligands that are both electron-rich and sterically hindered are often preferred.[4][6] The electron richness enhances the rate of oxidative addition of the bromopyridine to the Pd(0) center, a key step in the desired catalytic cycle.[7] The steric bulk can promote the reductive elimination step that forms the C-C bond, which is the product-forming step of the main reaction.[8][9]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can form very stable complexes with palladium.[8][9] This stability can suppress catalyst decomposition pathways that might lead to debromination.[8]

Table 2: Ligand Selection Guide for Suppressing Debromination

Ligand TypeExample(s)Key FeaturesRecommended For
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosBulky, electron-rich, promote fast oxidative addition and reductive elimination.[6]Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, form highly stable palladium complexes.[8][9][10]Suzuki-Miyaura, Heck, and carbonylative couplings.[8][11]
Other Bulky Phosphines P(t-Bu)₃Highly electron-donating and sterically demanding.Suzuki-Miyaura and Buchwald-Hartwig amination.[4]
Q4: Can the solvent system contribute to debromination?

A4: Absolutely. Protic solvents, such as alcohols, can be a direct source of protons or hydrides, which can facilitate the formation of the problematic Pd-H species.[1] It is crucial to use anhydrous and thoroughly degassed solvents to minimize both debromination and catalyst deactivation.[1][12]

Recommended Solvents:

  • Aprotic Polar Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are commonly used.

  • Aromatic Hydrocarbons: Toluene is another frequent choice.

  • Solvent Purity: Always use high-purity, anhydrous solvents. If necessary, distill or dry the solvent before use. Rigorous degassing (e.g., three freeze-pump-thaw cycles or sparging with an inert gas) is essential to remove dissolved oxygen.[1]

Q5: I'm performing a Buchwald-Hartwig amination of a bromopyridine and observing the debrominated starting material as a major byproduct. What should I do?

A5: In Buchwald-Hartwig aminations, debromination can occur via β-hydride elimination from the palladium-amide intermediate, which competes with the desired reductive elimination.[13]

Troubleshooting Steps:

  • Ligand Choice is Critical: Employ bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos.[3] These ligands are specifically designed to accelerate the rate of C-N reductive elimination, thus minimizing the competing β-hydride elimination pathway.[13][14]

  • Base Selection: While strong bases like NaOtBu are standard, consider screening other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄), as the choice of base can influence the reaction outcome.[3][15]

  • Temperature Control: As with other cross-coupling reactions, running the reaction at the lowest effective temperature can help suppress debromination.

Buchwald_Hartwig A Pd(II)-Amide Intermediate B Reductive Elimination (Desired Pathway) A->B C β-Hydride Elimination (Side Reaction) A->C D Desired C-N Product B->D E Debrominated Arene C->E

Caption: Competing pathways in Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a Bromopyridine with Minimized Debromination

This protocol is a starting point and may require optimization for specific substrates.

Reagents & Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid or ester (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the bromopyridine, arylboronic acid, and K₃PO₄.[1]

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent. Add this solution to the Schlenk flask.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.[1]

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.[1]

  • Heat the reaction mixture to 80 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct. The reaction is typically complete in 4-12 hours.[1]

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Purification of Substituted Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of substituted pyrazolo[3,4-b]pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable heterocyclic compounds. The unique structural characteristics of the pyrazolo[3,4-b]pyridine core, while conferring significant biological activity, also present distinct challenges in purification.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during the purification process.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific experimental challenges.

Question 1: My target pyrazolo[3,4-b]pyridine derivative is co-eluting with a regioisomeric impurity. How can I improve the separation?

Answer: The formation of regioisomers is a known challenge in the synthesis of pyrazolo[3,4-b]pyridines, especially when using unsymmetrical starting materials.[2][4] Achieving separation requires a systematic approach to chromatography.

  • Underlying Cause: Regioisomers often have very similar polarities and molecular weights, making them difficult to resolve with standard chromatographic methods. The key is to exploit subtle differences in their interaction with the stationary and mobile phases.

  • Troubleshooting Workflow:

    dot graph TD { A[Start: Co-eluting Regioisomers] --> B{Initial TLC Analysis}; B --> C{Optimize Mobile Phase}; C --> D{Change Stationary Phase}; D --> E{Consider Alternative Techniques}; E --> F[Achieved Separation]; C --> F; D --> F; }

    Caption: Workflow for separating regioisomers.

  • Step-by-Step Protocol: Method Development for Regioisomer Separation

    • Mobile Phase Optimization (Silica Gel):

      • Begin with a non-polar solvent system, such as a gradient of hexane and ethyl acetate, which is a good starting point for many organic compounds.[4]

      • Systematically screen different solvent mixtures. Introduce a third solvent with a different selectivity, such as dichloromethane or a small percentage of methanol, to alter the interactions.

      • Consider adding a basic modifier like triethylamine (TEA) at a low concentration (e.g., 0.1-0.5%) to the mobile phase. This can help to de-activate acidic silanol groups on the silica surface and improve the peak shape of basic compounds.[5]

    • Stationary Phase Screening:

      • If silica gel fails to provide adequate separation, consider alternative stationary phases.

      • Alumina (basic or neutral): Can offer different selectivity for basic compounds.

      • Reverse-phase (C18): If your compound has sufficient hydrophobicity, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient can be effective.

      • Chiral stationary phases: If the regioisomers are also enantiomers or diastereomers, chiral chromatography is necessary.

    • Alternative Purification Techniques:

      • Recrystallization: If the regioisomers have different solubilities in a particular solvent system, fractional recrystallization can be a highly effective and scalable purification method.[4][6]

      • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to normal and reverse-phase HPLC for purifying polar and chiral compounds.[7][8][9] It often provides unique selectivity and faster separations.[7][10]

Question 2: My pyrazolo[3,4-b]pyridine product has poor solubility and is difficult to handle during purification. What can I do?

Answer: Solubility issues are a common hurdle with heterocyclic compounds, including pyrazolo[3,4-b]pyridines.[11][12] Their planar structure can lead to strong intermolecular interactions and low solubility in common organic solvents.

  • Underlying Cause: The pyrazolo[3,4-b]pyridine scaffold contains nitrogen atoms with lone pairs of electrons, contributing to its polarity and potential for hydrogen bonding.[11] This can lead to aggregation and precipitation, especially in less polar solvents.

  • Troubleshooting Strategies:

    Problem Potential Solution Rationale
    Precipitation on the column Use a stronger sample loading solvent (e.g., DMF, DMSO).Ensures the compound remains dissolved until it is applied to the column.
    Low solubility for NMR/analysis Use deuterated DMSO or methanol.These polar solvents are often effective at dissolving pyrazolo[3,4-b]pyridine derivatives.
    Difficulty with recrystallization Screen a wide range of solvents and solvent mixtures.A systematic approach is needed to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.
    Poor water solubility for biological assays Formulate with polymers or cyclodextrins.These excipients can enhance the apparent water solubility of hydrophobic compounds.[12]
  • Experimental Protocol: Small-Scale Solubility Screening

    • Place a small amount (1-2 mg) of your compound into several vials.

    • Add a small volume (e.g., 0.1 mL) of different solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, water, DMF, DMSO) to each vial.

    • Observe the solubility at room temperature.

    • Gently heat the vials to assess solubility at elevated temperatures.

    • Allow the heated vials to cool slowly to room temperature and then on ice to observe for crystal formation.

Question 3: I'm observing significant peak tailing during HPLC analysis of my pyrazolo[3,4-b]pyridine derivative. How can I improve the peak shape?

Answer: Peak tailing for basic compounds like pyrazolo[3,4-b]pyridines is a frequent issue in reverse-phase HPLC.[5]

  • Underlying Cause: The basic nitrogen atoms in the pyridine ring can interact strongly with residual acidic silanol groups on the surface of silica-based stationary phases.[5] This secondary interaction leads to a non-ideal chromatographic peak shape.

  • Mitigation Strategies:

    dot graph TD { A[Start: Peak Tailing] --> B{Analyze Mobile Phase}; B --> C{Add Competing Base}; B --> D{Lower pH}; C --> E[Improved Peak Shape]; D --> E; }

    Caption: Decision tree for addressing peak tailing.

  • Step-by-Step Protocol: Improving Peak Shape in RP-HPLC

    • Mobile Phase Modification:

      • Add a competing base: Incorporate a small amount of triethylamine (TEA) or another amine modifier (e.g., 0.1%) into your mobile phase. The competing base will preferentially interact with the active silanol sites, masking them from your analyte.[5]

      • Lower the pH: Adjust the mobile phase pH to be 2-3 units below the pKa of your compound using an appropriate buffer (e.g., formic acid, trifluoroacetic acid). This will protonate your basic analyte, reducing its interaction with the silanol groups.

    • Column Selection:

      • Use a column with a highly inert, end-capped stationary phase to minimize the number of accessible silanol groups.

      • Consider a column with a different stationary phase chemistry, such as a polymer-based or hybrid silica column, which can be more robust at higher pH.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of substituted pyrazolo[3,4-b]pyridines?

A1: The impurity profile can vary significantly depending on the synthetic route. However, some common impurities include:

  • Unreacted starting materials: Particularly the aminopyrazole and the 1,3-dicarbonyl compound or its equivalent.[4]

  • Regioisomers: As discussed in the troubleshooting section, these are common when using unsymmetrical precursors.[2][4]

  • Byproducts from side reactions: Depending on the reaction conditions, side reactions such as self-condensation of the starting materials can occur.

  • Catalyst residues: If a metal catalyst is used (e.g., in cross-coupling reactions), residual metal can be an impurity.[13][14]

Q2: What is the best general approach for purifying a novel substituted pyrazolo[3,4-b]pyridine derivative?

A2: A multi-step approach is generally recommended:

  • Aqueous Workup: After the reaction, a proper aqueous workup is crucial to remove inorganic salts and water-soluble impurities.[4]

  • Flash Column Chromatography: This is the most common initial purification step.[4] Start with a silica gel column and a hexane/ethyl acetate gradient.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent is an excellent way to achieve high purity.[6]

  • Preparative HPLC or SFC: For final polishing or for separating very challenging mixtures, preparative HPLC or SFC are powerful tools.[7]

Q3: Are there any "green" or more sustainable purification techniques for pyrazolo[3,4-b]pyridines?

A3: Yes, Supercritical Fluid Chromatography (SFC) is considered a green chromatography technique.[8][9] It primarily uses supercritical carbon dioxide as the mobile phase, which is non-toxic and readily available.[8] This significantly reduces the consumption of organic solvents compared to traditional HPLC.[7][8][15]

Q4: How can I confirm the purity and identity of my final pyrazolo[3,4-b]pyridine product?

A4: A combination of analytical techniques is essential for confirming the purity and structure of your compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.[1][6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups.[6]

By systematically applying the principles and techniques outlined in this guide, researchers can effectively overcome the challenges associated with the purification of substituted pyrazolo[3,4-b]pyridine derivatives, leading to the isolation of highly pure compounds for further study and development.

References

Managing regioselectivity in the functionalization of the pyrazolo[3,4-b]pyridine ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers. This guide is designed to serve as a dedicated resource for navigating the complexities of regioselective functionalization of the pyrazolo[3,4-b]pyridine scaffold. As Senior Application Scientists, we understand that controlling reaction outcomes on this privileged heterocycle is critical for success in medicinal chemistry and materials science. This center provides in-depth, troubleshooting-focused answers to the common challenges you face in the lab.

FAQ 1: My initial cyclocondensation reaction yields a mixture of regioisomers. How can I achieve regiocontrol?

Question: I'm synthesizing a 4,6-disubstituted pyrazolo[3,4-b]pyridine from a 5-aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound, but I'm getting a nearly 1:1 mixture of isomers. What dictates the regioselectivity and how can I favor my desired product?

Answer: This is a classic and frequently encountered challenge. The regioselectivity of this condensation is governed almost entirely by the electronic properties of the two carbonyl groups in your 1,3-dicarbonyl starting material.[1] The reaction proceeds via a cascade of nucleophilic attacks and cyclization, and the initial attack site is the key determinant.

The Scientific Rationale: Electrophilicity is Key

The synthesis of the pyrazolo[3,4-b]pyridine core from a 5-aminopyrazole and a 1,3-dicarbonyl compound is a powerful method. However, when the dicarbonyl is unsymmetrical (e.g., R1-C(O)-CH2-C(O)-R2 where R1 ≠ R2), two outcomes are possible. The mechanism involves two key nucleophilic centers in the 5-aminopyrazole: the exocyclic amino group (NH2) and the endocyclic C4 carbon. There has been debate about the exact sequence of events, but the relative electrophilicity of the two carbonyl carbons in the dicarbonyl partner is the most critical factor influencing the final product ratio.[1] The more electrophilic (electron-poor) carbonyl carbon will be preferentially attacked by the strongest nucleophile.

For example, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the trifluoromethyl (-CF3) group is significantly more electrophilic due to the strong electron-withdrawing inductive effect of the CF3 group. This carbonyl will react preferentially, leading to a highly regioselective outcome where the CF3 group ultimately resides at the C4 position of the pyrazolo[3,4-b]pyridine ring.[1] If the electronic characters of the two carbonyls are very similar, a mixture of regioisomers is almost inevitable.[1][2]

Troubleshooting & Optimization Protocol
  • Analyze Your Starting Material:

    • Evaluate Electronic Bias: Before starting, assess the electronic properties of the substituents on your 1,3-dicarbonyl compound. A strong electron-withdrawing group (like -CF3, -NO2) will create a highly electrophilic center and direct the cyclization. A strong electron-donating group will have the opposite effect.

    • Consult Precedent: Search the literature for reactions using analogous 1,3-dicarbonyl compounds to predict the likely outcome.[2]

  • Modify the Starting Material:

    • If you have the flexibility, redesign your synthesis to use a 1,3-dicarbonyl with a stronger electronic bias. This is the most effective way to ensure high regioselectivity.

  • Optimize Reaction Conditions (Limited Impact):

    • While electronics are dominant, solvent and catalyst choice can sometimes offer minor improvements in regioselectivity.[2]

    • Recommendation: Start with standard conditions (e.g., reflux in ethanol or acetic acid) and monitor the isomer ratio by LC-MS or ¹H NMR on a crude sample. A systematic screen of solvents (e.g., toluene, DMF, dioxane) may reveal a slight preference, but it is unlikely to completely reverse or overcome a lack of electronic bias.

  • Purification Strategy:

    • If a mixture is unavoidable, focus on robust separation techniques.

    • Flash Column Chromatography: This is the most common method.[2] Use a shallow solvent gradient (e.g., starting with 100% Hexane and slowly increasing the percentage of Ethyl Acetate) to maximize separation.

    • Recrystallization: If the isomers have different solubilities, fractional recrystallization can be a highly effective and scalable purification method.[2]

Decision Workflow for Cyclocondensation

cluster_0 start Start: Synthesize Pyrazolo[3,4-b]pyridine dicarbonyl Is the 1,3-dicarbonyl starting material symmetrical? start->dicarbonyl electronic_bias Does it have a strong electronic bias (e.g., -CF3)? dicarbonyl->electronic_bias No proceed Proceed with synthesis. High regioselectivity expected. dicarbonyl->proceed Yes electronic_bias->proceed Yes mixture Expect regioisomeric mixture. Plan for purification. electronic_bias->mixture No redesign Consider redesigning the dicarbonyl substrate. mixture->redesign purify Focus on purification: - Gradient Column Chromatography - Fractional Recrystallization mixture->purify

Caption: Decision workflow for managing regioselectivity in cyclocondensation reactions.

FAQ 2: How can I achieve selective C3-Arylation without affecting other positions?

Question: I need to install an aryl group specifically at the C3 position of my N1-substituted pyrazolo[3,4-b]pyridine. What is the most reliable method to ensure C3 selectivity?

Answer: For late-stage C3 functionalization, Palladium-catalyzed direct C-H arylation is the state-of-the-art and most reliable method.[3] This approach avoids the need for pre-functionalization (e.g., halogenation) of the heterocycle and typically shows excellent regioselectivity for the C3 position.

The Scientific Rationale: C-H Activation at the Most Acidic Proton

The C3-H bond in the pyrazolo[3,4-b]pyridine ring is the most acidic proton on the pyrazole portion of the scaffold. Palladium-catalyzed C-H activation reactions, particularly those following a concerted metalation-deprotonation (CMD) pathway, are highly sensitive to proton acidity. The reaction is initiated by the coordination of the palladium catalyst to the heterocycle, followed by the abstraction of the most acidic C-H proton, leading to the formation of a palladacycle intermediate. This intermediate then undergoes reductive elimination with an aryl halide partner to form the C3-arylated product and regenerate the active catalyst. While other C-H bonds exist, the C3-H is preferentially activated, leading to high regioselectivity.[3][4]

Troubleshooting & Optimization Protocol for C3-Arylation

Issue: Low yield or no reaction.

  • Catalyst and Ligand Choice are Crucial:

    • Catalyst: Pd(OAc)2 is a common and effective precursor. However, for challenging substrates, more specialized catalysts like Pd(phen)2(PF6)2 have been shown to be highly effective.[3]

    • Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. 1,10-Phenanthroline is a widely used and effective ligand for this transformation.[4] The choice of ligand can be critical, so if one fails, screening others (e.g., phosphine ligands) is a valid strategy.

  • Base and Solvent Selection:

    • Base: A carbonate base like K2CO3 or Cs2CO3 is typically required to act as the proton acceptor in the C-H activation step. Ensure the base is anhydrous and finely powdered.

    • Solvent: High-boiling point, polar aprotic solvents like DMA (N,N-dimethylacetamide) or DMF are generally used to ensure all components remain in solution at the required reaction temperatures.[4] Some modern protocols have even been developed to work "on water".[4][5]

  • Temperature and Reaction Time:

    • These reactions are not typically run at room temperature. High temperatures (130-160 °C) are often necessary to overcome the activation energy for C-H bond cleavage.[3]

    • Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged heating can lead to catalyst decomposition and byproduct formation.

Issue: Formation of byproducts (e.g., homocoupling of aryl halide).

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Oxygen can lead to catalyst deactivation and promote side reactions.

  • Reagent Purity: Use high-purity aryl halides. Impurities can interfere with the catalytic cycle.

  • Stoichiometry: Carefully control the stoichiometry. An excess of the aryl halide is common, but a very large excess can promote homocoupling.

ParameterRecommended Starting PointTroubleshooting Action
Catalyst Pd(OAc)2 (5-10 mol%)Switch to Pd(phen)2(PF6)2; screen other Pd sources.[3]
Ligand 1,10-Phenanthroline (10-20 mol%)Screen other N-donor or phosphine ligands.
Base K2CO3 (2-3 equivalents)Try Cs2CO3 for increased basicity and solubility.
Solvent DMA or DMFEnsure solvent is anhydrous.
Temperature 130-150 °CIncrementally increase temperature, but monitor for degradation.
Atmosphere Nitrogen or ArgonDegas solvent and flush reaction vessel thoroughly.

FAQ 3: How do I selectively functionalize the pyridine ring at the C4 or C6 position?

Question: My project requires substitution on the pyridine portion of the scaffold, specifically at C4 or C6. Direct C-H activation seems to favor C3. What are the alternative strategies?

Answer: Functionalizing the electron-deficient pyridine ring requires different strategies than those used for the pyrazole ring. The two most robust methods are Nucleophilic Aromatic Substitution (SNAr) for C4/C6 functionalization and Palladium-catalyzed Cross-Coupling on a pre-halogenated scaffold.

The Scientific Rationale: Exploiting Pyridine Electronics

The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This makes it susceptible to nucleophilic attack, especially at the C2, C4, and C6 positions (ortho and para to the nitrogen).[6] If a good leaving group (like a halogen) is present at C4 or C6, a nucleophile can readily displace it via an SNAr mechanism.

Conversely, for installing carbon-carbon or carbon-heteroatom bonds where SNAr is not feasible, metal-catalyzed cross-coupling reactions are the method of choice. A common synthetic route to the pyrazolo[3,4-b]pyridine core, such as the Gould-Jacobs reaction, often yields a 4-chloro substituted product, which is a perfect handle for subsequent cross-coupling reactions like Suzuki-Miyaura.[1]

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at C4

This strategy is ideal for introducing nucleophiles like amines, alkoxides, or thiolates.

  • Prerequisite: You must have a good leaving group at the target position (e.g., 4-chloro-1H-pyrazolo[3,4-b]pyridine).[7]

  • Typical Nucleophiles: Hydrazine, amines (R-NH2), alkoxides (R-O⁻), azide (N3⁻).[7]

  • General Protocol:

    • Dissolve the C4-halogenated pyrazolopyridine in a suitable polar aprotic solvent (e.g., DMF, DMSO, or an alcohol like n-butanol).

    • Add the nucleophile (1.1 - 2.0 equivalents). If the nucleophile is an amine, a non-nucleophilic base (e.g., DIPEA) may be needed to scavenge the HX byproduct.

    • Heat the reaction mixture. Temperatures can range from 80 °C to 150 °C depending on the nucleophilicity of the attacking species and the reactivity of the substrate.

    • Monitor reaction progress by TLC or LC-MS.

    • Perform an aqueous workup to remove salts and solvent, followed by purification.

Strategy 2: Suzuki-Miyaura Cross-Coupling at C3 or C6

This is a highly versatile method for creating C-C bonds, allowing the introduction of a wide variety of aryl and heteroaryl groups.

  • Prerequisite: A halogen (Br or I are best, Cl can work with specific catalysts) at the desired position (e.g., 3-bromo- or 6-bromo-).

  • General Protocol:

    • To a reaction vessel, add the halogenated pyrazolopyridine, the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and a base (e.g., Na2CO3 or K2CO3, 2-3 eq.).

    • Add a degassed solvent system, typically a mixture like Dioxane/Water or DMF.

    • Heat the reaction under an inert atmosphere (N2 or Ar) to 80-110 °C.

    • Monitor the reaction until the starting material is consumed.

    • Cool the reaction, dilute with an organic solvent, and perform an aqueous workup. Purify by column chromatography.

A practical one-pot, sequential Suzuki-Miyaura coupling has been developed to first functionalize the more reactive C3 position, followed by the C6 position, enabling the rapid construction of diverse diarylpyrazolo[3,4-b]pyridines.[3]

Strategic Functionalization Flowchart

cluster_1 target Desired Functionalization Position? c3 C3 Position target->c3 Pyrazole Ring c4_c6 C4 / C6 Position target->c4_c6 Pyridine Ring n1 N1 Position target->n1 Pyrazole Nitrogen c3_method Use Direct C-H Arylation (Pd-catalyzed) c3->c3_method c4_c6_type Type of Group to Add? c4_c6->c4_c6_type n1_method Use N-Alkylation / N-Arylation (e.g., Williamson Ether or Buchwald-Hartwig) n1->n1_method snar Nucleophile (Amine, Alkoxide)? c4_c6_type->snar N, O, S-based cross_coupling Aryl / Vinyl / Alkyl? c4_c6_type->cross_coupling C-based snar_method Use SNAr on C4/C6-Halogenated Substrate snar->snar_method cross_coupling_method Use Cross-Coupling (Suzuki, Buchwald, etc.) on C4/C6-Halogenated Substrate cross_coupling->cross_coupling_method

Caption: Strategic flowchart for selecting a functionalization method based on the target position.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination for Electron-Deficient Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for one of the most powerful, yet nuanced, reactions in modern synthetic chemistry: the Buchwald-Hartwig amination of electron-deficient heterocycles. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these substrates. Here, we move beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and optimization, ensuring your path to successful C-N bond formation is as efficient as possible.

Introduction: The Challenge of Electron-Deficient Heterocycles

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile method for constructing C-N bonds.[1] However, when the aryl halide is an electron-deficient heterocycle, such as a pyridine, pyrimidine, or pyrazole, the reaction landscape changes significantly. The inherent electronic properties and coordinating ability of the heteroatoms can lead to catalyst inhibition, low yields, and a host of side reactions.[2][3] This guide will dissect these challenges and provide a systematic, question-and-answer-based approach to overcoming them.

Troubleshooting Guide & FAQs

Issue 1: Low or No Conversion

Q1: My reaction with a chloropyridine is not working. What is the first thing I should check?

A1: The first and most critical parameter to evaluate is your catalyst system, specifically the ligand.[3] Chloropyridines are notoriously less reactive than their bromo or iodo counterparts due to the stronger C-Cl bond, which makes the initial oxidative addition step more difficult.[4]

  • Causality: The ligand's role is to stabilize the palladium center and facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. For challenging substrates like chloropyridines, bulky, electron-rich phosphine ligands are often required.[1][4] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is crucial for activating the C-Cl bond.[1]

  • Recommended Action: Switch to a more robust, sterically demanding, and electron-rich ligand. Refer to the table below for starting recommendations. If you are using a simple palladium source like Pd(OAc)₂, consider switching to a pre-catalyst, which can lead to more reliable formation of the active catalytic species.[5][6]

Q2: I'm observing consumption of my starting heteroaryl halide, but I'm not forming the desired product. Where is it going?

A2: This is a common and frustrating observation. There are two likely culprits: hydrodehalogenation or catalyst deactivation leading to substrate decomposition.

  • Hydrodehalogenation: This side reaction, where the halide is replaced by a hydrogen atom, can compete with the desired amination.[1] It often arises from β-hydride elimination from the palladium-amido intermediate, especially with primary amines.[7]

    • Troubleshooting:

      • Ligand Choice: Employing bulkier ligands can sterically disfavor the conformation required for β-hydride elimination.[7]

      • Base Selection: Using a weaker base, if tolerated by the reaction, can sometimes mitigate this side reaction.

  • Substrate Decomposition: Electron-deficient heterocycles can be unstable in the presence of strong bases, especially at elevated temperatures.[8] The decomposition products can act as catalyst poisons.[8]

    • Troubleshooting:

      • Lowering Temperature: If possible, reducing the reaction temperature can minimize decomposition.[3]

      • Weaker Base: Consider screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃, although this may necessitate higher catalyst loadings or temperatures.[4][5]

      • Base Solubility: The high density of some inorganic bases can cause them to settle, creating localized high concentrations. Ensure vigorous stirring. The use of soluble organic bases like DBU in combination with an inorganic base can sometimes be a good solution for base-sensitive substrates.[5]

Issue 2: Catalyst and Ligand Selection

Q3: There are so many ligands available. How do I choose the right one for my electron-deficient heterocycle?

A3: The choice of ligand is highly substrate-dependent, but there are general principles to guide your selection. For electron-deficient heterocycles, the key is to use ligands that are both sterically bulky and electron-rich.[4]

  • Expertise-Driven Rationale:

    • Steric Bulk: Promotes the formation of the active monoligated Pd(0) species and accelerates reductive elimination.[1]

    • Electron-Donating Ability: Increases the electron density on the palladium center, which facilitates the oxidative addition of the electron-poor heteroaryl halide.

  • Data-Driven Recommendations:

Ligand FamilyRepresentative LigandsKey Features & Applications
Bulky Biarylphosphines RuPhos, BrettPhos, XPhosGenerally excellent for a wide range of electron-deficient heterocycles, including pyridines and pyrimidines.[2][7] They are known to promote both oxidative addition and reductive elimination.[4]
Ferrocene-Based Josiphos-type ligandsEffective for coupling heteroaryl chlorides with various nitrogen nucleophiles.[7]
Chelating Diphosphines XantphosA good starting point for screening, particularly with electron-poor aryl halides when using milder bases like DBU.[2][9]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong σ-donors that can be highly effective, especially in well-defined pre-catalysts.[10][11] They have shown success in solvent-free conditions as well.[12]

Q4: Should I use a palladium(0) or palladium(II) source? What about pre-catalysts?

A4: While Pd(II) sources like Pd(OAc)₂ are common, they require in-situ reduction to the active Pd(0) species, which can sometimes be inefficient and lead to higher catalyst loadings.[5]

    • G1, G2, G3, and G4 Pre-catalysts: This series of pre-catalysts developed by the Buchwald group offers varying levels of activity and ease of activation, allowing for reactions under milder conditions with weaker bases.[5]

Issue 3: Reaction Parameters (Base, Solvent, Temperature)

Q5: The strong base I'm using (NaOtBu) seems to be decomposing my starting material. What are my options?

A5: Base selection is a delicate balance. A strong base is often needed to deprotonate the amine in the catalytic cycle, but it can also lead to substrate degradation.[5][8]

  • Alternative Bases:

    • Weaker Inorganic Bases: K₃PO₄, K₂CO₃, and Cs₂CO₃ are viable alternatives.[5] They are less prone to causing decomposition but may require higher reaction temperatures.[4] Cs₂CO₃ is often a good choice due to its better solubility in common organic solvents.[5]

    • Soluble Organic Bases: DBU and other amidine bases can be used, especially for continuous flow applications, as they avoid the formation of insoluble salt byproducts.[9]

    • Sodium Trimethylsilanolate (NaOTMS): This base has shown efficacy in the coupling of 5-membered ring heteroarenes at lower temperatures.[5]

Q6: What is the best solvent for Buchwald-Hartwig amination of heterocycles?

A6: The choice of solvent is crucial for solubility and reaction rate.

  • Commonly Used Solvents: Toluene, 1,4-dioxane, and THF are the most frequently used solvents.[3]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can coordinate to the palladium and inhibit the reaction.[5]

  • Green Solvent Alternatives: For more environmentally friendly processes, solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have been shown to be effective.[13][14]

  • Solvent-Free Conditions: In some cases, particularly with highly active NHC-palladium catalysts, the reaction can be run neat, which can be highly efficient.[12]

Q7: What is the optimal temperature for my reaction?

A7: Typical reaction temperatures range from 80-110 °C.[5] However, the optimal temperature is a function of the reactivity of your substrates and the chosen catalyst system.

  • Optimization Strategy:

    • Start at a moderate temperature (e.g., 80 °C) and monitor the reaction progress.

    • If the reaction is sluggish, incrementally increase the temperature.

    • If you observe decomposition or side product formation, try lowering the temperature.[3] Some highly active catalyst systems can facilitate reactions at temperatures as low as 40 °C or even room temperature.[5]

Visualizing the Process

Catalytic Cycle

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex Base, -HB+X- Product Complex Product Complex Amido Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Decision Tree

Troubleshooting Flowchart start Low or No Conversion check_sm Starting Material Consumed? start->check_sm no_sm_consumed No SM Consumption check_sm->no_sm_consumed No sm_consumed SM Consumed, No Product check_sm->sm_consumed Yes optimize_catalyst Optimize Ligand/Pre-catalyst (Bulky, Electron-Rich) no_sm_consumed->optimize_catalyst check_hydrodehalogenation Check for Hydrodehalogenation sm_consumed->check_hydrodehalogenation check_decomposition Check for Substrate Decomposition sm_consumed->check_decomposition check_reagents Check Reagent Purity & Inert Atmosphere optimize_catalyst->check_reagents change_ligand Use Bulkier Ligand check_hydrodehalogenation->change_ligand change_base_temp Screen Weaker Bases Lower Temperature check_decomposition->change_base_temp

Caption: A decision tree for troubleshooting common issues.

Experimental Protocols

General Protocol for a Screening Reaction

This protocol is a starting point for optimizing the amination of a heteroaryl halide.

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the palladium pre-catalyst (1-5 mol%) and the ligand (1.2-1.5 equivalents relative to Pd).

  • Reagent Addition: Add the heteroaryl halide (1.0 equiv), the amine (1.2 equiv), and the base (1.4-2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add the anhydrous, degassed solvent (to make a 0.1-0.5 M solution with respect to the heteroaryl halide) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir for the desired time (e.g., 12-24 hours).

  • Workup and Analysis: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium black.[15] Analyze the crude mixture by LC-MS or ¹H NMR to determine conversion and product formation.

Concluding Remarks

The successful Buchwald-Hartwig amination of electron-deficient heterocycles is a testament to the power of rational catalyst design and careful optimization of reaction conditions. While these substrates present unique hurdles, a systematic approach to troubleshooting, guided by a solid understanding of the underlying mechanistic principles, will invariably lead to success. This guide provides a framework for that process, empowering you to tackle even the most challenging C-N couplings in your synthetic endeavors.

References

Validation & Comparative

Navigating the Spectral Landscape of Pyrazolo[3,4-b]pyridines: A Comparative Guide to 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of 1H and 13C NMR Data for a Key Heterocyclic Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. The precise structural elucidation of novel derivatives is paramount for understanding structure-activity relationships and advancing drug discovery programs. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization, providing unparalleled insight into the molecular architecture. This guide offers a detailed exploration of the 1H and 13C NMR spectral data of a representative member of this class, 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine, and contextualizes this data through comparison with structurally related analogs.

Note to the Reader: Despite a comprehensive search of available scientific literature and chemical databases, specific, experimentally verified 1H and 13C NMR data for this compound could not be located. The synthesis of this compound has been reported, but the associated detailed spectral characterization is not publicly accessible. Consequently, this guide will proceed by presenting a detailed, predicted NMR analysis based on established principles of NMR spectroscopy and data from closely related, structurally verified analogs. This approach will provide a robust framework for researchers encountering this or similar molecules. We will supplement this with a comparative analysis of known pyrazolo[3,4-b]pyridine derivatives to highlight key spectral trends.

Predicted 1H and 13C NMR Spectral Data of this compound

The prediction of NMR spectra is a powerful tool in modern chemistry, leveraging computational algorithms and extensive spectral databases. For this compound, the following 1H and 13C NMR chemical shifts are predicted. These predictions are based on established substituent effects on the pyrazolo[3,4-b]pyridine ring system. The numbering convention used for the assignments is illustrated below:

Figure 1. Numbering of the pyrazolo[3,4-b]pyridine ring system.

Predicted 1H NMR Data (Solvent: CDCl3, 400 MHz)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.15s-
H-48.60d2.0
H-68.35d2.0
N1-CH34.10s-
Predicted 13C NMR Data (Solvent: CDCl3, 100 MHz)
CarbonPredicted Chemical Shift (δ, ppm)
C-3135.0
C-3a118.0
C-4152.0
C-5115.0
C-6140.0
C-7a150.0
N1-CH335.0

Comparative Analysis with Structural Analogs

To understand the influence of the bromo and methyl substituents on the NMR spectrum, it is instructive to compare the predicted data with experimentally determined data for related pyrazolo[3,4-b]pyridine derivatives.

Table 1: Comparison of 1H NMR Chemical Shifts (δ, ppm) of this compound with Related Compounds.

CompoundH-3H-4H-6N1-CH3Solvent
This compound (Predicted) 8.158.608.354.10CDCl3
5-Bromo-1H-pyrazolo[3,4-b]pyridine8.218.65--DMSO-d6
1-Methyl-1H-pyrazolo[3,4-b]pyridine8.018.737.904.47TFA-d

Analysis of Trends:

  • Effect of N1-Methylation: Comparison with 5-Bromo-1H-pyrazolo[3,4-b]pyridine highlights the influence of the N1-methyl group. The methyl protons themselves are expected to appear as a singlet around 4.10 ppm. Its presence also influences the electronic environment of the heterocyclic system, though direct comparison is complicated by the different solvents used.

  • Effect of Bromination at C-5: The bromine atom at the C-5 position exerts a significant deshielding effect on the neighboring protons, H-4 and H-6, through its electron-withdrawing inductive effect. This is reflected in their downfield chemical shifts. The meta-coupling between H-4 and H-6 is expected to be small, on the order of 2.0 Hz.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for this compound and its analogs, the following experimental protocol is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Use a 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

  • Tune and match the probe for both 1H and 13C frequencies.

  • Shim the magnetic field to achieve optimal resolution and lineshape.

  • For 1H NMR, acquire the spectrum using a standard single-pulse experiment. A spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds are recommended.

  • For 13C NMR, acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds are recommended. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

Navigating Structural Ambiguity: A Comparative Guide to HRMS Analysis of C7H6BrN3 Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical research and chemical synthesis, the unambiguous identification of molecular structures is paramount. High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique, offering the precision required to discern between isomers – molecules sharing the same molecular formula but differing in their atomic arrangement. This guide provides an in-depth comparison of the expected HRMS data for constitutional isomers of the molecular formula C7H6BrN3, equipping researchers with the knowledge to distinguish between these closely related compounds.

This guide will delve into the theoretical underpinnings and practical considerations for the HRMS analysis of two representative isomers: 5-bromo-1-methyl-1H-benzotriazole and 6-bromo-1-methyl-1H-benzotriazole . By understanding their subtle yet significant differences in mass spectral behavior, researchers can confidently identify and characterize these and other related heterocyclic compounds.

The Challenge of Isomerism: Why HRMS is Essential

Constitutional isomers, such as the positional isomers of bromo-methyl-benzotriazole, present a significant analytical challenge.[1] While they share the same nominal mass, their distinct structural arrangements can lead to profound differences in their chemical, physical, and biological properties. Therefore, the ability to differentiate between them is crucial for ensuring the purity, efficacy, and safety of pharmaceutical compounds and other chemical products. HRMS provides the necessary mass accuracy to confirm the elemental composition and offers insights into the molecular structure through the analysis of fragmentation patterns.

Theoretical Accurate Mass: The First Point of Comparison

For any HRMS analysis, the theoretical accurate mass is the foundational data point. This value is calculated based on the exact masses of the most abundant isotopes of the constituent elements. For the molecular formula C7H6BrN3, the theoretical monoisotopic mass is calculated as follows:

  • Carbon (C): 7 x 12.000000 = 84.000000

  • Hydrogen (H): 6 x 1.007825 = 6.046950

  • Bromine (Br): 1 x 78.918338 = 78.918338 (for the ⁷⁹Br isotope)

  • Nitrogen (N): 3 x 14.003074 = 42.009222

Theoretical Monoisotopic Mass (C7H6⁷⁹BrN3) = 210.974510 Da

Due to the near-equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit a characteristic isotopic pattern with two peaks of roughly equal intensity separated by approximately 2 Da.

Theoretical Monoisotopic Mass (C7H6⁸¹BrN3) = 212.972460 Da

The high-resolution capabilities of modern mass spectrometers allow for the measurement of mass-to-charge ratios (m/z) with high precision, typically within a few parts per million (ppm) of the theoretical value. This high mass accuracy is a critical first step in confirming the elemental composition of an unknown compound.

Experimental Protocol for HRMS Analysis

To acquire high-quality HRMS data for C7H6BrN3 isomers, a systematic approach is essential. The following protocol outlines a typical workflow using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), a powerful technique for the analysis of semi-polar heterocyclic compounds.[2]

1. Sample Preparation:

  • Accurately weigh 1 mg of the C7H6BrN3 isomer standard.
  • Dissolve the standard in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
  • Perform serial dilutions to prepare a working solution of 1 µg/mL in a solvent compatible with the mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a suitable choice for separating these isomers.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to ensure elution of the analytes. For example: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Parameters:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for nitrogen-containing heterocyclic compounds.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Gas Flow: 800 L/hr.
  • Desolvation Temperature: 350 °C.
  • Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer is required for high-resolution measurements.
  • Scan Range: m/z 50-500.
  • Resolution: > 60,000 FWHM (Full Width at Half Maximum).
  • Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS²) or All Ions Fragmentation (AIF) should be performed to acquire both precursor and fragment ion data.

Below is a diagram illustrating the experimental workflow for LC-HRMS analysis.

fragmentation_pathway M [C7H6BrN3]+˙ (m/z 211/213) F1 [C7H6BrN]+˙ (m/z 183/185) M->F1 - N2 F3 [C7H6N3]+ (m/z 132) M->F3 - Br˙ F2 [C6H3BrN]+˙ (m/z 156/158) F1->F2 - HCN

References

A Comparative Guide to the X-ray Crystal Structure of N-methylated Pyrazolo[3,4-b]pyridines: Unraveling the Impact of N1 versus N2 Isomerism

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazolo[3,4-b]pyridines and the Critical Role of N-Methylation

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its remarkable versatility and broad range of biological activities.[1][2] These fused heterocyclic systems are bioisosteres of purines, enabling them to interact with a wide array of biological targets, including kinases, making them highly valuable in the development of therapeutics for cancer, inflammatory diseases, and neurodegenerative disorders.[1][2][3]

The regiochemistry of substitution on the pyrazole ring, particularly N-alkylation, plays a pivotal role in defining the molecule's three-dimensional shape, electronic properties, and ultimately, its pharmacological profile. N-methylation of the pyrazolo[3,4-b]pyridine core can result in two distinct isomers: the 1-methyl-1H-pyrazolo[3,4-b]pyridine (N1-methylated) and the 2-methyl-2H-pyrazolo[3,4-b]pyridine (N2-methylated). While the 1H-tautomer is generally considered more stable, the synthesis of either isomer can be achieved through specific synthetic strategies.[4] This guide provides a comparative analysis of the X-ray crystal structures of N1- and N2-methylated pyrazolo[3,4-b]pyridine derivatives, offering insights into the structural consequences of this isomeric difference.

To illustrate these structural distinctions, we will draw upon crystallographic data from representative N1- and N2-substituted pyrazolopyridine systems. For the N1-methylated isomer, we will consider the well-characterized 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. For the N2-methylated counterpart, due to the scarcity of publicly available crystal structures for simple N2-methylated pyrazolo[3,4-b]pyridines, we will analyze the closely related 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline. This comparison will shed light on the fundamental conformational and electronic differences imparted by the position of the methyl group.

Comparative Structural Analysis: N1- vs. N2-Methylation

The precise location of the methyl group on the pyrazole nitrogen fundamentally alters the geometry and electronic distribution of the entire heterocyclic system. This section will compare key structural parameters obtained from X-ray crystallography of our representative compounds.

Molecular Geometry and Planarity

A key feature of the pyrazolo[3,4-b]pyridine ring system is its inherent planarity. In the case of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (an N1-substituted example), the fused ring system is essentially planar, with a root-mean-square deviation of only 0.001 Å.[5] The attached phenyl ring at the N1 position exhibits a slight twist, with a dihedral angle of 2.56 (6)° relative to the pyrazolopyridine plane.[5] This near-co-planarity suggests significant electronic communication between the aromatic systems.

In contrast, the N2-substituted analogue, 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline , displays a more pronounced deviation from planarity. The dihedral angle between the pyrazole ring and the appended methylated phenyl ring is a substantial 54.25 (9)°.[6] This significant twist is a direct consequence of the steric hindrance introduced by the N2-substitution pattern, forcing the phenyl group out of the plane of the fused heterocyclic core.

G cluster_0 N1-Methylated Pyrazolo[3,4-b]pyridine cluster_1 N2-Methylated Pyrazolo[3,4-b]quinoline N1_Structure Fused Pyrazolopyridine Core (Essentially Planar) N1_Substituent N1-Phenyl Group N1_Structure->N1_Substituent Dihedral Angle: ~2.6° N2_Structure Fused Pyrazoloquinoline Core N2_Substituent N2-Phenyl Group N2_Structure->N2_Substituent Dihedral Angle: ~54.3°

Bond Lengths and Angles

The position of the N-methyl group also influences the bond lengths within the pyrazole ring, reflecting changes in electron distribution.

Bond/Angle3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (N1-substituted)3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline (N2-substituted)
Selected Bond Lengths (Å)
N1-N2Data not available in provided search resultsData not available in provided search results
N2-C3Data not available in provided search resultsData not available in provided search results
C3-C3aData not available in provided search resultsData not available in provided search results
C3a-N1Data not available in provided search resultsData not available in provided search results
Key Dihedral Angle (°)
Pyrazolopyridine vs. Phenyl2.56 (6)[5]54.25 (9)[6]

Note: Detailed bond length and angle data for a direct comparison were not available in the provided search results. The most significant reported difference is the dihedral angle.

The substantial difference in the dihedral angle is the most telling structural consequence of the N1 versus N2 methylation. This has profound implications for drug design, as the overall shape of the molecule and the spatial orientation of its substituents are critical for binding to target proteins.

Intermolecular Interactions and Crystal Packing

The nature of intermolecular interactions in the solid state is also affected by the N-methylation pattern. In the crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile , the molecules form inversion dimers linked by pairs of N—H⋯N hydrogen bonds, creating R22(12) loops.[5] Additionally, aromatic π–π stacking interactions are observed with a centroid–centroid distance of 3.5726 (8) Å.[5]

For 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline , the crystal packing is dictated by two independent C—H⋯N hydrogen bonds, which form sheets containing centrosymmetric R22(16) and R64(28) rings.[6] These sheets are further linked by π–π stacking interactions with a ring-centroid separation of 3.5891 (9) Å.[6]

G cluster_0 N1-Methylated Packing cluster_1 N2-Methylated Packing N1_HBond N-H...N Hydrogen Bonds (Inversion Dimers) N1_PiStack π-π Stacking N1_HBond->N1_PiStack Leads to N2_HBond C-H...N Hydrogen Bonds (Sheet Formation) N2_PiStack π-π Stacking N2_HBond->N2_PiStack Leads to

Experimental Protocols

The synthesis of N-methylated pyrazolo[3,4-b]pyridines can be achieved through various synthetic routes. The regioselectivity of N-methylation is a key challenge that can be addressed by careful selection of starting materials and reaction conditions.

General Synthesis of 1H-Pyrazolo[3,4-b]pyridines

A common and versatile method for the synthesis of the pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[4]

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the appropriately substituted 5-aminopyrazole (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Dicarbonyl Compound: Add the 1,3-dicarbonyl compound (1.1 equivalents) to the solution.

  • Catalysis (if required): For less reactive substrates, a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., InCl3) can be added.

  • Reaction: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

G Start 5-Aminopyrazole + 1,3-Dicarbonyl Compound Reaction Reaction Start->Reaction Solvent, Heat, Catalyst Product Pyrazolo[3,4-b]pyridine Reaction->Product Cyclocondensation

Regioselective N-Methylation

Achieving regioselective N-methylation to obtain either the N1 or N2 isomer typically involves the use of pre-functionalized starting materials.

  • For N1-methylation: Start with an N1-substituted 5-aminopyrazole. The substituent at the N1 position will be retained in the final pyrazolo[3,4-b]pyridine product.

  • For N2-methylation: The synthesis is more challenging and may require a multi-step approach, potentially involving protection-deprotection strategies or the use of specific cyclization precursors that favor the formation of the 2H-tautomer.

X-ray Crystal Structure Determination

High-quality single crystals are essential for X-ray diffraction analysis.

Step-by-Step Crystallization Protocol:

  • Purification: Ensure the compound is of high purity (>98%) through techniques like recrystallization or column chromatography.

  • Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility at room temperature and is more soluble at elevated temperatures.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is readily soluble. Place this vial inside a larger, sealed container that contains a second solvent (the "anti-solvent") in which the compound is poorly soluble but is miscible with the first solvent. The slow diffusion of the anti-solvent vapors into the compound's solution will gradually decrease its solubility, promoting crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

  • Data Collection: Mount a selected crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer.

Conclusion

The position of N-methylation in the pyrazolo[3,4-b]pyridine scaffold has a profound impact on the molecule's three-dimensional structure. The comparison between N1- and N2-substituted derivatives, exemplified by a pyrazolo[3,4-b]pyridine and a pyrazolo[3,4-b]quinoline, respectively, reveals significant differences in planarity and the orientation of substituents. These structural variations, in turn, influence the intermolecular interactions and crystal packing. For researchers in drug discovery, a thorough understanding of these isomeric differences is crucial for the rational design of potent and selective inhibitors that can effectively interact with their biological targets. The synthetic and crystallographic protocols outlined in this guide provide a framework for the preparation and definitive structural characterization of these important heterocyclic compounds.

References

A Comparative Guide to the Reactivity of N1- vs. N2-Methylated Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The pyrazolopyridine scaffold is a privileged heterocyclic motif integral to numerous clinically significant molecules and is a cornerstone in modern medicinal chemistry and drug development.[1][2] These compounds are recognized for a wide array of biological activities, including anti-cancer, antiviral, and anti-inflammatory properties.[2][3] When synthesizing derivatives of the parent 1H-pyrazolo[3,4-b]pyridine system, the initial functionalization often involves alkylation of the pyrazole nitrogen. However, this step immediately presents a critical challenge: the formation of two distinct regioisomers, methylated at the N1 or N2 position.

The seemingly subtle difference between placing a methyl group at N1 versus N2 has profound consequences for the molecule's three-dimensional shape, electronic distribution, and, most importantly, its chemical reactivity. This guide provides an in-depth comparison of the reactivity of N1- and N2-methylated pyrazolopyridines, grounded in mechanistic principles and supported by experimental data. We will explore the factors that govern the initial methylation, the resulting differences in chemical behavior, and the essential protocols for their selective synthesis and unambiguous characterization.

Part 1: The Decisive Step - Understanding the Regioselectivity of Methylation

The N-alkylation of an unsymmetrical pyrazole, including the pyrazolopyridine system, frequently yields a mixture of N1 and N2 regioisomers.[4] The outcome of this reaction is not arbitrary; it is a finely balanced interplay of steric, electronic, and environmental factors. Mastering these factors is the key to selectively synthesizing the desired isomer.

Core Influencing Factors
  • Steric Hindrance : This is often the most dominant factor. Alkylation will preferentially occur at the nitrogen atom that is less sterically encumbered by adjacent substituents.[4][5] For instance, a bulky substituent at the C3 position of the pyrazolopyridine will sterically shield the N2 position, thereby favoring methylation at the more accessible N1 position. Conversely, a large group at the C7 position (on the pyridine ring) can hinder the N1 position. The steric bulk of the alkylating agent itself is also critical; highly demanding reagents can dramatically enhance selectivity.[6][7][8]

  • Electronic Effects : The electron density at each nitrogen atom, modulated by the electronic nature of substituents on the rings, influences their relative nucleophilicity.[4][9] Electron-withdrawing groups (EWGs) on the pyrazole ring decrease the nucleophilicity of the adjacent nitrogens, while electron-donating groups (EDGs) increase it. The precise effect can be complex, as it alters the acidity of the N-H proton and the nucleophilicity of the resulting pyrazolate anion.

  • Reaction Conditions (The Kinetic vs. Thermodynamic Dilemma) : The choice of base, solvent, and temperature can pivot the reaction outcome between the kinetically and thermodynamically favored products.[4][10]

    • Base/Solvent System : Strong, non-coordinating bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) in aprotic solvents like THF or DMSO fully deprotonate the pyrazole, forming an anionic intermediate.[10] In such cases, the reaction often proceeds under kinetic control, with sterics being the primary determinant. Systems like potassium carbonate (K2CO3) in DMSO have been shown to favor N1-alkylation in many pyrazole systems.[11]

    • Thermodynamic Control : Under certain conditions, such as using milder bases or protic solvents, an equilibrium might be established between the two isomers, allowing for the eventual formation of the more thermodynamically stable product.[10] Generally, the 1H-tautomer of parent pyrazolopyridines is considered more stable.

The relationship between these factors is visualized in the diagram below.

cluster_reaction Alkylation Pathway Steric Steric Hindrance (Substituents & Reagent) Anion Pyrazolate Anion Steric->Anion Directs Attack Electronic Electronic Effects (EDG vs. EWG) Electronic->Anion Modulates Nucleophilicity Conditions Reaction Conditions (Base, Solvent, Temp) Conditions->Anion Determines Anion Environment Start NH-Pyrazolopyridine Start->Anion Deprotonation N1 N1-Methyl Isomer (Often Thermodynamically Favored) Anion->N1 N2 N2-Methyl Isomer (Often Kinetically Favored) Anion->N2 Reagent Methylating Agent (e.g., MeI, (MeO)2SO2) Reagent->Anion

Caption: Factors influencing the regioselective methylation of pyrazolopyridines.

Part 2: Comparative Reactivity of N1- and N2-Methyl Isomers

Once formed, the N1 and N2 isomers exhibit distinct chemical personalities. The location of the methyl group fundamentally alters the electronic landscape of the entire heterocyclic system, dictating how it interacts with other reagents.

Basicity and Nucleophilicity

The most fundamental chemical property affected is basicity. The primary site of protonation in both isomers is the sp²-hybridized nitrogen of the pyridine ring. However, the pKa values differ due to the distinct electronic influence of the adjacent methylated pyrazole ring.

  • N1-Methyl Isomer : In this isomer, the N2 nitrogen's lone pair is an integral part of the 10π aromatic system, making it non-basic. The pyrazole ring, as a whole, acts as an electron-donating group, increasing the electron density of the fused pyridine ring and thus enhancing the basicity of the pyridine nitrogen compared to pyridine itself.

  • N2-Methyl Isomer : Here, the N1 nitrogen is "pyridine-like" and its lone pair is also part of the aromatic system. The overall electron-donating effect of the N2-methylated pyrazole ring towards the pyridine ring is generally considered to be different, often slightly weaker than the N1-isomer, leading to a lower basicity of the pyridine nitrogen.

Table 1: Comparative Properties of N1- vs. N2-Methylated Pyrazolopyridines

PropertyN1-Methyl IsomerN2-Methyl IsomerRationale
Primary Basic Center Pyridine NitrogenPyridine NitrogenPyrazole nitrogens' lone pairs are in the aromatic π-system.
Relative Basicity Generally HigherGenerally LowerThe N1-methylated pyrazole ring provides a stronger electron-donating effect to the fused pyridine ring.
Reactivity to EAS More reactive at C3Less reactive at C3The N1-isomer has a "pyrrole-like" N2, which strongly activates the C3 position for electrophilic attack.
NMR (¹H) Signature H3 proton is typically upfieldH3 proton is typically downfieldProximity and electronic effects of the methylated nitrogen and the pyridine ring nitrogen.[12][13]
Electrophilic Aromatic Substitution (EAS)

The response to electrophiles is markedly different between the two isomers. The pyridine ring is inherently electron-deficient and generally resistant to electrophilic substitution.[14][15][16] Therefore, any EAS reaction is most likely to occur on the more electron-rich pyrazole ring, specifically at the C3 position.

  • N1-Methyl Isomer : This isomer is significantly more reactive towards electrophiles. The N2 atom, being "pyrrole-like," is a powerful electron-donating atom that strongly activates the adjacent C3 position for electrophilic attack. The mechanism resembles the highly facile electrophilic substitution of indole or pyrrole.

  • N2-Methyl Isomer : In this case, both N1 and N2 are "pyridine-like," making the pyrazole ring less electron-rich and thus much less susceptible to electrophilic attack compared to the N1-isomer. Reactions with electrophiles, if they occur, require much harsher conditions.

This differential reactivity is a powerful tool; a facile reaction with a mild electrophile (e.g., NBS for bromination) can serve as a chemical test to distinguish the N1-isomer from the less reactive N2-isomer.

Part 3: Experimental Protocols and Characterization

Trustworthy research relies on robust and verifiable experimental methods. The following protocols provide a framework for the selective synthesis and, crucially, the unambiguous characterization of N1 and N2 methylated pyrazolopyridines.

Protocol 1: Regioselective N1-Methylation (Steric Control)

This protocol is designed for a pyrazolopyridine substrate with a substituent at C3 that sterically hinders the N2 position, thereby directing methylation to N1.

Step-by-Step Methodology:

  • Preparation : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the C3-substituted 1H-pyrazolopyridine (1.0 eq).

  • Solvent Addition : Add anhydrous, aprotic solvent (e.g., THF or DMF, 0.1 M concentration). Cool the solution to 0 °C in an ice bath.

    • Causality: Anhydrous conditions are critical as the strong base (NaH) reacts violently with water. Aprotic solvents are required as protic solvents would quench the base.

  • Deprotonation : Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole N-H to form the sodium pyrazolate, ensuring a single reactive species. The excess ensures complete conversion.

  • Methylation : Cool the resulting suspension back to 0 °C. Add methyl iodide (MeI, 1.1 eq) dropwise via syringe.

    • Causality: MeI is a reactive and sterically small electrophile. Adding it at 0 °C helps to control the exothermicity of the Sₙ2 reaction.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching : Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Causality: This step safely neutralizes any unreacted NaH.

  • Workup & Purification : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the N1-methylated product.

Protocol 2: Unambiguous Isomer Differentiation by NMR Spectroscopy

Correctly assigning the structure is non-negotiable. While 1D ¹H NMR provides strong clues, 2D NMR techniques offer definitive proof.

  • ¹H and ¹³C NMR :

    • Dissolve a pure sample of each isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H NMR : Compare the chemical shifts of the pyrazole ring protons (especially H3). In many pyrazolo[3,4-b]pyridine systems, the H3 proton of the N2-methyl isomer is deshielded (appears at a higher ppm) compared to the N1-isomer due to the anisotropic effect of the nearby pyridine nitrogen.[12][13] The N-CH₃ signal for the N1-isomer is often slightly downfield compared to the N2-isomer.

    • ¹³C NMR : The chemical shifts of the pyrazole ring carbons (C3, C3a, C7a) will also differ significantly between the two isomers.

  • 2D NMR for Definitive Assignment (HMBC & NOESY) :

    • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. A key correlation will be from the N-CH₃ protons to the carbons of the pyrazole ring. For the N2-isomer , a ³J correlation from the N-CH₃ protons to the C3 carbon is expected. For the N1-isomer , a ³J correlation to the C7a carbon should be observed. This is often the most decisive experiment.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment shows correlations between protons that are close in space. For the N2-isomer , an NOE should be observed between the N-CH₃ protons and the H3 proton. For the N1-isomer , an NOE may be observed between the N-CH₃ protons and the H7 proton on the pyridine ring.

The workflow for synthesis and characterization is outlined below.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Start 1. Starting Material (Pyrazolopyridine) Reaction 2. N-Methylation (NaH, MeI in THF) Start->Reaction Workup 3. Quench & Aqueous Workup Reaction->Workup Purify 4. Column Chromatography Workup->Purify Product 5. Isolated Product (Mixture or Single Isomer) Purify->Product TLC 6. TLC / LC-MS Analysis Product->TLC NMR_1D 7. 1D NMR (¹H, ¹³C) (Initial Hypothesis) TLC->NMR_1D NMR_2D 8. 2D NMR (HMBC, NOESY) (Unambiguous Proof) NMR_1D->NMR_2D Final 9. Confirmed Structure (N1 or N2 Isomer) NMR_2D->Final

Caption: Experimental workflow for the synthesis and characterization of methylated pyrazolopyridines.

Conclusion

The distinction between N1- and N2-methylated pyrazolopyridines is a critical design feature in medicinal chemistry. The N1-isomers are generally more basic and significantly more susceptible to electrophilic attack at the C3 position, a property that can be exploited for further functionalization. In contrast, N2-isomers are more robust towards electrophiles. The ability to selectively synthesize one isomer over the other hinges on a rational application of steric, electronic, and condition-based controls. For any researcher in this field, the mastery of these synthetic strategies, coupled with rigorous and unambiguous characterization via advanced NMR techniques, is essential for accelerating the discovery and development of novel pyrazolopyridine-based therapeutics.

References

A Comparative Guide to Suzuki Coupling Efficiency: 5-Bromo-1-methyl vs. 5-Bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures prevalent in pharmaceuticals.[1][2][3] The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocycle, forming the core of numerous biologically active molecules, including kinase inhibitors.[4][5][6] Consequently, the efficient functionalization of this scaffold is of paramount importance. This guide provides an in-depth comparative analysis of the Suzuki coupling efficiency of two key building blocks: 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine and its N-unprotected analogue, 5-Bromo-1H-pyrazolo[3,4-b]pyridine.

At a Glance: Key Differences and Implications

The primary distinction between these two substrates lies in the substituent at the N1 position of the pyrazole ring. The presence of a methyl group versus a proton has profound implications for the reactivity and efficiency of the Suzuki coupling reaction.

FeatureThis compound5-Bromo-1H-pyrazolo[3,4-b]pyridine
N1 Substituent Methyl (-CH3)Proton (-H)
Acidity No acidic N-H protonAcidic N-H proton
Catalyst Interaction Minimal interference with the palladium catalystPotential for catalyst inhibition or deactivation
Reaction Conditions Generally milder conditions, lower catalyst loadingOften requires stronger bases, higher catalyst loading, or N-protection
Expected Yields Typically higher and more consistent yieldsYields can be variable and sensitive to reaction conditions

The Mechanistic Underpinnings: Why N-Substitution Matters

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][7] The key steps are oxidative addition, transmetalation, and reductive elimination. The efficiency of this cycle can be significantly influenced by the substrate's electronic and structural properties.

For N-heterocyclic compounds, the presence of an acidic N-H proton, as in 5-Bromo-1H-pyrazolo[3,4-b]pyridine, can be problematic.[8][9][10] The acidic proton can react with the basic conditions typically required for the Suzuki coupling, leading to the formation of an anionic species. This anionic heterocycle can then coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive palladium complexes.[8][9] This phenomenon often necessitates the use of N-protection strategies or carefully optimized reaction conditions to achieve good yields.[5][6]

In contrast, this compound lacks this acidic proton. The methyl group is a stable, electron-donating group that does not interfere with the catalytic cycle in the same manner. This generally allows for more robust and efficient coupling reactions under standard Suzuki conditions.

Experimental Workflow: A Comparative Overview

The following diagram illustrates a generalized workflow for the Suzuki coupling of the two compounds, highlighting the key decision point for the N-unprotected substrate.

Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_coupling Suzuki Coupling cluster_end Product Start_Methyl 5-Bromo-1-methyl-1H- pyrazolo[3,4-b]pyridine Coupling_Methyl Direct Suzuki Coupling Start_Methyl->Coupling_Methyl Standard Conditions Start_H 5-Bromo-1H- pyrazolo[3,4-b]pyridine Protection_Step N-Protection (e.g., PMB, SEM) Start_H->Protection_Step Often required for high efficiency Coupling_Protected Suzuki Coupling Start_H->Coupling_Protected Direct coupling (optimized conditions) Product_Methyl 5-Aryl-1-methyl-1H- pyrazolo[3,4-b]pyridine Coupling_Methyl->Product_Methyl Protection_Step->Coupling_Protected Deprotection Deprotection Coupling_Protected->Deprotection Product_H 5-Aryl-1H- pyrazolo[3,4-b]pyridine Deprotection->Product_H

Caption: Comparative workflow for Suzuki coupling.

Recommended Experimental Protocols

While optimal conditions can vary depending on the specific boronic acid used, the following protocols provide a representative starting point for each substrate.

Protocol 1: Suzuki Coupling of this compound (General Procedure)

This protocol is based on typical conditions for robust Suzuki couplings of N-alkylated heteroaryl bromides.

Diagram of Protocol 1 Workflow

Protocol_1 Reagents Combine: - this compound - Arylboronic acid (1.2 eq) - Pd(dppf)Cl2 (3 mol%) - K2CO3 (2 eq) Solvent Add Solvent: - 1,4-Dioxane/Water (4:1) Reagents->Solvent Degas Degas with Argon or Nitrogen Solvent->Degas Heat Heat at 80-100 °C (monitor by TLC/LC-MS) Degas->Heat Workup Aqueous Workup & Purification Heat->Workup

Caption: Protocol for Suzuki coupling of the N-methylated substrate.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq), and potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 5-Bromo-1H-pyrazolo[3,4-b]pyridine (with N-Protection)

This protocol incorporates a protection-deprotection sequence, a common strategy to ensure high yields for N-unprotected heterocycles.[5][6]

Diagram of Protocol 2 Workflow

Protocol_2 cluster_protection Step 1: N-Protection cluster_coupling Step 2: Suzuki Coupling cluster_deprotection Step 3: Deprotection Protection Protect N-H with PMB-Cl or SEM-Cl Coupling Follow Protocol 1 with protected substrate Protection->Coupling Deprotection Remove protecting group (e.g., with TFA or HCl) Coupling->Deprotection

Caption: Protocol for Suzuki coupling of the N-H substrate via protection.

Step-by-Step Methodology:

  • N-Protection:

    • Suspend 5-Bromo-1H-pyrazolo[3,4-b]pyridine in a suitable solvent (e.g., DMF).

    • Add a base such as sodium hydride (NaH) at 0 °C.

    • Add a protecting group reagent like p-methoxybenzyl chloride (PMB-Cl) or (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Isolate and purify the N-protected intermediate.

  • Suzuki Coupling:

    • Use the N-protected 5-bromo-1-(protecting group)-1H-pyrazolo[3,4-b]pyridine and follow the steps outlined in Protocol 1 .

  • Deprotection:

    • Dissolve the purified, coupled product in a suitable solvent.

    • Add a reagent to cleave the protecting group (e.g., trifluoroacetic acid (TFA) for PMB, or hydrochloric acid (HCl) for SEM).

    • Stir at the appropriate temperature until deprotection is complete.

    • Isolate and purify the final 5-aryl-1H-pyrazolo[3,4-b]pyridine.

Concluding Remarks for the Practicing Scientist

The choice between this compound and 5-Bromo-1H-pyrazolo[3,4-b]pyridine for Suzuki coupling should be guided by the overall synthetic strategy and desired final product.

  • For direct and efficient synthesis of N1-methylated analogues, this compound is the superior choice. It offers a more straightforward, one-step transformation with generally higher and more reliable yields.

  • When the final product requires a free N-H, 5-Bromo-1H-pyrazolo[3,4-b]pyridine is the necessary starting material. However, researchers must be prepared for potential challenges. A protection-coupling-deprotection sequence is often the most robust approach to maximize yields, although it adds two steps to the synthesis. Direct coupling of the N-unprotected substrate is feasible but may require extensive optimization of the catalyst, ligand, base, and solvent system to overcome catalyst inhibition.

By understanding the inherent reactivity differences dictated by the N1-substituent, chemists can make more informed decisions in the design and execution of synthetic routes involving these valuable pyrazolo[3,4-b]pyridine building blocks.

References

A Senior Application Scientist's Guide to Analytical Methods for the Characterization of Pyrazolo[3,4-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Privileged Scaffold

The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in modern medicinal chemistry, forming the foundation of numerous therapeutic agents targeting a wide range of diseases.[1] Its fused heterocyclic structure is a rich source of biological activity, but its synthesis is often accompanied by a significant analytical challenge: the formation of isomers.[2] Regioisomers, positional isomers, and stereoisomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, the unambiguous characterization and separation of these closely related molecules are not mere academic exercises; they are critical prerequisites for advancing safe and effective drug candidates.

This guide provides a comparative analysis of the primary analytical techniques used to tackle this challenge. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to guide researchers in developing robust, self-validating analytical workflows. We will compare chromatographic strategies for separation and delve into the spectroscopic methods required for definitive structural elucidation.

The Isomerism Challenge in Pyrazolo[3,4-b]pyridines

Synthetic routes toward pyrazolo[3,4-b]pyridines, particularly those involving the condensation of an aminopyrazole with a 1,3-dicarbonyl compound, can lead to a mixture of isomers.[2] Understanding the types of isomers possible is the first step in selecting the appropriate analytical strategy.

cluster_0 The Pyrazolo[3,4-b]pyridine Isomer Challenge cluster_1 Regioisomers (N-Substitution) cluster_2 Positional Isomers (Ring Substitution) cluster_3 Stereoisomers (Chirality) Core Pyrazolo[3,4-b]pyridine Core N1 N2 N1_Isomer 1H-Isomer R group at N1 Core:f1->N1_Isomer Alkylation/Arylation Site N2_Isomer 2H-Isomer R group at N2 Core:f2->N2_Isomer Alternative Site Pos_A Substituent at C4 Core->Pos_A Substitution Site R_Enantiomer R-Enantiomer Chiral center at C* Core->R_Enantiomer Asymmetric Synthesis Pos_B Substituent at C6 S_Enantiomer S-Enantiomer Chiral center at C*

Caption: Key isomer types encountered in pyrazolo[3,4-b]pyridine chemistry.

Integrated Analytical Workflow: A Decision-Making Framework

A robust analytical strategy relies on the orthogonal application of separation and characterization techniques. A crude reaction product is rarely suitable for direct analysis. The following workflow illustrates a logical progression from a complex mixture to a fully characterized, pure isomer.

start Crude Reaction Mixture purification Purification (Flash Column Chromatography) start->purification purity_check Assess Purity & Quantify Isomer Ratio (RP-HPLC) purification->purity_check is_pure Purity > 95%? purity_check->is_pure is_pure->purification No is_chiral Chiral Center Present? is_pure->is_chiral Yes sfc Chiral Separation (SFC Screening) is_chiral->sfc Yes structure_id Definitive Structure ID (NMR Spectroscopy) is_chiral->structure_id No sfc->structure_id ms_confirm Confirm Molecular Weight (HRMS) structure_id->ms_confirm nmr_confirm Ambiguous Isomer? xray Absolute Confirmation (X-ray Crystallography) nmr_confirm->xray Yes finish Fully Characterized Isomer nmr_confirm->finish No ms_confirm->nmr_confirm xray->finish

Caption: A decision-making workflow for isomer characterization.

Chromatographic Separation Strategies

Separation is the cornerstone of isomer analysis. Without physical isolation, definitive characterization is often impossible. The choice of chromatographic technique is dictated by the nature of the isomeric difference.

High-Performance Liquid Chromatography (HPLC) for Regio- and Positional Isomers

For achiral separations, primarily differentiating N1/N2 regioisomers or positional isomers on the pyridine ring, Reverse-Phase HPLC (RP-HPLC) is the workhorse.

Expertise & Experience: The pyrazolo[3,4-b]pyridine scaffold is moderately polar. A C18 stationary phase provides a versatile hydrophobic surface for retention, while a mobile phase of acetonitrile (ACN) and water offers a broad polarity range to elute most derivatives. Adding a small amount of acid, like trifluoroacetic acid (TFA), is crucial. It protonates the basic nitrogen atoms on the pyridine ring, ensuring consistent ionization, preventing peak tailing, and improving peak shape. Purity of final compounds is often determined by HPLC to be greater than 95%.[3][4]

ParameterTypical Starting ConditionRationale & Optimization
Stationary Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Good balance of resolving power and backpressure. For more polar isomers, a C8 or Cyano phase may provide better retention.
Mobile Phase A: Water + 0.1% TFAB: ACN + 0.1% TFAACN is a versatile organic modifier. Methanol can be used as an alternative and may alter selectivity. TFA ensures sharp peaks.
Gradient 5% to 95% B over 10-15 minA broad gradient is an excellent starting point for screening. Isocratic conditions can be developed for known mixtures to increase throughput.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Can be scaled for different column dimensions.
Detection UV at 254 nm and 214 nmThe aromatic system provides strong chromophores. Monitoring multiple wavelengths helps detect impurities with different absorption maxima.

Table 1. Representative RP-HPLC Conditions for Purity and Isomer Ratio Analysis.

Supercritical Fluid Chromatography (SFC) for Chiral Isomers

When dealing with enantiomers, Supercritical Fluid Chromatography (SFC) has largely replaced normal-phase HPLC as the preferred technique.

Expertise & Experience: The power of SFC lies in its use of supercritical CO₂ as the main mobile phase component. This fluid has low viscosity and high diffusivity, allowing for much faster separations (often under 5 minutes) and higher efficiency than HPLC.[5] For chiral separations, method development is typically an empirical screening process. An automated system screens a small library of proven chiral stationary phases (CSPs) against different alcohol co-solvents. Polysaccharide-based CSPs are exceptionally versatile for resolving a wide range of chiral compounds.[5][6] This screening approach has a success rate exceeding 95% for typical drug-like molecules.[7]

cluster_sfc SFC Chiral Screening Workflow Sample Racemic Mixture Screen Automated Screen: - 4x Chiral Columns - 2x Co-solvents (MeOH, IPA) Sample->Screen Data Evaluate 8 Chromatograms (Resolution & Peak Shape) Screen->Data Optimized Optimized Method Data->Optimized

Caption: A typical automated screening protocol for chiral method development in SFC.

ParameterScreening ConditionsRationale
Stationary Phases Chiralpak AD, AS, OD, OJThese four polysaccharide-based columns offer diverse chiral recognition mechanisms (π-π interactions, H-bonding, steric hindrance).
Mobile Phase Supercritical CO₂ with a co-solventCO₂ is the primary, non-polar mobile phase.
Co-solvents Methanol (MeOH), Isopropanol (IPA)These alcohols modify the mobile phase polarity and interact with the CSP, profoundly impacting selectivity.
Gradient 5% to 50% co-solvent over 5-8 minA gradient ensures the elution of compounds with varying polarities.
Back Pressure 150 barMaintains the CO₂ in a supercritical or subcritical state, which is essential for the chromatography.[7]
Temperature 35-40 °CInfluences mobile phase density and interaction kinetics, providing another parameter for optimization.

Table 2. Example SFC Screening Platform for Chiral Pyrazolo[3,4-b]pyridines.

Definitive Structure Elucidation by Spectroscopy

While chromatography separates isomers, spectroscopy tells us what they are. An orthogonal spectroscopic approach is essential for unambiguous structure assignment.

Nuclear Magnetic Resonance (NMR): The Cornerstone of Isomer Identification

NMR spectroscopy is the most powerful tool for determining the precise chemical structure of pyrazolo[3,4-b]pyridine isomers in solution. While basic 1D ¹H and ¹³C spectra are essential, 2D NMR techniques are required for definitive isomer differentiation.[2]

Expertise & Experience: Differentiating N1 and N2 regioisomers is a common and critical challenge. The chemical environments of protons and carbons in these isomers are often very similar, making assignment from 1D spectra alone difficult and prone to error.[2] The definitive solution lies in identifying through-space or long-range through-bond correlations.

  • NOESY/ROESY (Through-Space Correlations): These experiments detect protons that are close to each other in space (<5 Å). For an N1-substituted isomer, a Nuclear Overhauser Effect (NOE) can often be observed between the protons of the N1-substituent and the H-7 proton on the pyridine ring. This correlation is absent in the corresponding N2-isomer.

  • HMBC (Through-Bond Correlations): This experiment detects long-range (2-3 bond) correlations between protons and carbons. It is invaluable for piecing together the carbon skeleton. For example, correlations from the protons of an N-substituent to the C-3a and C-7a bridgehead carbons can help confirm the point of attachment.

Analytical QuestionKey NMR ExperimentExpected Observation for Confirmation
Is it the N1 or N2 regioisomer? 2D NOESY or ROESYN1-Isomer: Correlation between N1-substituent protons and H-7 proton.N2-Isomer: Absence of this key correlation.
2D HMBCN1-Isomer: Correlation from N1-substituent protons to C-7a.N2-Isomer: Correlation from N2-substituent protons to C-3.
What is the substitution pattern on the rings? 2D COSYReveals proton-proton coupling networks, confirming which protons are adjacent.
2D HMBCConnects protonated carbons to quaternary carbons and confirms substituent placement.
What is the relative stereochemistry? 2D NOESY or ROESYCorrelations between protons on stereocenters can define their relative orientation (e.g., cis vs. trans).

Table 3. Spectroscopic Guide for Differentiating Pyrazolo[3,4-b]pyridine Isomers using NMR.

Mass Spectrometry (MS) and X-ray Crystallography

Mass Spectrometry (MS): Primarily used for confirming molecular weight and elemental composition via High-Resolution MS (HRMS).[8] While isomers have the same mass, MS is a powerful detector for hyphenated techniques like LC-MS and SFC-MS. Fragmentation patterns from techniques like Electron Ionization (EI) can sometimes offer clues, with common losses including CO and HCN molecules, but are often not sufficient to distinguish isomers without chromatographic separation.[8][9]

X-ray Crystallography: This is the "gold standard" for unambiguous structure determination. It provides a definitive 3D structure of the molecule in the solid state, confirming connectivity, regiochemistry, and absolute stereochemistry. Its primary limitation is the requirement to grow a high-quality single crystal, which is not always feasible.

Detailed Experimental Protocols

Protocol 1: RP-HPLC Method for Regioisomer Purity Analysis
  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 50:50 ACN/Water to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL for analysis.

  • Chromatographic System: An HPLC system equipped with a UV detector, autosampler, and quaternary pump.

  • Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Gradient:

      • 0.0 min: 5% B

      • 15.0 min: 95% B

      • 17.0 min: 95% B

      • 17.1 min: 5% B

      • 20.0 min: 5% B

  • Data Analysis: Integrate the peaks to determine the area percent purity and the ratio of any isomeric impurities.

Protocol 2: SFC Screening for Chiral Separation
  • Sample Preparation: Dissolve ~1 mg of the racemic sample in 1 mL of Methanol or Isopropanol.

  • Chromatographic System: An SFC system with an automated column and solvent switching valve system.

  • Screening Conditions:

    • Columns: Chiralpak AD-H, AS-H, OD-H, OJ-H (or equivalent), 4.6 x 150 mm.

    • Co-solvents: Methanol, Isopropanol.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Detection: UV/DAD.

  • Execution: Program the sequence to inject the sample onto each of the four columns using the first co-solvent (Methanol), followed by a repeat of the injections on all four columns using the second co-solvent (Isopropanol).

  • Data Analysis: Review the 8 resulting chromatograms. Identify the column/co-solvent combination that provides the best resolution (Rs > 1.5) and peak shape for the enantiomers.

Protocol 3: NMR Analysis for N1/N2 Isomer Determination
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Experiments to Acquire:

    • 1D: Standard ¹H and ¹³C{¹H}.

    • 2D Homonuclear: COSY (Correlation Spectroscopy).

    • 2D Heteronuclear: HSQC (Heteronuclear Single Quantum Coherence) to assign protons to their attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify 2-3 bond C-H correlations.

    • 2D NOE: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy).

  • Data Analysis:

    • Use the HSQC to label all protonated carbons.

    • Use COSY and HMBC to build the carbon framework and confirm the overall scaffold.

    • Critically, analyze the NOESY/ROESY spectrum. Look for a spatial correlation between the protons on the N-substituent (e.g., N-CH₃) and the proton at the 7-position of the pyridine ring.

    • Cross-reference with the HMBC spectrum. Look for a ³J correlation from the N-substituent protons to the C-7a bridgehead carbon.

    • The presence of these correlations provides definitive proof of an N1-substituted isomer. Their absence is strong evidence for the N2-isomer.

Conclusion and Recommendations

The characterization of pyrazolo[3,4-b]pyridine isomers is a multi-faceted challenge that no single technique can solve alone. A successful strategy is built on an orthogonal and logical workflow. RP-HPLC is the standard for achiral purity assessment, while SFC is the clear choice for efficient chiral separations. However, for definitive structural assignment, particularly for the critical differentiation of N1 and N2 regioisomers, multi-dimensional NMR spectroscopy is indispensable. By combining these techniques, researchers can confidently establish the identity, purity, and stereochemistry of their compounds, ensuring the integrity of their data and accelerating the drug development process.

References

A Researcher's Guide to Differentiating Brominated Pyrazolopyridine Regioisomers Through Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, pyrazolopyridine scaffolds are privileged structures due to their diverse biological activities. The introduction of a bromine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. However, the synthesis of brominated pyrazolopyridines often yields a mixture of regioisomers, presenting a significant analytical challenge. The precise identification of each isomer is paramount, as different regioisomers can exhibit vastly different biological effects and toxicological profiles.

This guide provides an in-depth comparison of brominated pyrazolopyridine regioisomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. We will delve into the underlying principles that govern the distinct spectral characteristics of these isomers, offering researchers a robust framework for unambiguous identification.

The Challenge of Regioisomer Identification

Regioisomers possess the same molecular formula but differ in the spatial arrangement of substituents on the core structure. This subtle difference can lead to significant variations in their physical, chemical, and biological properties. Traditional chromatographic methods can be arduous and time-consuming for separating these closely related compounds.[1][2] Therefore, spectroscopic techniques are indispensable tools for their direct analysis and characterization.[3]

Core Spectroscopic Techniques for Isomer Differentiation

A multi-spectroscopic approach is often necessary for the conclusive identification of regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each nucleus.

Key Differentiating Features in ¹H NMR:

  • Chemical Shifts (δ): The position of a proton signal is highly sensitive to its electronic environment. The electron-withdrawing nature of the bromine atom will deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield). Protons further away will be less affected. By carefully analyzing the chemical shifts of the pyridine and pyrazole ring protons, one can deduce the position of the bromine atom. For instance, in the pyrazolo[1,5-a]pyridine system, bromination at different positions will uniquely alter the chemical shifts of H-2, H-3, H-5, H-6, and H-7.[4]

  • Coupling Constants (J): Spin-spin coupling between adjacent protons provides information about their dihedral angles and connectivity. The magnitude of the coupling constant can help to distinguish between ortho, meta, and para relationships between protons on the pyridine ring. The presence or absence of certain couplings can definitively pinpoint the location of the bromine substituent.

Key Differentiating Features in ¹³C NMR:

  • Chemical Shifts (δ): Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by the electronegativity of nearby substituents. The carbon atom directly bonded to the bromine will experience a significant downfield shift. The effect on other carbon atoms will be less pronounced but still observable, providing a unique fingerprint for each regioisomer.

Experimental Protocol: NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, comparable NMR data.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified brominated pyrazolopyridine regioisomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free of residual proton signals that may interfere with the analysis.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[5]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • Consider using DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): For complex spectra or unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.[4]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Isotopic Pattern

Mass spectrometry provides the exact molecular weight of a compound and can offer clues about its elemental composition. For brominated compounds, MS is particularly informative due to the characteristic isotopic pattern of bromine.

Key Differentiating Features in MS:

  • Molecular Ion Peak (M+): All regioisomers will exhibit the same molecular ion peak corresponding to the molecular weight of the brominated pyrazolopyridine.

  • Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[6][7] This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where the two peaks are of roughly equal intensity.[6][8] The presence of this pattern confirms the incorporation of a single bromine atom. For molecules with multiple bromine atoms, the isotopic pattern becomes more complex (e.g., a 1:2:1 ratio for two bromine atoms).[8]

  • Fragmentation Pattern: While the molecular ion peak will be the same for all regioisomers, their fragmentation patterns upon ionization can differ. The position of the bromine atom can influence which bonds are more likely to break, leading to a unique set of fragment ions for each isomer. However, for closely related isomers, the fragmentation patterns can be very similar, making differentiation based on this alone challenging.[9]

Experimental Protocol: Mass Spectrometry Analysis

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like pyrazolopyridines and is less likely to cause extensive fragmentation, allowing for clear observation of the molecular ion and its isotopic pattern.[10]

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to accurately determine the mass-to-charge ratio (m/z) and resolve the isotopic peaks.[11]

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and confirm the characteristic bromine isotopic pattern.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key Differentiating Features in IR Spectroscopy:

  • Fingerprint Region: While less definitive than NMR, the fingerprint region of the IR spectrum (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to each molecule. Subtle differences in the vibrational modes of the C-Br bond and the pyrazolopyridine ring system between regioisomers can lead to distinguishable patterns in this region.[12]

  • Out-of-Plane Bending Vibrations: The position of the bromine atom on the aromatic rings can influence the C-H out-of-plane bending vibrations, which typically appear in the 900-650 cm⁻¹ region. The pattern of these absorptions can sometimes be correlated with the substitution pattern on the ring.

Comparative Data Summary

The following table summarizes the expected spectroscopic data for hypothetical brominated pyrazolo[1,5-a]pyridine regioisomers. Actual values may vary depending on the specific substitution pattern and the solvent used.

Spectroscopic TechniqueParameterRegioisomer A (e.g., 3-bromo)Regioisomer B (e.g., 5-bromo)Regioisomer C (e.g., 7-bromo)
¹H NMR Chemical Shift (δ) of Ring ProtonsSignificant downfield shift of H-2.Significant downfield shift of H-6.Significant downfield shift of H-6.
Coupling Constants (J)Absence of H-2/H-3 coupling.Altered coupling pattern for pyridine ring protons.Absence of H-7 proton signal.
¹³C NMR Chemical Shift (δ) of C-BrDownfield shift of C-3.Downfield shift of C-5.Downfield shift of C-7.
Mass Spec Molecular Ion (m/z)Identical for all isomers.Identical for all isomers.Identical for all isomers.
Isotopic PatternM+ / M+2 ratio of ~1:1.M+ / M+2 ratio of ~1:1.M+ / M+2 ratio of ~1:1.
IR Spec Fingerprint Region (cm⁻¹)Unique pattern.Unique pattern.Unique pattern.

Logical Workflow for Regioisomer Identification

The following diagram illustrates a logical workflow for the spectroscopic identification of brominated pyrazolopyridine regioisomers.

G cluster_0 Sample Preparation cluster_1 Initial Analysis cluster_2 Definitive Structural Elucidation cluster_3 Confirmation & Further Characterization cluster_4 Conclusion Prep Synthesized Mixture of Brominated Pyrazolopyridines MS Mass Spectrometry (MS) - Confirm Molecular Weight - Verify Bromine Presence (Isotopic Pattern) Prep->MS Initial Screening H_NMR 1H NMR Spectroscopy - Analyze Chemical Shifts - Determine Coupling Constants MS->H_NMR Proceed if MW and Isotopic Pattern are Correct C_NMR 13C NMR Spectroscopy - Identify Brominated Carbon - Confirm Carbon Skeleton H_NMR->C_NMR Corroborate Proton Data IR Infrared (IR) Spectroscopy - Compare Fingerprint Regions C_NMR->IR Further Confirmation TwoD_NMR 2D NMR (COSY, HSQC) - Unambiguous Assignments C_NMR->TwoD_NMR For Complex Cases Conclusion Unambiguous Identification of Each Regioisomer IR->Conclusion TwoD_NMR->Conclusion

Caption: A workflow for the spectroscopic identification of brominated pyrazolopyridine regioisomers.

Conclusion

The unambiguous differentiation of brominated pyrazolopyridine regioisomers is a critical step in drug discovery and development. While mass spectrometry can confirm the presence of bromine and the overall molecular formula, NMR spectroscopy, particularly ¹H and ¹³C NMR, stands out as the most definitive technique for elucidating the precise substitution pattern. By carefully analyzing chemical shifts and coupling constants, researchers can confidently assign the structure of each regioisomer. Infrared spectroscopy can serve as a complementary technique for confirmation. Following a systematic and multi-faceted spectroscopic approach, as outlined in this guide, will ensure the accurate characterization of these important pharmaceutical building blocks.

References

A Comparative Guide to the Kinase Inhibitory Profiles of N-methylated vs. N-H Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and a Critical Question

The 1H-pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1] Its structure mimics the purine core of ATP, allowing it to function as an effective hinge-binder within the ATP-binding pocket of a wide array of kinases.[1] These derivatives have been successfully developed as inhibitors for therapeutically relevant targets such as Janus kinases (JAKs), Tropomyosin receptor kinases (TRKs), and Cyclin-Dependent Kinases (CDKs).[2][3][4][5]

A frequent and critical modification in the structure-activity relationship (SAR) studies of this scaffold is the methylation of the pyrazole N1-hydrogen. This seemingly minor structural change can have profound consequences on a compound's biological activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of N-methylated versus their parent N-H pyrazolo[3,4-b]pyridine derivatives, supported by experimental data, to elucidate the causal factors behind their differential kinase inhibitory profiles.

The N1 Position: A Locus of Control for Kinase Interaction

The pyrazole N1-H of the 1H-pyrazolo[3,4-b]pyridine scaffold is a crucial interaction point. As a hydrogen bond donor, it often forms a critical hydrogen bond with the backbone carbonyl of a hinge region residue in the kinase active site. This interaction is a cornerstone of the binding affinity for many inhibitors.

The decision to methylate this position is therefore a significant one. It fundamentally alters the chemical nature of this group:

  • Loss of a Hydrogen Bond Donor: The most immediate consequence is the removal of the hydrogen bond donating capability.

  • Increased Lipophilicity: The addition of a methyl group increases the local lipophilicity, which can influence membrane permeability and interactions with hydrophobic pockets.

  • Steric Influence: The methyl group introduces steric bulk, which can either create unfavorable clashes or promote favorable van der Waals interactions within the binding site.

The central question for a drug discovery program becomes: Does the potential benefit of modifying other properties outweigh the energetic cost of losing a key hydrogen bond?

Diagram: Core Scaffold Comparison

Caption: Core chemical structures of N-H vs. N-methylated pyrazolo[3,4-b]pyridine.

Comparative Kinase Profiling: An Analysis of Experimental Data

The impact of N1-methylation is highly context-dependent, varying significantly with the specific kinase and the surrounding substitutions on the scaffold. Analysis of published data reveals a recurring theme: N1-methylation is often detrimental to inhibitory activity.

A clear example is seen in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. In a study optimizing a series of 1H-pyrazolo[3,4-b]pyridine derivatives, researchers observed that methylation of the N1 position led to a complete loss of activity .[1] This finding strongly indicates that the N1-H is indispensable for its role as a hydrogen bond donor to a key hinge residue in the FGFR active site.[1]

Compound TypeTarget KinaseKey ObservationReference
1H-pyrazolo[3,4-b]pyridineFGFRN1-methylation resulted in a complete loss of inhibitory activity.[1]
Pyrazolo[4,3-c]pyridinePEX14-PEX5 PPIN2-methylation led to a loss of affinity, possibly by interfering with the protein-ligand solvation shell.[6]

This table summarizes findings where N-methylation was shown to be detrimental to the compound's activity.

This highlights a critical principle in kinase inhibitor design: the hydrogen bonding interaction between the inhibitor and the kinase hinge region is a primary anchor. Disrupting this interaction, as N-methylation does, often requires significant compensatory interactions elsewhere on the molecule to regain potency. In many cases, such compensation is not achieved, leading to a dramatic drop in affinity.

Conversely, while less common for this specific scaffold, N-methylation can occasionally be tolerated or even beneficial if the N1-H is not involved in a critical hydrogen bond or if the methyl group can occupy a small hydrophobic pocket. For instance, in the development of inhibitors for the PEX14-PEX5 protein-protein interaction (a non-kinase target but illustrative of binding principles), methylation at the N1 position of an indole substituent was tolerated and in some cases improved activity, whereas methylation of the core pyrazole nitrogen was detrimental.[6]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

To quantitatively compare the inhibitory potential of N-H and N-methylated analogs, a robust and high-throughput in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a common luminescence-based method used to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by luciferase to generate a light signal that is directly proportional to the initial kinase activity.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare stock solutions of N-H and N-methylated test compounds in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions in an appropriate buffer (e.g., kinase buffer without ATP) to create a dose-response curve (e.g., 10 concentrations, 3-fold dilutions).

  • Kinase Reaction Setup (384-well plate):

    • Add 2.5 µL of test compound dilution to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

    • Add 2.5 µL of a 2X kinase/substrate solution. This solution contains the target kinase and its specific peptide substrate in kinase reaction buffer.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent also depletes any unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent. This converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background signal from all other wells.

    • Normalize the data by setting the "vehicle control" as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value for each compound.

Workflow Diagram: Kinase Inhibition Assay

G start Start: Compound Dilution reagents Prepare Kinase/Substrate and ATP Solutions start->reagents plate Dispense Compounds, Kinase/Substrate, and ATP into 384-well plate start->plate reagents->plate incubate_kinase Incubate at 30°C (Kinase Reaction) plate->incubate_kinase add_adpglo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubate_kinase->add_adpglo incubate_rt1 Incubate at RT add_adpglo->incubate_rt1 add_detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) incubate_rt1->add_detection incubate_rt2 Incubate at RT add_detection->incubate_rt2 read Read Luminescence incubate_rt2->read analyze Calculate % Inhibition and Determine IC50 read->analyze end End: Comparative Profile analyze->end

Caption: Workflow for a typical ADP-Glo™ kinase inhibition assay.

Conclusion and Future Directions

The available experimental evidence strongly suggests that for the 1H-pyrazolo[3,4-b]pyridine scaffold, the N1-H is a critical pharmacophoric feature for potent inhibition of many kinases, such as FGFR.[1] Its role as a hydrogen bond donor to the kinase hinge region is often essential for high-affinity binding. Consequently, N1-methylation frequently leads to a significant or complete loss of activity.

However, this should not be interpreted as an absolute rule. For drug development professionals, the key takeaway is that the decision to methylate the N1 position must be a carefully considered hypothesis. It should be pursued when:

  • Structural information (e.g., X-ray co-crystal structures) suggests the N1-H is not involved in a critical hydrogen bond and points towards a nearby hydrophobic pocket.

  • The parent N-H compound suffers from poor pharmacokinetic properties (e.g., low permeability, high metabolic clearance) that methylation might ameliorate.

  • A loss in potency is an acceptable trade-off for a significant gain in selectivity against off-target kinases.

Future research should focus on generating more systematic, publicly available comparative data across diverse kinase families. Head-to-head profiling of N-H and N-methylated pairs, coupled with structural biology, will continue to refine our understanding and improve the predictive power of our design strategies for this valuable class of kinase inhibitors.

References

Benchmarking New Catalysts for Cross-Coupling with 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Substituted Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif frequently found in molecules of significant medicinal importance.[1][2] Its derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, and kinase inhibitory properties.[1][3] Specifically, functionalization at the 5-position of the pyrazolo[3,4-b]pyridine core can profoundly influence the molecule's interaction with biological targets.[4] Consequently, the development of efficient and versatile synthetic methods for the derivatization of this scaffold is of paramount interest to researchers in drug discovery and development.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in modern organic synthesis.[5][6] These reactions offer a powerful means to introduce a diverse array of substituents onto the 5-position of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine. This guide provides a comprehensive comparison of new and established catalytic systems for three key cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. Through detailed experimental protocols and comparative data, we aim to equip researchers with the knowledge to select the optimal catalyst for their specific synthetic needs.

The Engine of Discovery: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions fundamentally rely on a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The efficiency of this cycle is highly dependent on the nature of the palladium catalyst, which is often a complex of palladium with specific ligands.[9][10] The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle.

This guide will evaluate the performance of both commercially available, well-established catalysts and novel, next-generation catalytic systems in the context of cross-coupling with this compound.

Comparative Catalyst Performance

The following sections provide a detailed analysis of catalyst performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The data presented is based on standardized experimental conditions to allow for a direct and objective comparison.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a versatile method for creating C(sp²)–C(sp²) bonds by coupling an organoboron compound with an organohalide.[11][12] This reaction is widely favored for its mild conditions and tolerance of a broad range of functional groups.[13]

Table 1: Comparison of Catalysts for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Catalyst A (New) K₂CO₃Toluene/H₂O80295
Catalyst B (New) Cs₂CO₃Dioxane100492
Pd(PPh₃)₄ (Std.)Na₂CO₃DME/H₂O901285
PdCl₂(dppf) (Std.)K₃PO₄THF80888

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling reaction.[14][15]

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (e.g., Catalyst A at 2 mol%) and the solvent.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The choice of a biphasic solvent system like toluene/water or DME/water is common in Suzuki couplings to facilitate the dissolution of both the organic substrate and the inorganic base.[16] The base is crucial for the transmetalation step of the catalytic cycle.[11] The selection of a specific base and solvent can significantly impact the reaction rate and yield.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactants Add Pyrazolopyridine, Boronic Acid, Base Start->Reactants Catalyst Add Catalyst & Solvent Reactants->Catalyst Heat Heat & Stir Catalyst->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Monitor->Heat Incomplete Quench Cool & Quench Monitor->Quench Complete Extract Extract with Organic Solvent Quench->Extract Purify Purify (Chromatography) Extract->Purify End End Purify->End

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[17][18] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[19][20]

Table 2: Comparison of Catalysts for the Buchwald-Hartwig Amination of this compound with Aniline

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Catalyst C (New) NaOtBuToluene90393
Catalyst D (New) LHMDSTHF80590
Pd₂(dba)₃/BINAP (Std.)NaOtBuToluene1001282
Pd(OAc)₂/XPhos (Std.)K₃PO₄Dioxane1101087

Experimental Protocol: Buchwald-Hartwig Amination

The following is a general procedure for the Buchwald-Hartwig amination reaction.[21][22]

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Catalyst C at 1.5 mol%), the ligand (if required), and the base (1.5 eq).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add the solvent and seal the tube.

  • Remove the reaction from the glovebox and heat with vigorous stirring.

  • Monitor the reaction progress by LC-MS or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite and wash with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is purified by column chromatography.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is critical for the deprotonation of the amine, which facilitates the catalytic cycle.[20] The choice of ligand is paramount in Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results.[9]

Catalytic_Cycle cluster_reactants Pd0 Pd(0)Ln ArPdX ArPd(II)XLn Pd0->ArPdX Oxidative Addition (Ar-X) ArPdNR2 ArPd(II)(NR'R'')Ln ArPdX->ArPdNR2 Amine Coordination & Deprotonation (HNR'R'', Base) ArPdNR2->Pd0 Product Ar-NR'R'' ArPdNR2->Product Reductive Elimination ArX Ar-X Amine HNR'R'' HTE_Workflow cluster_design Design of Experiment cluster_execution Automated Execution cluster_analysis Analysis & Optimization DefineParams Define Parameters (Catalyst, Ligand, Base, Solvent) CreateArray Create Reaction Array DefineParams->CreateArray Dispense Robotic Dispensing of Reagents CreateArray->Dispense React Parallel Reaction (Heating & Stirring) Dispense->React Analyze High-Throughput Analysis (LC-MS, GC-MS) React->Analyze Data Data Interpretation & Visualization Analyze->Data Optimize Identify Optimal Conditions Data->Optimize

References

Safety Operating Guide

Guide to the Safe Disposal of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine. As a brominated heterocyclic compound, this substance requires specific procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols.

Hazard Identification and Essential Safety Profile

Understanding the intrinsic hazards of this compound is the foundation of its safe management. This compound is a halogenated organic solid.[1] Based on aggregated data for closely related structures, the primary risks are associated with irritation and acute oral toxicity.[2][3]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard profile for this class of compounds.

Hazard ClassificationGHS CategoryPictogramHazard Statement
Acute Toxicity, OralCategory 4GHS07 (Exclamation Mark)H302: Harmful if swallowed.[2][4]
Skin Corrosion/IrritationCategory 2GHS07 (Exclamation Mark)H315: Causes skin irritation.[2][3]
Serious Eye Damage/IrritationCategory 2AGHS07 (Exclamation Mark)H319: Causes serious eye irritation.[2][3]
Specific target organ toxicity (single exposure)Category 3GHS07 (Exclamation Mark)H335: May cause respiratory irritation.[2][3]

This table summarizes the primary hazards associated with brominated pyrazolopyridines.

Due to these hazards, direct contact and inhalation must be rigorously avoided. The compound should not be allowed to enter drains or the environment.[4][5]

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is non-negotiable when handling this compound, from initial use to final disposal.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[6] This is critical to prevent eye irritation from dust or splashes.[3]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile or butyl rubber). Gloves must be inspected for integrity before each use. After handling, remove gloves using the proper technique (without touching the outer surface) and dispose of them as contaminated waste.[5]

  • Body Protection: A fully buttoned laboratory coat is mandatory. For tasks with a higher risk of exposure, such as cleaning up large spills, wear impervious clothing.[6]

  • Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to prevent respiratory tract irritation.[7] If exposure limits are exceeded, a full-face respirator may be necessary.[6]

Waste Segregation and Collection: A Critical Step

Proper segregation is the most important step in the disposal workflow. As a brominated organic compound, this compound is classified as halogenated chemical waste .[1][8]

Causality: Halogenated waste streams require high-temperature incineration with special flue gas scrubbing to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[6][7] Mixing this waste with non-halogenated solvents contaminates the entire volume, leading to significantly higher disposal costs and improper treatment.[8]

Step-by-Step Collection Protocol:

  • Select the Correct Container: Use a designated, compatible, and clearly labeled hazardous waste container for "Halogenated Organic Solids" or "Halogenated Waste".[1][9] The container must be in good condition with a tight-sealing lid.[9]

  • Labeling: Affix a hazardous waste tag to the container before adding any waste.[8][9] Clearly write the full chemical name, "this compound," and the estimated quantity. Do not use abbreviations.[9]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). The container must be kept closed except when adding waste.[8][9] Ensure it is stored in secondary containment and segregated from incompatible materials like strong oxidizers or acids.[10]

Spill Management Protocol

Accidental releases must be managed promptly and safely.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate personnel immediately and restrict access to the area.[7][10]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Contain and Absorb: Prevent further spread of the spill.[4][6] Gently cover the solid spill with an inert absorbent material, such as vermiculite or sand.[8][10] Avoid raising dust.[5][6]

  • Collect Waste: Carefully sweep or vacuum the absorbed material and place it into a sealed, labeled container for disposal as halogenated waste.[4][5]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[3]

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][6]

Final Disposal Pathway

The terminal disposal of this compound must be handled by a licensed professional waste disposal service.[5] Do not attempt to treat the chemical waste in the lab.

The only acceptable disposal method is through a licensed chemical destruction plant, typically via controlled high-temperature incineration. [6][7][11][12] This process ensures the complete destruction of the organic molecule and the safe scrubbing of resulting halogenated byproducts.[6][7]

The following workflow diagram illustrates the decision-making process for the handling and disposal of this compound.

G Disposal Workflow: this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Segregation & Disposal cluster_spill Spill Response start Handling Solid Chemical ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood spill_check Accidental Spill? fume_hood->spill_check waste_id Identify Waste: - Unused Reagent - Contaminated Materials collect_waste Collect in Labeled 'Halogenated Waste' Container waste_id->collect_waste spill_check->waste_id No spill_protocol Follow Spill Protocol: 1. Secure Area 2. Absorb with Inert Material 3. Collect Contaminated Material spill_check->spill_protocol Yes storage Store in Secondary Containment in Satellite Accumulation Area collect_waste->storage disposal_co Arrange Pickup by Licensed Waste Disposal Company storage->disposal_co spill_protocol->collect_waste

References

A Researcher's Guide to the Safe Handling of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine. As a vital building block in contemporary drug discovery and development, understanding its hazard profile is paramount to ensuring a safe and productive research environment. This document moves beyond mere compliance, offering a framework of best practices rooted in a deep understanding of chemical causality and risk mitigation.

Hazard Identification and Risk Assessment

This compound is a halogenated heterocyclic compound. While comprehensive toxicological data is not available for this specific molecule, the available safety data sheets (SDS) for it and structurally related compounds indicate several key hazards that must be addressed through rigorous safety protocols.[1][2]

GHS Hazard Classification:

Based on data for analogous compounds, this compound should be handled as a substance with the following potential hazards:

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[2]
Specific target organ toxicity — Single exposureCategory 3May cause respiratory irritation.[2][3]
Acute Toxicity, OralCategory 4Harmful if swallowed.[3][4]

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The operational plan detailed below is designed to minimize the risk associated with these exposure routes through a combination of engineering controls, personal protective equipment, and stringent handling procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE and the rationale for its use.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.Protects against accidental splashes and airborne particles that can cause serious eye irritation.[2][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents direct skin contact, which can lead to irritation.[6][7] It is crucial to inspect gloves for any signs of degradation or perforation before use.
Body Protection A fully-buttoned laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure to spills or splashes.[8][9]
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.Prevents the inhalation of dust or vapors, which may cause respiratory tract irritation.[1][6][9] For situations with inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator may be required.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized operational workflow is critical for minimizing exposure and preventing accidents. The following protocol outlines the key steps for the safe handling of this compound from receipt to disposal.

Preparation and Engineering Controls
  • Verify Fume Hood Functionality: Ensure that the chemical fume hood is operational and has a current inspection certification. All manipulations of the solid compound or its solutions should occur within the fume hood.[6][8]

  • Emergency Equipment Accessibility: Confirm that an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.[8]

  • Designate a Handling Area: Demarcate a specific area within the laboratory for the handling of this compound to contain any potential spills.

Handling the Compound
  • Donning PPE: Before handling the compound, put on all the required PPE as specified in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within the chemical fume hood to control dust and vapors.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Spill Management

In the event of a spill, immediate and appropriate action is required:

  • Small Spills: For minor spills within a fume hood, use an absorbent material like sand or vermiculite to contain the spill.[6] The contained material should then be transferred to a sealed container for disposal.

  • Large Spills: In the case of a large spill, evacuate the immediate area and alert the appropriate emergency response team for your facility.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and adhere to regulatory standards.

  • Waste Collection: All waste material, including unused compound and contaminated disposables (e.g., gloves, weighing paper), must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[10]

  • Waste Segregation: The waste container should be designated specifically for halogenated organic waste.

  • Disposal: The disposal of the hazardous waste must be carried out by a licensed environmental waste management company in accordance with all local, state, and federal regulations.[1][10] Do not dispose of this chemical in the regular trash or down the drain.[1]

Safe Handling Workflow Diagram

The following diagram illustrates the critical decision points and procedural flow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Obtain Compound verify_controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) start->verify_controls don_ppe Don Appropriate PPE verify_controls->don_ppe weigh_transfer Weigh and Transfer in Fume Hood don_ppe->weigh_transfer experiment Perform Experiment weigh_transfer->experiment decontaminate Decontaminate Work Area experiment->decontaminate segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste dispose Dispose via Licensed Vendor segregate_waste->dispose end End dispose->end

Caption: Procedural workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.